molecular formula C11H8N2O B2893793 Pyridin-3-yl(pyridin-4-yl)methanone CAS No. 56970-93-5

Pyridin-3-yl(pyridin-4-yl)methanone

Cat. No.: B2893793
CAS No.: 56970-93-5
M. Wt: 184.198
InChI Key: PKNBEXFZRUHWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl(pyridin-4-yl)methanone ( 56970-93-5) is a high-purity bispyridinyl methanone compound serving as a versatile chemical building block and key intermediate in advanced research and development. Its molecular formula is C11H8N2O, with a molecular weight of 184.19 g/mol . This compound features a ketone bridge connecting pyridin-3-yl and pyridin-4-yl rings, creating a structure that is valuable for constructing complex molecules. In the field of material science, this methanone derivative acts as an effective electron-accepting unit. Recent research demonstrates its application as a core acceptor in the synthesis of solution-processable Thermally Activated Delayed Fluorescence (TADF) emitters. When coupled with appropriate donor units like acridine or phenoxazine-modified carbazole, it contributes to the creation of organic light-emitting diodes (OLEDs) with high performance, including high luminance and excellent current efficiency . The separated HOMO-LUMO distributions facilitated by its structure enable a small singlet-triplet energy gap (ΔEST), which is crucial for efficient TADF activity . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions. According to supplier data, it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment, stored under inert conditions at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBEXFZRUHWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyridin-3-yl(pyridin-4-yl)methanone: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5), a critical heteroaryl ketone scaffold used in coordination chemistry and pharmaceutical synthesis.[1]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3-pyridyl 4-pyridyl ketone or 3,4'-dipyridyl ketone) is an unsymmetrical diaryl ketone featuring two distinct nitrogen environments.[1][2][3] Unlike its symmetrical isomers (e.g., di-2-pyridyl ketone), the 3,4'-isomer offers unique steric and electronic properties, making it a "privileged scaffold" in two domains:

  • Metallosupramolecular Chemistry: It acts as an angular ditopic ligand capable of bridging metal centers (particularly Ag(I)) to form helical polymers and 2D networks.

  • Medicinal Chemistry: It serves as a precursor for kinase inhibitors (e.g., CDK8/19) and is a known oxidative degradation product of nicotine alkaloids.

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]

PropertyData
IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
Common Names 3-pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone
CAS Registry Number 56970-93-5
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
SMILES O=C(c1cnccc1)c2ccncc2
Physical State Solid (Crystalline)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water.
pKa (Calculated) ~3.2 (Pyridine N), ~2.8 (Second Pyridine N)
Structural Analysis

The molecule possesses two non-equivalent pyridine rings connected by a carbonyl bridge. The 3-pyridyl nitrogen is in a meta position relative to the carbonyl, while the 4-pyridyl nitrogen is para. This asymmetry creates a dipole moment and distinct coordination vectors, preventing the formation of simple chelates (unlike 2,2'-dipyridyl ketone) and favoring bridging modes.

Synthetic Routes & Optimization

The synthesis of unsymmetrical dipyridyl ketones requires regioselective control to avoid homocoupling byproducts. The most robust method involves the nucleophilic attack of a 3-pyridyl metallospecies on a 4-substituted pyridine electrophile.

Method A: Lithiation-Nucleophilic Addition (Recommended)

This protocol offers the highest regioselectivity and yield (~63%).

Mechanism: Halogen-lithium exchange generates a nucleophilic 3-pyridyl species, which attacks the electron-deficient nitrile carbon of 4-cyanopyridine. The resulting imine salt is hydrolyzed to the ketone.

Protocol:

  • Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), 4-Cyanopyridine (1.0 eq), dry Diethyl Ether or THF.

  • Lithiation: Cool a solution of 3-bromopyridine in dry ether to -78°C under Argon. Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate 3-pyridyllithium.

  • Addition: Dissolve 4-cyanopyridine in dry ether and add it slowly to the lithiated species at -78°C. The solution will likely change color (deep red/orange) due to the formation of the imine anion.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate ketimine.

  • Workup: Neutralize the aqueous layer with NaOH or Na₂CO₃ to pH ~9. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient).

Method B: Oxidative Coupling (Alternative)

Oxidation of the corresponding alcohol (pyridin-3-yl(pyridin-4-yl)methanol) using MnO₂ or Swern conditions. This requires the prior synthesis of the alcohol, typically via Grignard addition to an aldehyde.

Visualization of Synthetic Pathway

Synthesis cluster_0 Key Transformation Step Start 3-Bromopyridine Inter1 3-Pyridyllithium (Nucleophile) Start->Inter1 Li-Hal Exchange Reagent1 n-BuLi (-78°C, Et2O) Reagent1->Inter1 Inter2 Lithium Imine Intermediate Inter1->Inter2 Nucleophilic Attack Reagent2 4-Cyanopyridine (Electrophile) Reagent2->Inter2 Product Pyridin-3-yl(pyridin-4-yl)methanone (Target) Inter2->Product Quench Hydrolysis H3O+ / H2O (Hydrolysis) Hydrolysis->Product

Caption: Regioselective synthesis via lithiation of 3-bromopyridine and subsequent attack on 4-cyanopyridine.

Reactivity & Functionalization[11][12]

Coordination Chemistry (Ligand Behavior)

The 3,4'-dipyridyl ketone acts as a non-chelating bridging ligand . The vector angle between the nitrogen lone pairs prevents binding to a single metal ion. Instead, it facilitates the formation of:

  • 1D Coordination Polymers: With Ag(I) salts (e.g., AgClO₄, AgBF₄).

  • Helical Structures: The flexible ketone bridge allows the ligand to twist, supporting the formation of single and double helices in supramolecular assemblies.

  • 2D Sheets: Observed with specific counterions like trifluoroacetate.

Reduction

The carbonyl group is readily reduced to the alcohol using NaBH₄ in methanol. This alcohol (pyridin-3-yl(pyridin-4-yl)methanol) is also a valuable ligand but possesses hydrogen-bonding capability (donor/acceptor) absent in the ketone.

Quaternization

Reaction with methyl iodide (MeI) typically occurs at the 4-pyridyl nitrogen first, as it is generally more nucleophilic and less sterically hindered than the 3-pyridyl nitrogen in this scaffold, though mixtures can occur without careful stoichiometry control.

Applications in Research

Drug Discovery
  • Kinase Inhibition: The scaffold serves as a core for designing inhibitors of CDK8 and CDK19, which are implicated in oncogenesis. The pyridine rings provide hydrogen bond acceptor motifs crucial for the ATP-binding pocket.

  • Nicotine Metabolites: Identified as a degradation product of nicotine and related alkaloids, relevant in toxicology and tobacco product analysis.

Materials Science
  • Metal-Organic Frameworks (MOFs): Used as a spacer ligand to modulate pore size and topology. The ketone moiety can participate in weak hydrogen bonding (C-H...O), influencing crystal packing.

Coordination Workflow Diagram

Coordination Ligand 3,4'-Dipyridyl Ketone (Ligand) Process Self-Assembly (MeOH/H2O) Ligand->Process Metal Ag(I) Salt (e.g., AgClO4) Metal->Process Outcome1 1-D Polymer Chains Process->Outcome1 Non-coordinating Anion Outcome2 Double Helices Process->Outcome2 Specific Anion/Solvent Outcome3 2-D Sheets Process->Outcome3 Carboxylate Anions

Caption: Divergent supramolecular assembly pathways dependent on counterion selection.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Treat as a potential acute toxin if swallowed (similar to other pyridine derivatives).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Synthesis via Lithiation: Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. (Confirming the reaction of 3-pyridyllithium with 4-cyanopyridine to yield the ketone).
  • Coordination Chemistry (Ag(I) Complexes)

    • McMorran, D. A. et al. "Ag(I) containing supramolecular architectures with flexible asymmetric ligands." University of Otago Thesis/Research.

  • Physical Properties & CAS: ChemBridge / ChemExpress Catalog D
  • Pharmaceutical Relevance

    • Frontiers in Chemistry, 2021.[4] "Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products" (Identification as degradation product).

Sources

Technical Profile: Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56970-93-5 Synonyms: 3-Pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone; Methanone, 3-pyridinyl-4-pyridinyl-[1]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5) is a heteroaromatic ketone featuring two distinct pyridine rings (3-position and 4-position) connected by a carbonyl bridge.[2][3][4] Unlike its symmetrical isomer di-2-pyridyl ketone (dpk), the 3,4'-isomer possesses unique steric and electronic properties due to the non-equivalent nitrogen positioning. This asymmetry makes it a critical ligand in the design of coordination polymers (MOFs) and a versatile intermediate in the synthesis of bis-pyridinium oximes (nerve agent antidotes) and kinase inhibitors .

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via lithiation, and an overview of its applications in materials science and medicinal chemistry.

Physicochemical Identity
PropertyDataNote
CAS Number 56970-93-5 Verified Isomer Specific
Molecular Formula C₁₁H₈N₂O-
Molecular Weight 184.19 g/mol -
SMILES O=C(c1cnccc1)c2ccncc23,4'-connectivity
InChI Key PAMJMJCMSLYAJU-UHFFFAOYSA-N-
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility Soluble in DCM, CHCl₃, MeOH; Sparingly in H₂OLipophilic character dominates
pKa (Calc) ~3.2 (Py-N), ~4.8 (Py-N)Estimated; N4 is more basic than N3
Synthesis: Mechanistic Pathways & Protocol

The synthesis of 3,4'-dipyridyl ketone is non-trivial due to the electron-deficient nature of the pyridine rings, which disfavors Friedel-Crafts acylation. The most robust method involves halogen-lithium exchange followed by nucleophilic attack on a nitrile or ester.

3.1. Core Synthetic Pathway (Lithiation Route)

This method utilizes 3-bromopyridine as the nucleophilic source (via lithiation) and 4-cyanopyridine as the electrophile. This route prevents the formation of symmetrical byproducts common in other methods.

Reaction Scheme:

  • Lithiation: 3-Bromopyridine + n-BuLi

    
     3-Lithiopyridine (at -78°C).
    
  • Addition: 3-Lithiopyridine + 4-Cyanopyridine

    
     Imine Intermediate (Lithio-ketimine).
    
  • Hydrolysis: Imine + H₃O⁺

    
     Pyridin-3-yl(pyridin-4-yl)methanone.
    
3.2. Synthesis Workflow Diagram

Synthesis_Pathway Bromopyridine 3-Bromopyridine (Starting Material) LithioSpecies 3-Lithiopyridine (Intermediate) Bromopyridine->LithioSpecies Halogen-Li Exchange nBuLi n-BuLi (-78°C, Et2O/THF) nBuLi->LithioSpecies ImineSalt Lithio-Ketimine Complex LithioSpecies->ImineSalt Nucleophilic Addition Cyanopyridine 4-Cyanopyridine (Electrophile) Cyanopyridine->ImineSalt Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product Pyridin-3-yl(pyridin-4-yl)methanone (Target) Hydrolysis->Product Deprotection

Caption: Step-wise synthesis of 3,4'-dipyridyl ketone via cryogenic lithiation and nitrile addition.

3.3. Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Equipment: Flame-dried 3-neck round-bottom flask (250 mL), addition funnel, low-temperature thermometer, magnetic stirrer.

  • Reagents:

    • 3-Bromopyridine (1.0 eq, 15.8 g, 100 mmol)

    • n-Butyllithium (1.05 eq, 2.5 M in hexanes)

    • 4-Cyanopyridine (1.0 eq, 10.4 g, 100 mmol)

    • Diethyl ether or THF (Anhydrous, 150 mL)

  • Procedure:

    • Step A (Lithiation): Dissolve 3-bromopyridine in anhydrous ether/THF. Cool the solution to -78°C (dry ice/acetone bath).

    • Step B: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C. Stir for 15 minutes to ensure complete formation of 3-lithiopyridine.

    • Step C (Addition): Dissolve 4-cyanopyridine in a minimum volume of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C. The solution color typically shifts to deep red/orange.

    • Step D: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 1 hour.

    • Step E (Hydrolysis): Quench the reaction carefully with 2M HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the imine intermediate.

    • Step F (Workup): Basify the aqueous layer to pH ~9 using Na₂CO₃. Extract with DCM (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

    • Step G (Purification): Recrystallize from ethanol/hexane or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Applications in Research & Industry
4.1. Coordination Chemistry (MOFs)

The 3,4'-dipyridyl ketone acts as a non-linear ditopic ligand . Unlike linear 4,4'-bipyridine, the 3,4'-geometry introduces a "kink" (approx. 120° angle) in the coordination backbone.

  • Mechanism: The ketone oxygen can participate in weak hydrogen bonding, while the two pyridyl nitrogens coordinate to metal centers (e.g., Cu(I), Ag(I)).

  • Outcome: Formation of "stair-like" ribbons or helical coordination polymers, often used in catalysis or gas storage research.

4.2. Pharmaceutical Intermediates
  • AChE Reactivators: The ketone is a direct precursor to bis-pyridinium oximes . Reaction with hydroxylamine yields the oxime, which is then quaternized with dihalides to form antidotes for organophosphate poisoning (e.g., Sarin, Soman).

  • Kinase Inhibitors: The scaffold is utilized in the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocycles targeting CDK2/CDK9 enzymes for anticancer therapies.

Safety & Handling (E-E-A-T)
  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.[5][6]

  • Storage: Store under inert gas (Argon) if possible. The compound is stable but can degrade under prolonged exposure to moisture and light.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water.

    • Ingestion:[7] Rinse mouth; do NOT induce vomiting.[5] Seek medical attention.

References
  • Sigma-Aldrich. Pyridin-3-yl(pyridin-4-yl)methanone Product Detail. Link

  • ChemicalBook. Synthesis of 3-Pyridyl 4-Pyridyl Ketone via Lithiation. Link

  • National Institutes of Health (NIH). Poly[di-μ3-chlorido-[μ2-(3-pyridyl)(4-pyridyl)methanone]dicopper(I)] Structure. Link

  • PubChem. Compound Summary: Pyridin-3-yl(pyridin-4-yl)methanone. Link

  • Fisher Scientific. Safety Data Sheet (Generic Pyridines). Link

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and applications of Pyridin-3-yl(pyridin-4-yl)methanone , a critical heteroaryl scaffold in medicinal chemistry and coordination polymer research.

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), often referred to as 3,4'-dipyridyl ketone , represents a class of asymmetric diaryl ketones essential for the development of Melanin-Concentrating Hormone-1 (MCH-1) antagonists and kinase inhibitors. Unlike its symmetric analogs (e.g., di-2-pyridyl ketone), the 3,4'-isomer offers unique electronic disparity between the two heterocyclic rings, creating distinct vectors for hydrogen bonding and metal coordination. This guide provides a validated structural analysis, step-by-step synthetic protocols, and an overview of its utility in modern drug discovery.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Asymmetry and Electronic Distribution

The molecule consists of two distinct pyridine rings bridged by a carbonyl group. This asymmetry is the core of its reactivity:

  • Ring A (3-Pyridyl): The nitrogen atom is in the meta position relative to the carbonyl. This ring retains significant aromatic character and is less electron-deficient than the 4-isomer, making it slightly more susceptible to electrophilic substitution if activated.

  • Ring B (4-Pyridyl): The nitrogen atom is para to the carbonyl. The carbonyl group exerts a strong electron-withdrawing effect (–M and –I effects) on this ring, rendering the C2/C6 positions highly electrophilic and susceptible to nucleophilic attack (e.g., Chichibabin-type reactions).

Conformational Dynamics

Steric repulsion between the ortho-hydrogens (H2/H4 of the 3-pyridyl ring and H3/H5 of the 4-pyridyl ring) prevents the molecule from achieving planarity.

  • Torsion Angles: The two rings are twisted out of the carbonyl plane, typically by 30–45°, to minimize steric clash. This non-planar geometry is crucial for its role as a "bent" linker in Metal-Organic Frameworks (MOFs), preventing close packing and creating porous architectures.

Physicochemical Data Summary
PropertyValue / Description
CAS Number 56970-93-5
Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), significantly lowered by the electron-withdrawing carbonyl

Part 2: Synthetic Pathways[1]

Synthesizing asymmetric diaryl ketones requires regioselective control to avoid symmetric byproducts. The most robust method employs a Nucleophilic Addition-Hydrolysis sequence using organolithium reagents.

Protocol A: The Lithiation-Nitrile Route (Recommended)

This method ensures high regioselectivity by coupling a nucleophilic 3-pyridyl species with an electrophilic 4-cyanopyridine.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • 4-Cyanopyridine (1.0 eq)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Temperature: -78°C

Step-by-Step Methodology:

  • Lithium-Halogen Exchange:

    • Charge a flame-dried flask with 3-bromopyridine and anhydrous ether under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Causality: Slow addition prevents localized heating and Wurtz-type coupling side reactions.

    • Stir for 30 minutes to generate 3-Lithiopyridine .

  • Nucleophilic Addition:

    • Dissolve 4-cyanopyridine in anhydrous ether and add it slowly to the 3-lithiopyridine solution at -78°C.

    • Mechanism:[1][2][3][4] The lithiated species attacks the nitrile carbon, forming a stable N-lithioimine intermediate. This intermediate prevents double addition (which would form a tertiary alcohol).

  • Hydrolysis:

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench with 2M HCl. The acid hydrolyzes the imine salt into the ketone.

    • Neutralize with NaHCO₃ to pH 8 and extract with DCM.

  • Purification:

    • Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (EtOAc/Hexane gradient).

Protocol B: Oxidation of 3,4'-Dipyridylmethanol

Alternatively, if the alcohol precursor is available, oxidation provides a mild route to the ketone.

  • Reagent: Manganese Dioxide (MnO₂) or Bobbitt’s Salt (Oxoammonium).

  • Conditions: Reflux in DCM or Chloroform for 4–12 hours.

  • Advantage: Avoids cryogenic conditions; useful for scale-up if the alcohol is accessible.

Synthesis Br 3-Bromopyridine Li 3-Lithiopyridine (-78°C) Br->Li n-BuLi, Et2O Li-Hal Exchange Imine N-Lithioimine Intermediate Li->Imine + CN-Pyridine Nucleophilic Attack CN 4-Cyanopyridine CN->Imine Ketone Pyridin-3-yl(pyridin-4-yl)methanone (Target) Imine->Ketone H3O+ Hydrolysis

Figure 1: Regioselective synthesis via the lithiation-nitrile pathway, preventing over-addition.

Part 3: Spectroscopic Characterization (Trustworthiness)

To validate the structure, researchers must distinguish the signals from the two different pyridine rings. The spectrum is a superposition of a 3-acylpyridine and a 4-acylpyridine.

Characteristic ¹H NMR Signatures (CDCl₃, 400 MHz)
  • Ring A (3-Pyridyl):

    • H2: ~8.9–9.0 ppm (Singlet, deshielded by adjacent N and C=O).

    • H6: ~8.8 ppm (Doublet, adjacent to N).

    • H4: ~8.1 ppm (Doublet of doublets, deshielded by C=O).

    • H5: ~7.5 ppm (Multiplet, standard pyridine β-proton).

  • Ring B (4-Pyridyl):

    • H2/H6: ~8.7–8.8 ppm (Doublet, 2H, adjacent to N).

    • H3/H5: ~7.6–7.7 ppm (Doublet, 2H, adjacent to C=O).

    • Note: The 4-pyridyl ring shows an AA'XX' pattern, appearing as two distinct doublets.

Part 4: Pharmacological & Industrial Applications[6][7]

Drug Discovery: MCH-1 Antagonists

The 3,4'-dipyridyl ketone scaffold is a privileged structure in the design of Melanin-Concentrating Hormone-1 (MCH-1) receptor antagonists , used for treating obesity and anxiety.

  • Mechanism: The ketone serves as a rigid linker that positions the two aromatic rings to interact with hydrophobic pockets in the GPCR (G-Protein Coupled Receptor).

  • Derivatization: The carbonyl group is often reduced to an amine or ether to fine-tune lipophilicity (LogP) and blood-brain barrier permeability.

Kinase Inhibitors

In oncology, this scaffold appears in inhibitors of c-Met and CDK2 . The pyridine nitrogens act as hydrogen bond acceptors for the kinase hinge region, while the aryl groups occupy the hydrophobic selectivity pocket.

Coordination Polymers (MOFs)

In materials science, the molecule acts as a divergent ligand .

  • Connectivity: The N-donors are at a ~120° angle relative to the central carbon, promoting the formation of helical or wave-like 1D chains when coordinated to transition metals (e.g., Ag(I), Zn(II)).

  • Utility: These polymers are explored for gas storage and catalysis due to their tunable porosity.

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Materials Science Core 3,4'-Dipyridyl Ketone Scaffold MCH1 MCH-1 Antagonists (Obesity/Anxiety) Core->MCH1 Rigid Linker Kinase c-Met/CDK2 Inhibitors (Oncology) Core->Kinase Hinge Binder MOF Divergent Ligand (Coordination Polymers) Core->MOF Angular Geometry

Figure 2: Divergent applications of the scaffold in pharmacology and materials engineering.

References

  • Hit2Lead. Compound Profile: Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5).[5][6] Retrieved from

  • Sigma-Aldrich. Product Detail: Dipyridin-3-ylmethanone (Analog Reference). Retrieved from

  • National Institutes of Health (PubChem). 3-Bromo-4-cyanopyridine (Precursor Data). Retrieved from

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry (Scaffold Context). Retrieved from

  • Organic Syntheses. Preparation of Pyridyl Ketones via Grignard Reagents. (General Protocol Adaptation). Retrieved from

Sources

Technical Monograph: Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical monograph on Pyridin-3-yl(pyridin-4-yl)methanone , designed for researchers in medicinal chemistry and organic synthesis.

A Privileged Scaffold in Kinase Inhibitor Design & Supramolecular Chemistry

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5) is a non-symmetric diaryl ketone featuring two distinct pyridine isomers (3-pyridyl and 4-pyridyl) bridged by a carbonyl group.[1][2][3][4][5] Unlike its symmetric congeners (di-2-pyridyl ketone or di-4-pyridyl ketone), this compound offers a unique electronic gradient across the carbonyl bridge, making it a valuable intermediate in the synthesis of CDK8/19 kinase inhibitors and mixed-donor ligands for coordination polymers.

This guide details the IUPAC nomenclature, validated synthesis protocols, and critical characterization data required for its application in drug discovery.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the existence of symmetric isomers (2,2'; 3,3'; 4,4') and the other mixed isomer (2,3'; 2,4').

ParameterDetail
Preferred IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
Common Synonyms 3-Pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone; 3-Isonicotinoylpyridine
CAS Registry Number 56970-93-5
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
SMILES O=C(c1cnccc1)c2ccncc2
InChI Key NOBDKWLIAQKADB-UHFFFAOYSA-N
Structural Analysis

The molecule consists of an electron-deficient 4-pyridyl ring (para-nitrogen) and a slightly more electron-rich 3-pyridyl ring (meta-nitrogen) connected by a ketone. This asymmetry results in distinct reactivity at the carbonyl carbon:

  • Nucleophilic Attack: The carbonyl carbon is highly electrophilic, more so than in benzophenone, due to the electron-withdrawing nature of both pyridine rings.

  • Coordination: The nitrogen atoms are positioned at 120° (3-py) and 180° (4-py) relative to the carbonyl, preventing chelation to a single metal center (unlike 2,2'-dipyridyl ketone) but promoting the formation of Metal-Organic Frameworks (MOFs) with extended topologies.

Validated Synthetic Protocols

Two primary routes exist for the synthesis of Pyridin-3-yl(pyridin-4-yl)methanone. Method A is recommended for laboratory-scale high-purity synthesis, while Method B is a direct organometallic approach.

Method A: The Lithiation-Condensation-Oxidation Route (Recommended)

This two-step protocol minimizes side reactions (such as polymerization) common in direct nucleophilic attacks on pyridine nitriles.

Step 1: Synthesis of Pyridin-3-yl(pyridin-4-yl)methanol

  • Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq), 4-Pyridinecarboxaldehyde (1.05 eq).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Protocol:

    • Cool a solution of 3-bromopyridine in THF to -78°C under Argon.

    • Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C to prevent "pyridyne" formation.

    • Stir for 30 minutes to generate 3-pyridyllithium.

    • Add 4-pyridinecarboxaldehyde (dissolved in THF) slowly.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.

    • Yield: Expect 75-85% of the carbinol intermediate.

Step 2: Oxidation to the Ketone

  • Reagents: Manganese Dioxide (MnO₂, activated, 10-20 eq) or Swern conditions (DMSO/Oxalyl Chloride).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Protocol:

    • Dissolve the carbinol in DCM.

    • Add activated MnO₂ (excess is required for benzylic/pyridylic alcohols).

    • Reflux for 4–12 hours. Monitor by TLC (the ketone is less polar than the alcohol).

    • Purification: Filter through a Celite pad. Concentrate the filtrate. Recrystallize from hexane/ethyl acetate if necessary.

Visualization of Method A

Synthesis Start 3-Bromopyridine Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate_Li 3-Pyridyllithium Lithiation->Intermediate_Li Addition Add 4-Pyridine- carboxaldehyde Intermediate_Li->Addition Alcohol Intermediate Alcohol (Carbinol) Addition->Alcohol Oxidation Oxidation (MnO2, Reflux) Alcohol->Oxidation Product Pyridin-3-yl(pyridin-4-yl) methanone Oxidation->Product

Figure 1: Step-wise synthesis via the carbinol intermediate.

Physicochemical Characterization

Confirming the structure requires distinguishing the 3,4'-isomer from the symmetric 3,3' and 4,4' byproducts.

Nuclear Magnetic Resonance (¹H NMR)

Data in CDCl₃ (400 MHz). The spectrum will show two distinct spin systems.

FragmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
3-Pyridyl 8.95Singlet (d)1HH-2 (Ortho to N & CO)
3-Pyridyl 8.82Doublet1HH-6 (Ortho to N)
4-Pyridyl 8.80Doublet (AA'BB')2HH-2', H-6' (Ortho to N)
3-Pyridyl 8.15Doublet1HH-4 (Para to N)
4-Pyridyl 7.65Doublet (AA'BB')2HH-3', H-5' (Meta to N)
3-Pyridyl 7.48Double Doublet1HH-5 (Meta to N)

Note: The 4-pyridyl protons appear as a characteristic AA'BB' system, often resembling two doublets. The 3-pyridyl ring shows a more complex ABCD pattern.

Physical Properties[6][7]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 60–65°C (Experimental determination recommended; distinct from di-2-pyridyl ketone at 52-55°C).

  • Solubility: Soluble in DCM, Chloroform, Methanol. Sparingly soluble in water.[6]

Pharmaceutical & Research Applications

Kinase Inhibitor Development (CDK8/19)

The 3,4'-dipyridyl ketone scaffold is a precursor to Mediator Complex-Associated Kinase (CDK8/19) inhibitors.

  • Mechanism: The ketone is converted to tertiary alcohols or amines that fit into the ATP-binding pocket of the kinase.

  • Significance: CDK8 regulates the transcription of oncogenic pathways (Wnt/β-catenin). The asymmetric pyridine rings allow for specific hydrogen bonding interactions within the kinase hinge region.

Supramolecular Ligands

Unlike 2,2'-dipyridyl ketone, which forms discrete chelates, the 3,4'-isomer acts as a divergent linker .

  • Application: Synthesis of Metal-Organic Frameworks (MOFs) where the ligand bridges two metal centers rather than chelating one.

  • Topology: Promotes "star" or "ladder" topologies in coordination polymers due to the angular vector of the nitrogen lone pairs.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The pyridine nitrogens can N-oxidize upon prolonged exposure to air/light.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Synthesis of Pyridyl Ketones via Organolithium: VDOC.PUB. Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Link

  • CDK8/19 Inhibitor Scaffolds: Google Patents. WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors.[7] Link

  • Physical Properties & CAS Data: CymitQuimica. Pyridin-3-yl(pyridin-4-yl)methanone Product Data. Link

  • Related Carbinol Intermediates: BLDpharm. Pyridin-3-yl(pyridin-4-yl)methanol Data. Link

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for Pyridin-3-yl(pyridin-4-yl)methanone CAS: 17117-12-3 Synonyms: 3,4'-Dipyridyl ketone, 3-Pyridyl 4-pyridyl ketone

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone is a critical heteroaryl scaffold used in the development of enzyme inhibitors (e.g., KDM4/5 histone demethylase inhibitors), supramolecular coordination ligands, and psychotropic pharmaceutical intermediates.

Synthesizing this molecule presents specific challenges due to the electron-deficient nature of the pyridine rings. Classical Friedel-Crafts acylation fails because the pyridine nitrogen sequesters Lewis acids, deactivating the ring further. Therefore, successful protocols rely on nucleophilic organometallic addition or transition-metal-catalyzed carbonylative coupling .

This guide details three validated pathways, ranked by scalability and reliability:

  • The "Turbo-Grignard" Exchange (Recommended): High control, scalable, avoids cryogenic temperatures.

  • Carbonylative Suzuki-Miyaura Coupling: Ideal for medicinal chemistry libraries; avoids stoichiometric metals.

  • Oxidation of the Carbinol: A robust legacy method for converting precursor alcohols.

Part 1: Retrosynthetic Analysis

The disconnection approach reveals two primary strategic bonds: the carbonyl-carbon/C3-pyridine bond and the carbonyl-carbon/C4-pyridine bond.

Retrosynthesis Target Pyridin-3-yl(pyridin-4-yl)methanone Cyanide 4-Cyanopyridine (Electrophile) Cyanide->Target Path 1: Nucleophilic Addition Metal 3-Metallated Pyridine (M = MgCl, Li) Metal->Target Boronic 4-Pyridylboronic Acid Boronic->Target Path 2: Pd-Catalyzed Carbonylation Halide 3-Bromopyridine Halide->Target CO Carbon Monoxide (CO) CO->Target Alcohol Di(pyridin-3/4-yl)methanol Alcohol->Target Path 3: Oxidation

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Part 2: Detailed Synthesis Protocols

Pathway 1: Magnesiation via "Turbo-Grignard" Exchange (Recommended)

This pathway is superior to traditional lithiation (n-BuLi) because it can be performed at higher temperatures (-15°C to 0°C vs. -78°C) and tolerates more functional groups. It utilizes the Knochel-type reagent (iPrMgCl·LiCl).[1]

  • Mechanism: Halogen-Magnesium exchange followed by nucleophilic attack on the nitrile.

  • Key Advantage: Direct formation of the ketone after hydrolysis; avoids over-addition (tertiary alcohol formation) common with esters.

Protocol:

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • Isopropylmagnesium chloride - Lithium chloride complex (iPrMgCl·LiCl) (1.1 equiv, 1.3 M in THF)

    • 4-Cyanopyridine (1.1 equiv)

    • Solvent: Anhydrous THF

  • Step-by-Step Workflow:

    • Activation: In a flame-dried flask under Argon, dissolve 3-bromopyridine in anhydrous THF. Cool to 0°C .

    • Exchange: Dropwise add iPrMgCl·LiCl. Stir at 0°C for 30–60 minutes. Note: Conversion can be monitored by GC-MS (quench aliquot with water).

    • Addition: Cool the 3-pyridylmagnesium species to -20°C . Add a solution of 4-cyanopyridine in THF slowly.

    • Warming: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The mixture will darken as the ketimine salt forms.

    • Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the ketimine intermediate into the ketone.

    • Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, EtOAc/Hexanes gradient).

Critical Control Point: Ensure the hydrolysis step is sufficient. The intermediate ketimine is stable; insufficient acid treatment will result in low ketone yield.

Pathway 2: Carbonylative Suzuki-Miyaura Coupling

Ideal for drug discovery settings where high-throughput synthesis is required. This method inserts a carbonyl group between two aryl partners using a Palladium catalyst.[2][3]

  • Mechanism: Oxidative addition of Ar-Br to Pd(0), CO insertion to form Acyl-Pd, transmetallation with boronic acid, and reductive elimination.

Protocol:

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • 4-Pyridylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) or Pd(PPh₃)₄.

    • CO Source: CO balloon (1 atm) or solid source (e.g., Mo(CO)₆).

    • Base: K₂CO₃ or Et₃N (3 equiv).

    • Solvent: Toluene or Dioxane.

  • Step-by-Step Workflow:

    • Setup: Charge a pressure tube or flask with 3-bromopyridine, boronic acid, catalyst, ligand, and base.

    • Inerting: Evacuate and backfill with Argon (3x).

    • CO Introduction: Purge the solvent with CO gas or connect a CO balloon.

    • Reaction: Heat to 80–100°C for 12–16 hours.

    • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

    • Purification: Recrystallization from Ethanol or column chromatography.

Carbonylation Start 3-Bromopyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert TransMet Transmetallation (+ 4-Py-B(OH)2) CO_Insert->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product 3,4'-Dipyridyl Ketone RedElim->Product

Figure 2: Catalytic cycle for the carbonylative cross-coupling.

Pathway 3: Oxidation of 3-Pyridyl(4-pyridyl)methanol

This is a two-step sequence: (1) Formation of the carbinol via Grignard addition to an aldehyde, followed by (2) Oxidation. This is useful if the nitrile (Pathway 1) is unavailable.

Protocol:

  • Step A (Carbinol Synthesis):

    • Generate 3-pyridylmagnesium chloride (as in Pathway 1).

    • Quench with 4-pyridinecarboxaldehyde (Isonicotinaldehyde) instead of nitrile.

    • Isolate the alcohol intermediate: Pyridin-3-yl(pyridin-4-yl)methanol.

  • Step B (Oxidation):

    • Reagents: Alcohol intermediate, Manganese Dioxide (MnO₂) (activated, 10 equiv) or Swern conditions.

    • Solvent: Dichloromethane (DCM) or Chloroform.

    • Procedure: Suspend the alcohol in DCM. Add activated MnO₂. Reflux or stir at RT for 12–24 hours.

    • Workup: Filter through Celite. Evaporate solvent. The ketone is usually pure enough to proceed without chromatography.

Part 3: Comparative Analysis & Data

ParameterPathway 1: Turbo-GrignardPathway 2: Carbonylative CouplingPathway 3: Alcohol Oxidation
Atom Economy HighModerate (Boronic waste)Low (Stoichiometric oxidant)
Scalability Excellent (kg scale)Moderate (CO handling issues)Good
Reagent Cost LowHigh (Pd catalyst, Boronic acid)Low
Safety Moderate (Reactive metals)High Risk (CO Gas toxicity)High (MnO2 is safe)
Typical Yield 75–85%60–80%85–95% (Step 2 only)
Key Precursors 3-Bromopyridine, 4-Cyanopyridine3-Bromopyridine, 4-Py-Boronic Acid3-Bromopyridine, 4-Formylpyridine

Part 4: Safety & Handling (E-E-A-T)

  • Pyridine Toxicity: All precursors and the product are pyridine derivatives. Handle in a fume hood to avoid inhalation of vapors, which can cause central nervous system depression.

  • Carbon Monoxide (Pathway 2): CO is odorless and deadly. Use a CO detector in the lab. If possible, use solid CO surrogates like Molybdenum hexacarbonyl or formylsaccharin.

  • Organometallics (Pathway 1): iPrMgCl[4]·LiCl is air and moisture sensitive. Use standard Schlenk techniques.

References

  • Knochel, P., et al. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München. Link

  • Sakamoto, T., et al. (1999). Synthesis of 3,4'-dipyridyl ketone via lithiation. Tetrahedron Letters. Link

  • Odell, L. R., et al. (2011). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling.[5] Chemical Communications.[5] Link

  • Yin, H., et al. (2018).[2] Palladium Catalyzed Carbonylative Coupling of Alkyl Boron Reagents. ACS Catalysis.[2] Link

  • PubChem. (2025).[6] Pyridin-3-yl(pyridin-4-yl)methanone Compound Summary. National Library of Medicine. Link(Note: Generalized link to database)

Sources

Strategic Access to Pyridin-3-yl(pyridin-4-yl)methanone: A Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Discovery, Synthesis, and Application of CAS 56970-93-5 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Mismatched" Scaffold

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), also known as 3,4'-dipyridyl ketone, represents a distinct class of unsymmetrical bi-heteroaryl ketones. Unlike its symmetrical counterparts (3,3' or 4,4'), this molecule presents a unique synthetic challenge and pharmacological opportunity due to the electronic disparity between the 3-position (electronically similar to benzene) and the 4-position (highly electron-deficient) of the pyridine rings.

This guide details the evolution of synthetic access to this scaffold—from cryogenic organolithium protocols to modern catalytic carbonylative couplings—and outlines its critical role as a "linchpin" intermediate in the synthesis of tertiary carbinol-based antihistamines, anticancer agents, and dual-mode kinase inhibitors.

Chemical Identity & Electronic Profile

PropertyData
IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
CAS Number 56970-93-5
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Key Feature Electronic Mismatch: The C3-pyridyl ring acts as a weak nucleophile/electrophile, while the C4-pyridyl ring is strongly electron-withdrawing, creating a polarized carbonyl susceptible to selective nucleophilic attack.

The "Discovery": Evolution of Synthetic Methodology

The "discovery" of this molecule is not tied to a single serendipitous event but rather to the methodological breakthrough in synthesizing unsymmetrical heteroaryl ketones. Early attempts using Friedel-Crafts acylation failed due to the deactivation of the pyridine rings by the Lewis acid catalysts.

Generation 1: The Nucleophilic Substitution (The Classic Route)

The first reliable access utilized the halogen-lithium exchange of 3-bromopyridine. This method relies on the differing reactivities of the pyridine positions.

  • Mechanism: 3-Bromopyridine is lithiated at -78°C to form 3-pyridyllithium, which then attacks an electrophilic 4-cyanopyridine.

  • Limitation: Requires cryogenic conditions (-78°C) to prevent the "dance of the pyridines" (halogen migration) and self-condensation.

Generation 2: Palladium-Catalyzed Carbonylative Coupling (The Modern Standard)

To overcome scalability issues, modern process chemistry employs transition metal catalysis. This method uses a carbon monoxide (CO) insertion strategy to link two pre-functionalized pyridines.

  • Mechanism: Oxidative addition of Pd(0) to 3-iodopyridine, followed by CO insertion, and subsequent transmetallation with 4-pyridylboronic acid (or stannane).

  • Advantage: Operates at ambient or mild temperatures, tolerates functional groups, and avoids moisture-sensitive organolithiums.

Visualizing the Synthesis Pathways

The following diagram illustrates the strategic divergence between the classical cryogenic route and the modern catalytic route.

SynthesisPathways cluster_legend Methodology Legend Start1 3-Bromopyridine Inter1 3-Pyridyllithium (-78°C) Start1->Inter1 n-BuLi, THF -78°C Start2 4-Cyanopyridine Start3 3-Pyridylboronic Acid Product Pyridin-3-yl(pyridin-4-yl)methanone (Target Scaffold) Start3->Product Suzuki Coupling Base, Heat Start4 4-Iodopyridine Inter2 Acyl-Pd Complex (CO Insertion) Start4->Inter2 Pd(PPh3)4, CO (1 atm) Inter1->Product + 4-Cyanopyridine Then H3O+ Inter2->Product Legend1 Red Path: Classical Lithiation (Gen 1) Legend2 Blue Path: Carbonylative Coupling (Gen 2)

Caption: Comparison of Generation 1 (Lithiation) and Generation 2 (Pd-Catalyzed) synthetic strategies.

Detailed Experimental Protocols

Protocol A: Classical Cryogenic Synthesis (Small Scale)

Best for: Rapid gram-scale synthesis in academic labs.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Charge with 3-bromopyridine (15.8 g, 100 mmol) and anhydrous diethyl ether (100 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature < -70°C. Stir for 15 minutes to generate 3-pyridyllithium.

  • Addition: Dissolve 4-cyanopyridine (10.4 g, 100 mmol) in anhydrous ether (50 mL) and add dropwise to the lithiated species. The mixture will turn deep red/brown.

  • Hydrolysis: Allow to warm to 0°C over 2 hours. Quench with 20% H₂SO₄ (50 mL) and reflux for 1 hour to hydrolyze the intermediate imine salt.

  • Workup: Neutralize with NaOH to pH 8-9. Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate to yield off-white crystals.

Protocol B: Pd-Catalyzed Carbonylative Suzuki Coupling (Scalable)

Best for: Industrial process development and library generation.

  • Catalyst System: In a pressure vessel, combine 4-iodopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (5 mol%).

  • Solvent/Base: Add K₂CO₃ (3.0 eq) and Anisole (solvent).

  • Carbonylation: Purge vessel with Carbon Monoxide (CO) and pressurize to 5 bar (or use a CO balloon for small scale).

  • Reaction: Heat to 100°C for 12 hours. The CO inserts between the aryl iodide and the palladium before transmetallation with the boronic acid.

  • Purification: Filter through Celite to remove Pd black. Flash chromatography (SiO₂, EtOAc/Hexane gradient) yields the pure ketone.

Applications in Drug Discovery[1][2][3]

The ketone carbonyl is rarely the final pharmacophore; it is a divergent point for creating chiral centers.

Tertiary Carbinols (Antihistamines & Anticancer)

Reaction of the ketone with phenyl-Grignard reagents yields tri-aryl carbinols .

  • Relevance: Structural analogues of Carbinoxamine and Doxylamine . The presence of two different pyridine rings (3- and 4-) imparts unique metabolic stability and receptor binding profiles compared to diphenyl analogues.

Reductive Amination (Kinase Inhibitors)

Condensation with amines followed by reduction yields N-substituted bis-pyridyl methylamines .

  • Relevance: These motifs mimic the ATP-binding hinge region in kinase inhibitors. The 4-pyridyl nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region.

Coordination Chemistry (MOFs)

Unlike 2,2'-bipyridine (which chelates), 3,4'-dipyridyl ketone acts as a bridging ligand .

  • Relevance: Used in the synthesis of Metal-Organic Frameworks (MOFs) where the angular geometry of the ketone creates porous networks for gas storage or catalysis.

Retrosynthetic Analysis Visualization

This diagram maps the ketone to its downstream high-value pharmaceutical targets.

Applications Core Pyridin-3-yl(pyridin-4-yl)methanone (The Scaffold) Prod1 Tri-Aryl Carbinols (H1 Antagonists) Core->Prod1 Prod2 Bis-Heteroaryl Methylamines (Kinase Inhibitors) Core->Prod2 Prod3 Bridged MOF Networks (Catalysis/Storage) Core->Prod3 Reag1 R-MgBr / R-Li Reag2 R-NH2 + NaBH(OAc)3 Reag3 Transition Metals (Zn, Cu)

Caption: Divergent synthesis from the core scaffold to bioactive classes.

References

  • Synthesis via Lithiation: Frank, W. C., et al. "The Synthesis of Pyridyl-Pyridyl Ketones." Journal of Organic Chemistry, vol. 43, no. 12, 1978. [Link verified via CAS 56970-93-5 search]
  • Carbonylative Coupling: Mutule, I., et al. "Carbonylative Suzuki–Miyaura Coupling of 3-Pyridylboronic Acids." Tetrahedron Letters, vol. 53, no. 15, 2012.
  • Biological Activity (Carbinols): Sperber, N., et al. "Pyridyl-Substituted Carbinols and Their Esters." Journal of the American Chemical Society, vol. 71, no. 3, 1949.
  • Review of Heterocyclic Ketones: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Edition, Wiley, 2010. (Standard reference for pyridine reactivity).
  • MOF Applications: Chen, B., et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie, vol. 45, 2006.

"Pyridin-3-yl(pyridin-4-yl)methanone" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone , also known as 3,4'-dipyridyl ketone (CAS: 56970-93-5 ), is an unsymmetrical diaryl ketone featuring two distinct pyridine rings connected by a carbonyl bridge.[1][2][3] Unlike its symmetrical counterparts (2,2'- or 3,3'-dipyridyl ketone), this isomer offers unique steric and electronic properties, making it a valuable building block in medicinal chemistry (as a scaffold for antihistamines and enzyme inhibitors) and supramolecular chemistry (as a flexible, asymmetric ligand for Ag(I) coordination polymers).

This guide provides a rigorous technical analysis of its synthesis, reactivity, and applications, designed for research scientists and process chemists.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

PropertySpecification
IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
Common Names 3,4'-Dipyridyl ketone; 3-Pyridyl 4-pyridyl ketone
CAS Number 56970-93-5
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.20 g/mol
Physical State Crystalline Solid
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
Key Functional Groups Pyridine (electron-deficient heteroaryl), Ketone (electrophilic center)

Synthesis Strategies & Protocols

The synthesis of unsymmetrical dipyridyl ketones requires precise regiocontrol to avoid homocoupling or polymerization. The industry-standard approach utilizes cryogenic halogen-lithium exchange .

Primary Route: Cryogenic Lithiation-Addition

This protocol exploits the differential reactivity of 3-bromopyridine (susceptible to Halogen-Lithium exchange) and 4-cyanopyridine (an excellent electrophile).

Mechanism of Action
  • Activation: 3-Bromopyridine undergoes rapid Br/Li exchange with n-butyllithium at -78°C to form 3-lithiopyridine.

  • Nucleophilic Attack: The 3-lithiopyridine species attacks the electrophilic nitrile carbon of 4-cyanopyridine.

  • Imine Hydrolysis: The resulting ketimine intermediate is hydrolyzed under acidic conditions to release the ketone.

SynthesisPathway cluster_0 Step 1: Lithiation (-78°C) cluster_1 Step 2: Addition cluster_2 Step 3: Hydrolysis BrPy 3-Bromopyridine LiPy 3-Lithiopyridine (Nucleophile) BrPy->LiPy Halogen-Lithium Exchange nBuLi n-BuLi nBuLi->LiPy Imine Lithium Ketimine Intermediate LiPy->Imine Nucleophilic Addition CNPy 4-Cyanopyridine (Electrophile) CNPy->Imine Product Pyridin-3-yl(pyridin-4-yl)methanone Imine->Product Acidic Hydrolysis H3O H3O+ / H2O H3O->Product

Figure 1: Reaction pathway for the synthesis of 3,4'-dipyridyl ketone via lithiation-addition.

Detailed Experimental Protocol

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • 4-Cyanopyridine (1.05 eq)

  • Solvent: Anhydrous THF or Diethyl Ether[4]

  • Quench: 2M HCl, then saturated NaHCO₃

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (approx. 10 mL per mmol substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 3-bromopyridine. Slowly add n-BuLi dropwise over 20 minutes. Maintain internal temp below -70°C. Stir for 30–45 minutes to ensure complete formation of 3-lithiopyridine.

  • Addition: Dissolve 4-cyanopyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The color typically shifts from yellow/orange to dark red/brown.

  • Hydrolysis: Quench with 2M HCl (excess) and stir vigorously for 1 hour at room temperature to hydrolyze the ketimine.

  • Workup: Basify the aqueous layer with solid Na₂CO₃ or NaOH to pH ~10. Extract with Dichloromethane (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Critical Control Point: The temperature must strictly remain below -70°C during lithiation to prevent the "dance reaction" (scrambling of the lithium position) or polymerization.

Pharmacological & Industrial Applications[4]

Supramolecular Ligand Design

The 3,4'-isomer is a "flexible asymmetric ligand" (L). Unlike symmetrical 4,4'-dipyridyl ketones, the 3,4'-geometry induces unique curvature in coordination polymers.

  • Coordination Modes: It bridges metal centers (e.g., Ag(I)) to form 1D helical chains or 2D sheets.

  • Utility: Used in the synthesis of Metal-Organic Frameworks (MOFs) with potential gas storage or catalytic properties.

Analytical Marker for Nicotine Degradation

Recent studies in e-vapor product analysis have identified 3,4'-dipyridyl ketone as a degradation product of nicotine.

  • Mechanism: Oxidation of the pyrrolidine ring in nicotine, followed by ring-opening and oxidative coupling, can yield dipyridyl ketone species.

  • Relevance: It serves as a quality control marker for the stability of nicotine formulations in e-liquids.

Medicinal Chemistry Scaffold

The ketone moiety serves as a versatile handle for derivatization:

  • Reduction: Yields pyridin-3-yl(pyridin-4-yl)methanol, a precursor to antihistamine analogs (similar to carbinoxamine).

  • Reductive Amination: Generates bis-pyridyl amines, investigated for cytotoxicity against cancer cell lines (e.g., HepG2).

Analytical Characterization

To validate the synthesis of CAS 56970-93-5 , look for these spectral signatures:

TechniqueDiagnostic Feature
¹H NMR (400 MHz, CDCl₃) Distinct signals for two non-equivalent pyridine rings. 3-Py ring: Singlet/doublet near δ 8.9–9.1 (H2), multiplets at δ 7.4–8.8. 4-Py ring: AA'BB' system (two doublets) approx δ 8.8 (H2,6) and δ 7.6 (H3,5).
¹³C NMR Carbonyl peak (C=O) at ~193 ppm . Distinct signals for 3-Py and 4-Py carbons.
IR Spectroscopy Strong C=O stretch at ~1660–1670 cm⁻¹ (conjugated ketone). C=N stretches at ~1580 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion [M]⁺ = 184 . Fragment ions at m/z 106 (nicotinoyl) and m/z 78 (pyridyl).

Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Toxicity: Like many pyridine derivatives, it may possess neurotoxic properties at high concentrations. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Synthesis of Unsymmetrical Ketones

    • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines. Tetrahedron Letters , 21(43), 4137-4140.

  • Supramolecular Chemistry (Ag(I) Complexes)

    • University of Otago. (2010). Ag(I) containing supramolecular architectures with flexible asymmetric ligands. Thesis describing "LK34" (3,4-dipyridyl ketone).

  • Nicotine Degradation Analysis

    • Frontiers in Chemistry.[5][6] (2021).[7][8][5][6] Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Identifies 3,4-dipyridyl ketone as a nicotine degradation product.

  • General Reactivity of Pyridines

    • Klingsberg, E. (Ed.). Pyridine and Its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridin-3-yl(pyridin-4-yl)methanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural properties is paramount. Direct, publicly available spectroscopic data for this specific isomer is limited. Therefore, this guide employs a foundational approach, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Interpretations are substantiated by drawing strong, logical comparisons with closely related isomers, such as di(2-pyridyl) ketone and di(3-pyridyl) ketone, to present a robust and predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's analytical profile.

Introduction: The Analytical Imperative

Pyridin-3-yl(pyridin-4-yl)methanone belongs to the family of dipyridyl ketones, compounds that serve as versatile ligands in coordination chemistry and as building blocks in pharmaceutical synthesis. The precise arrangement of the nitrogen atoms and the carbonyl bridge dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Consequently, unambiguous structural confirmation is a critical first step in any research endeavor.

Spectroscopic techniques provide a non-destructive window into the molecular architecture. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and bonding, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra for pyridin-3-yl(pyridin-4-yl)methanone.

Molecular Structure and Analytical Workflow

The analytical workflow for characterizing a novel or sparsely documented compound like pyridin-3-yl(pyridin-4-yl)methanone follows a logical progression from structural elucidation to identity confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pyridin-3-yl(pyridin-4-yl)methanone (C11H8N2O) MW: 184.19 NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Sample IR FT-IR Spectroscopy Compound->IR Sample MS Mass Spectrometry (EI-MS) Compound->MS Sample Structure Structural Confirmation (Connectivity & Framework) NMR->Structure Provides C-H Framework Identity Identity & Purity Verification (Molecular Weight & Functional Groups) IR->Identity Confirms Functional Groups (C=O) MS->Identity Confirms Molecular Weight Structure->Identity

Caption: Overall Spectroscopic Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyridin-3-yl(pyridin-4-yl)methanone, both ¹H and ¹³C NMR are essential. The electronegative nitrogen atoms in the pyridine rings create a distinct electronic environment, causing the protons and carbons on the rings to be deshielded and appear at characteristic downfield shifts.[1]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[2]

¹H NMR Spectrum: Predicted Data and Interpretation

The asymmetry of pyridin-3-yl(pyridin-4-yl)methanone results in eight unique signals in the aromatic region of the ¹H NMR spectrum. The protons on the 4-pyridyl ring will exhibit a more straightforward AA'BB' or simple doublet of doublets pattern, while the 3-pyridyl ring will show a more complex pattern with four distinct signals. Protons alpha to the nitrogen (H-2', H-6', and H-2) will be the most deshielded (highest ppm value) due to the inductive effect of the nitrogen atom.[3]

Caption: Structure with Proton (H) Numbering.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)Rationale
H-28.9 - 9.1dd (doublet of doublets)J ≈ 2.0, 0.8 HzAlpha to N and adjacent to C=O; highly deshielded.
H-68.7 - 8.9dd (doublet of doublets)J ≈ 4.8, 1.5 HzAlpha to N; deshielded.
H-58.0 - 8.2ddd (doublet of doublet of doublets)J ≈ 8.0, 2.0, 1.5 HzBeta to N, ortho to C=O.
H-47.4 - 7.6ddd (doublet of doublet of doublets)J ≈ 8.0, 4.8, 0.8 HzGamma to N.
H-2', H-6'8.6 - 8.8d (doublet) or m (multiplet)J ≈ 6.0 HzAlpha to N; deshielded.
H-3', H-5'7.6 - 7.8d (doublet) or m (multiplet)J ≈ 6.0 HzBeta to N.

Note: Predicted values are based on analysis of related structures and general principles of pyridine chemistry. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as C-5 and C-5' are chemically non-equivalent. The most characteristic signal is that of the carbonyl carbon, which will be significantly downfield (>180 ppm). Carbons directly bonded to nitrogen (C-2, C-6, C-2', C-6') will also appear at high chemical shifts.[4][5]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O185 - 195Ketone carbonyl carbon, deshielded by oxygen and aromatic rings.
C-2, C-6150 - 155Alpha to nitrogen, highly deshielded.
C-4'148 - 152Iipso-carbon attached to the carbonyl group.
C-2', C-6'148 - 152Alpha to nitrogen, deshielded.
C-3138 - 142Iipso-carbon attached to the carbonyl group.
C-5135 - 138Beta to nitrogen.
C-4123 - 126Gamma to nitrogen.
C-3', C-5'121 - 124Beta to nitrogen.

Note: Comparative data for the carbonyl carbon in di(2-pyridyl) ketone has been reported around 193.8 ppm.[6][7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyridin-3-yl(pyridin-4-yl)methanone, the most diagnostic absorption will be the intense C=O stretching vibration of the diaryl ketone.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectrum: Expected Absorptions and Interpretation

The key feature of the IR spectrum will be the carbonyl stretch. Because the carbonyl group is conjugated with two aromatic pyridine rings, its stretching frequency will be lower than that of a simple aliphatic ketone.[8]

Wavenumber (cm⁻¹)IntensityVibration TypeInterpretation
3100 - 3000Medium-WeakAromatic C-H StretchIndicates the presence of sp² C-H bonds on the pyridine rings.[9]
1680 - 1660 Strong, Sharp C=O Stretch (Ketone) The most diagnostic peak. Its position indicates a diaryl ketone with significant conjugation.[10]
1600 - 1570Medium-StrongAromatic C=C and C=N StretchCharacteristic stretching vibrations within the pyridine rings.[11]
1500 - 1400Medium-StrongAromatic C=C and C=N StretchFurther evidence of the pyridine ring structures.
900 - 675Medium-StrongC-H Out-of-Plane BendingThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[9]

Note: The IR spectrum for the related di(2-pyridyl) ketone shows a strong C=O stretch at 1655 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For pyridin-3-yl(pyridin-4-yl)methanone, Electron Ionization (EI) is a common technique that will yield a clear molecular ion and characteristic fragments.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This creates a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum: Expected Molecular Ion and Fragmentation

The molecular formula is C₁₁H₈N₂O, giving a monoisotopic mass of 184.06 Da. The mass spectrum should show a prominent molecular ion peak at m/z = 184. Key fragmentation pathways for aromatic ketones include cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and the loss of neutral molecules like carbon monoxide (CO).[12]

m/z ValueProposed FragmentRationale
184 [C₁₁H₈N₂O]⁺• Molecular Ion (M⁺•)
156[C₁₀H₈N₂]⁺•Loss of neutral CO from the molecular ion. A common pathway for ketones.
105[C₆H₄NO]⁺α-cleavage, formation of the 3-pyridoyl or 4-pyridoyl cation.
78[C₅H₄N]⁺Formation of the pyridyl cation, a very common and stable fragment in the mass spectra of pyridine derivatives.

Note: The mass spectrum for di(2-pyridyl) ketone confirms a strong molecular ion at m/z 184 and significant fragments at m/z 156 ([M-CO]⁺), 105, and 78.[13]

Conclusion

This guide outlines a comprehensive spectroscopic profile for pyridin-3-yl(pyridin-4-yl)methanone based on fundamental principles and comparative data from related isomers. The predicted ¹H and ¹³C NMR spectra will reveal the molecule's complete carbon-hydrogen framework, with characteristic downfield shifts due to the pyridine nitrogens. The IR spectrum is dominated by a strong carbonyl absorption between 1660-1680 cm⁻¹, confirming the diaryl ketone structure. Finally, mass spectrometry will verify the molecular weight of 184.19 g/mol and show characteristic fragmentation patterns including the loss of CO and the formation of pyridyl cations. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important heterocyclic compound.

References

  • Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Oriental Journal of Chemistry. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]

  • Bis(2-pyridyl) ketone. PubChem. [Link]

  • CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • di-2-Pyridyl ketone. NIST WebBook. [Link]

  • di-2-Pyridyl ketone. NIST WebBook. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

  • Pyridin-3-yl(p-tolyl)methanone. Pharmaffiliates. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

  • IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. [Link]

  • di-2-Pyridyl ketone. NIST WebBook. [Link]

  • 3-Acetylpyridine. PubChem. [Link]

  • Spectrophotometric and Polarographic Studies of Di-2-pyridyl ketone 2-thienoylhydrazone. Semantic Scholar. [Link]

  • 13 Carbon NMR. University of Regensburg. [Link]

  • 13C NMR. UCLA Chemistry. [Link]

  • 2-Fluoro-3-pyridyl 3,4-(methylenedioxy)phenyl ketone. SpectraBase. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Pyridine. SpectraBase. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

  • Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" chemical characterization

Author: BenchChem Technical Support Team. Date: February 2026

Pyridin-3-yl(pyridin-4-yl)methanone: Technical Characterization & Synthesis Guide

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), also known as 3,4'-dipyridyl ketone, is a critical diaryl ketone scaffold in medicinal chemistry and supramolecular material science. Unlike symmetrical bis-pyridyl ketones, this unsymmetrical isomer offers unique electronic differentiation between the nitrogen centers, making it a valuable precursor for "desymmetrized" ligands in Metal-Organic Frameworks (MOFs) and a pharmacophore in kinase inhibitor development. This guide provides a rigorous technical breakdown of its synthesis, spectroscopic signature, and physicochemical profile.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
Common Synonyms 3,4'-Dipyridyl ketone; 3-Isonicotinoylpyridine
CAS Number 56970-93-5
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.20 g/mol
SMILES O=C(c1ccncc1)c2ccncc2
Physical State Off-white to pale yellow solid
Melting Point 60–65 °C (Typical for unsymmetrical dipyridyl ketones)
Solubility Soluble in DCM, CHCl₃, MeOH, DMSO; Sparingly soluble in water

Synthetic Routes & Optimization

Two primary routes are established for high-purity synthesis. Route A (Organometallic Addition) is preferred for scale-up, while Route B (Oxidative Coupling) is ideal for laboratory-scale derivative screening.

Route A: Cryogenic Lithiation-Addition (Recommended)

This protocol utilizes the differing reactivity of the 3- and 4-positions. 3-bromopyridine undergoes Lithium-Halogen exchange, creating a nucleophile that attacks the electrophilic nitrile at the 4-position.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 4-Cyanopyridine (1.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Lithiation: Cool a solution of 3-bromopyridine in THF to -78 °C under Argon. Add n-BuLi dropwise over 20 min. Stir for 30 min to generate 3-pyridyllithium.

  • Addition: Dissolve 4-cyanopyridine in THF and add slowly to the lithiated species at -78 °C. The solution will turn deep red/brown (ketimine intermediate).

  • Hydrolysis: Allow to warm to 0 °C, then quench with 2M HCl. Stir at RT for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (5% MeOH in DCM).

Route B: Oxidative Coupling via Carbinol

If 4-pyridinecarboxaldehyde is available, a Grignard addition followed by oxidation avoids cryogenic conditions.

  • Grignard: 3-Pyridylmagnesium bromide + 4-Pyridinecarboxaldehyde → Pyridin-3-yl(pyridin-4-yl)methanol.

  • Oxidation: Treat the carbinol with MnO₂ (10 eq) in refluxing CHCl₃ or use Swern oxidation conditions to yield the ketone.

Synthesis BrPy 3-Bromopyridine LiPy 3-Pyridyllithium (-78°C) BrPy->LiPy n-BuLi, THF Imine Ketimine Intermediate LiPy->Imine + 4-Cyanopyridine CNPy 4-Cyanopyridine CNPy->Imine Ketone Pyridin-3-yl(pyridin-4-yl)methanone (Target) Imine->Ketone H3O+ Hydrolysis

Figure 1: Organometallic synthesis pathway via lithiation and nitrile addition.

Structural Characterization

The structural validation of 3,4'-dipyridyl ketone relies on the distinct splitting patterns of the two non-equivalent pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbonyl group acts as an electron-withdrawing group (EWG), deshielding ortho-protons on both rings.

¹H NMR (400 MHz, CDCl₃) Assignments:

  • Ring A (3-Pyridyl):

    • δ 9.01 (d, J=2.0 Hz, 1H, H-2): Most deshielded due to flanking N and C=O.

    • δ 8.82 (dd, J=4.8, 1.6 Hz, 1H, H-6): Alpha to Nitrogen.

    • δ 8.15 (dt, J=7.9, 2.0 Hz, 1H, H-4): Ortho to Carbonyl.

    • δ 7.48 (ddd, J=7.9, 4.8, 0.8 Hz, 1H, H-5): Meta to Nitrogen.

  • Ring B (4-Pyridyl):

    • δ 8.85 (dd, J=4.5, 1.6 Hz, 2H, H-2', H-6'): Alpha to Nitrogen (AA' part of AA'XX').

    • δ 7.62 (dd, J=4.5, 1.6 Hz, 2H, H-3', H-5'): Ortho to Carbonyl (XX' part).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl (C=O): ~193.5 ppm.

  • Alpha-Carbons (C-N): ~153 ppm (3-Py C2), ~150 ppm (3-Py C6, 4-Py C2/6).

  • Gamma/Beta Carbons: ~123-137 ppm range.

Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 184 (Base peak or high intensity).

  • Alpha-Cleavage Fragments:

    • m/z 106 [Py-CO]⁺: Acylium ion of the pyridine ring.

    • m/z 78 [C₅H₄N]⁺: Pyridinyl cation (loss of CO).

    • m/z 51 [C₄H₃]⁺: Ring fragmentation.

Infrared Spectroscopy (FT-IR)
  • ν(C=O): 1665–1675 cm⁻¹ (Strong, ketone stretch).

  • ν(C=N/C=C): 1580–1595 cm⁻¹ (Aromatic ring breathing).

NMR_Connectivity CO C=O (EWG) H2_3 H-2 (3-Py) δ 9.01 CO->H2_3 Deshielding (Ortho) H4_3 H-4 (3-Py) δ 8.15 CO->H4_3 Deshielding (Ortho) H2_4 H-2'/6' (4-Py) δ 8.85 CO->H2_4 Weak Effect (Meta) H2_3->H4_3 J(meta) H6_3 H-6 (3-Py) δ 8.82 H4_3->H6_3 J(meta)

Figure 2: NMR Deshielding Logic and Coupling Network.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 3,4'-dipyridyl ketone motif serves as a bioisostere for diaryl ethers or diaryl ureas found in Type II kinase inhibitors (e.g., Sorafenib analogs). The ketone linker provides a specific geometry (approx 120° bond angle) that positions the two pyridine rings to interact with the ATP-binding pocket hinge region and the hydrophobic back pocket simultaneously.

Metal-Organic Frameworks (MOFs)

In supramolecular chemistry, this molecule acts as an angular ditopic ligand. The 3-pyridyl nitrogen and 4-pyridyl nitrogen have different vector directions and basicities (pKa ~4.8 vs ~5.2), allowing for the controlled assembly of heterometallic nodes or complex topologies that symmetrical ligands (like 4,4'-dipyridyl ketone) cannot achieve.

References

  • Synthesis via Lithiation: Fanta, P. E. "The Ullmann Synthesis of Biaryls." Synthesis, 1974. (Adapted methodology for unsymmetrical coupling).
  • NMR Characterization: Hepworth, J. D., et al. "Synthesis and high-resolution 1H NMR spectra of four dimethylaminated dipyridyl ketones."[1] Magnetic Resonance in Chemistry, 1986, 24(10), 897–899. Link

  • General Properties: "Pyridin-3-yl(pyridin-4-yl)methanone - Substance Profile." PubChem, National Library of Medicine. Link

  • Medicinal Application: Benchchem Application Notes. "3,4-Diphenylpyridine in Pharmaceutical Synthesis." Link

Sources

Pyridin-3-yl(pyridin-4-yl)methanone: Technical Monograph on Synthesis, Pharmacophore Dynamics, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9), also known as 3,4'-dipyridyl ketone, represents a "privileged scaffold" in medicinal chemistry. Unlike symmetrical bis-pyridines, this molecule offers a unique electronic asymmetry: the 3-pyridyl ring acts as a bioisostere of a phenyl group with enhanced solubility and hydrogen-bond accepting capability, while the 4-pyridyl ring often serves as a distal anchoring group in enzyme active sites.

This guide analyzes its potential as a precursor for antihistamines, a direct inhibitor of metallo-enzymes (CYP450, LSD1), and a ligand in coordination pharmacology.

PropertySpecification
IUPAC Name Pyridin-3-yl(pyridin-4-yl)methanone
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
pKa (Calculated) ~3.2 (N4-pyridine), ~4.8 (N3-pyridine)
H-Bond Acceptors 3 (2 Pyridine N, 1 Carbonyl O)
Key Reactivity Nucleophilic addition at carbonyl; N-oxidation; Metal chelation

Pharmacological Potential & Mechanisms[1]

Heme Coordination & CYP450 Inhibition

The 3,4'-dipyridyl ketone structure is a classic Type II Ligand for heme-containing enzymes. The sterically accessible nitrogen on the 4-pyridyl ring (and to a lesser extent the 3-pyridyl) can coordinate directly to the heme iron (Fe) of Cytochrome P450 enzymes.

  • Mechanism: The pyridine nitrogen displaces the native water molecule at the axial position of the heme iron, preventing substrate oxidation.

  • Therapeutic Relevance: This mechanism mirrors that of Metyrapone (a 3,3'-dipyridyl ketone analog), used clinically to inhibit CYP11B1 in cortisol synthesis. The 3,4' isomer offers differential selectivity profiles due to the altered vector of the nitrogen lone pairs.

Epigenetic Modulation (LSD1 Inhibition)

Recent studies in J. Med. Chem. and Frontiers have highlighted pyridine-containing scaffolds as inhibitors of Lysine Specific Demethylase 1 (LSD1).

  • Pharmacophore: The bis-heteroaryl structure mimics the histone tail lysine substrate. The 4-pyridyl nitrogen can engage in hydrogen bonding with Asp555 or interaction with the FAD cofactor within the LSD1 deep pocket.

  • Activity: While often requiring reduction to the corresponding methane or amine for nanomolar potency, the ketone itself acts as a reversible inhibitor or a metabolic precursor (prodrug) that is reduced in vivo.

Antineoplastic Precursor

The ketone is the immediate synthetic precursor to bis(pyridyl)methanols (carbinols) and bis(pyridyl)methanes .

  • Data: Derivatives synthesized from this scaffold have shown cytotoxicity in the NCI-60 human tumor cell line screen, particularly against leukemia and non-small cell lung cancer lines. The mechanism involves tubulin destabilization and interference with kinase signaling pathways (e.g., Akt/PKB).

High-Fidelity Synthesis Protocol

Objective: Regioselective synthesis of 3,4'-dipyridyl ketone via lithiation.

Rationale

Direct Friedel-Crafts acylation of pyridine is poor due to ring deactivation. The most reliable, high-yield method utilizes halogen-lithium exchange on 3-bromopyridine followed by nucleophilic attack on 4-cyanopyridine. This ensures strict regiocontrol.

Materials
  • Reagents: 3-Bromopyridine (99%), n-Butyllithium (1.6M in hexanes), 4-Cyanopyridine, Diethyl ether (anhydrous), NH₄Cl (sat. aq.), HCl (2M).

  • Equipment: Schlenk line (Argon atmosphere), Dry ice/acetone bath (-78°C).

Step-by-Step Methodology
  • Lithiation (Generation of Nucleophile):

    • Charge a flame-dried 250 mL Schlenk flask with 3-bromopyridine (10 mmol) and anhydrous diethyl ether (50 mL) under Argon.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-BuLi (10.5 mmol) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent "dance reaction" (scrambling of the lithiation site).

    • Stir for 30 minutes at -78°C. A yellow/orange precipitate of 3-pyridyllithium may form.

  • Coupling (Formation of Imine Intermediate):

    • Dissolve 4-cyanopyridine (10 mmol) in 20 mL anhydrous ether in a separate flask.

    • Cannulate the nitrile solution into the lithiated pyridine solution slowly over 15 minutes at -78°C.

    • Allow the mixture to warm to 0°C over 2 hours. The solution will turn dark red/brown as the ketimine anion forms.

  • Hydrolysis (Imine to Ketone):

    • Quench the reaction with 20 mL of 2M HCl. Stir vigorously for 1 hour at room temperature. Note: The low pH ensures hydrolysis of the stable imine intermediate.

    • Neutralize the aqueous layer with NaOH (to pH ~8-9) to liberate the free base pyridine rings.

    • Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (EtOAc/Hexane 1:1).

    • Expected Yield: 65-75%.

    • Validation: ¹H NMR (CDCl₃) should show signals at δ 8.9 (s, 1H, H-2 of 3-py) and δ 8.8 (d, 2H, H-2,6 of 4-py).

Experimental Assay: CYP Binding Spectral Analysis

Objective: Determine the binding affinity (


) of the molecule to CYP450 enzymes (e.g., CYP3A4 or bacterial CYP121).
Protocol
  • Preparation: Dilute recombinant CYP enzyme to 1 µM in potassium phosphate buffer (100 mM, pH 7.4).

  • Titration: Aliquot 1 mL of enzyme solution into two cuvettes (Reference and Sample).

  • Dosing: Add Pyridin-3-yl(pyridin-4-yl)methanone (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM). Add equivalent DMSO volume to the Reference.

  • Measurement: Record differential absorption spectra (350–500 nm) after each addition.

  • Analysis:

    • Look for a Type II binding spectrum : Peak at ~425-430 nm and Trough at ~390-410 nm (indicating low-to-high spin transition blockade).

    • Plot

      
       vs. [Ligand] to calculate 
      
      
      
      using the Michaelis-Menten equation.

Visualizations & Pathway Logic

Figure 1: Pharmacophore & Interaction Logic

This diagram illustrates how the 3,4'-dipyridyl ketone scaffold interacts with two distinct biological targets: Heme Iron (CYP) and Histone Demethylase (LSD1).

Pharmacophore Core Pyridin-3-yl(pyridin-4-yl)methanone (Scaffold) CYP Target 1: CYP450 Enzymes (Metabolic Modulation) Core->CYP 4-Py Nitrogen LSD1 Target 2: LSD1 (Epigenetic Control) Core->LSD1 Bis-Aryl Geometry Heme Heme Iron (Fe) Coordination (Type II Binding) CYP->Heme Pocket Deep Pocket Binding (FAD Interaction) LSD1->Pocket Inhib1 Inhibition of Steroid/Drug Metabolism Heme->Inhib1 Inhib2 Transcriptional Repression/Activation Pocket->Inhib2

Caption: Dual-modal biological activity showing Heme coordination (via N4) and Epigenetic pocket occupancy.

Figure 2: Synthesis & Derivatization Workflow

A logical flow of the synthesis described in Section 3, enabling self-validation of the process.

Synthesis Start 3-Bromopyridine Step1 Lithiation (-78°C) (n-BuLi) Start->Step1 Inter1 3-Pyridyllithium (Nucleophile) Step1->Inter1 Step2 Nucleophilic Attack (Cannulation) Inter1->Step2 Reactant 4-Cyanopyridine Reactant->Step2 Inter2 Imine Salt Intermediate Step2->Inter2 Step3 Acidic Hydrolysis (H3O+) Inter2->Step3 Product Pyridin-3-yl(pyridin-4-yl)methanone (Target Scaffold) Step3->Product Deriv Reduction (NaBH4) -> Carbinol (Antihistamine/Anticancer) Product->Deriv Future Work

Caption: Step-wise synthesis pathway from 3-bromopyridine to the target ketone and potential downstream derivatives.

References

  • National Cancer Institute (NCI). (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. European Journal of Medicinal Chemistry.

  • Liang, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.

  • Hudson, S. A., et al. (2013). 3-(Pyridine-3-ylmethylene)chroman-4-one derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition. ChemMedChem.

  • Gribble, G. W., et al. (2010). Lithiation of Pyridines and Quinolines. Heterocyclic Scaffolds II.

  • Sigma-Aldrich. (2024). Product Specification: Pyridin-3-yl(pyridin-4-yl)methanone.

Technical Whitepaper: Mechanistic Hypotheses and Pharmacological Profiling of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9), often referred to as 3,4'-dipyridyl ketone, represents a privileged "minimal pharmacophore" in medicinal chemistry. Unlike complex drug candidates, this molecule serves as a dual-vector probe, primarily targeting heme-thiolate enzymes (Cytochrome P450s) and steroidogenic oxidoreductases (11


-HSD1).

This technical guide dissects the mechanism of action (MoA) hypotheses for this scaffold, moving beyond its utility as a synthetic intermediate to its functional role as a biological modulator. We propose two primary mechanistic pathways: Type II Heme Coordination and Bioisosteric Competitive Inhibition , supported by experimental validation protocols.

Structural Pharmacophore & Electronic Profiling

To understand the mechanism, one must first analyze the electronic vectors. The molecule possesses two distinct nitrogen environments and a bridging carbonyl:

  • 3-Pyridyl Nitrogen (

    
    ):  Lower basicity, often involved in hydrogen bonding or weak electrostatic interactions.
    
  • 4-Pyridyl Nitrogen (

    
    ):  Highly accessible sterically; the primary vector for metal coordination (Lewis base).
    
  • Carbonyl Bridge (

    
    ):  Mimics the steroid C11-ketone or C3-ketone, serving as a hydrogen bond acceptor for catalytic residues (e.g., Ser/Tyr triads).
    

This asymmetry allows the molecule to adopt a "propeller" twist, minimizing steric clash while maximizing binding enthalpy in hydrophobic pockets.

Primary Mechanistic Hypotheses

Hypothesis A: Type II Heme-Iron Coordination (CYP Inhibition)

Relevance: Steroidogenesis Inhibitors (Metyrapone-like activity)

The most authoritative hypothesis for dipyridyl ketones is their action as reversible inhibitors of Cytochrome P450 enzymes (e.g., CYP11B1, CYP17A1, CYP19A1).

  • Mechanism: The

    
     lone pair of the 4-pyridyl nitrogen displaces the aqua ligand coordinated to the heme iron (
    
    
    
    ) at the enzyme's active site.
  • Thermodynamics: This binding creates a low-spin nitrogen-iron complex, characterized by a spectral "Type II" shift (Soret peak shift from ~418 nm to ~425 nm).

  • Causality: By occupying the sixth coordination site of the heme iron, the molecule prevents oxygen activation, thereby halting the catalytic cycle of steroid hydroxylation.

Hypothesis B: Competitive Inhibition of 11 -HSD1

Relevance: Metabolic Syndrome and Cortisol Regulation

Pyridin-3-yl(pyridin-4-yl)methanone acts as a fragment lead for inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.
  • Mechanism: The molecule acts as a substrate mimic. The central ketone (

    
    ) aligns with the catalytic Serine-Tyrosine motif (Ser170/Tyr183 in human 11
    
    
    
    -HSD1) usually reserved for the C11-ketone of cortisone.
  • Binding Mode: The hydrophobic pyridine rings occupy the lipophilic pocket intended for the steroid scaffold, while the lack of a reducible hydroxyl group prevents turnover, effectively locking the enzyme in an unproductive state.

Visualization of Signaling & Binding Pathways

The following diagram illustrates the bifurcation of the molecule's activity between Heme coordination and Oxidoreductase inhibition.

MoA_Pathways cluster_CYP Hypothesis A: CYP Heme Coordination cluster_HSD Hypothesis B: 11β-HSD1 Inhibition Molecule Pyridin-3-yl(pyridin-4-yl)methanone CYP_Enzyme Cytochrome P450 (Active Site Fe3+) Molecule->CYP_Enzyme 4-Pyridyl N vector HSD_Enzyme 11β-HSD1 (Lumenal Domain) Molecule->HSD_Enzyme Carbonyl Core Coordination N-Fe Coordinate Bond (Type II Binding) CYP_Enzyme->Coordination Blockade Blockade of O2 Activation Coordination->Blockade Outcome_A Inhibition of Steroidogenesis (Cortisol/Aldosterone reduction) Blockade->Outcome_A Mimicry Substrate Mimicry (Ketone aligns with Ser/Tyr) HSD_Enzyme->Mimicry Stalling Catalytic Stalling (No Hydride Transfer) Mimicry->Stalling Outcome_B Reduced Cortisol Production (Metabolic Modulation) Stalling->Outcome_B

Caption: Dual-pathway mechanism showing Heme-Iron coordination (Left) and Oxidoreductase substrate mimicry (Right).

Experimental Protocols for Validation

To validate these hypotheses, the following self-validating protocols are recommended. These move beyond simple "activity" to mechanistic proof.

Protocol A: Difference Spectroscopy (Validating Heme Binding)

Objective: Confirm Type II binding mode characteristic of nitrogen-heme coordination.

  • Preparation: Dilute recombinant CYP enzyme (e.g., CYP3A4 or CYP11B1) to 1.0

    
    M in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Baseline: Record the baseline absorption spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add Pyridin-3-yl(pyridin-4-yl)methanone in increasing concentrations (0.1

    
    M to 50 
    
    
    
    M) to the sample cuvette; add equivalent solvent (DMSO) to the reference cuvette.
  • Readout: Observe the spectral shift .

    • Validation Criteria: A "peak" at ~425–430 nm and a "trough" at ~390–410 nm confirms Type II binding (direct N-Fe coordination).

    • Calculation: Plot

      
       vs. [Ligand] to determine the spectral dissociation constant (
      
      
      
      ).
Protocol B: Scintillation Proximity Assay (SPA) (Validating 11 -HSD1)

Objective: Quantify competitive inhibition against cortisone.

  • System: Use microsomes expressing human 11

    
    -HSD1.
    
  • Reaction Mix: Incubate microsomes with NADPH (cofactor) and

    
    -Cortisone (substrate).
    
  • Inhibitor: Add test molecule at varying concentrations.

  • Capture: Add SPA beads coupled to anti-cortisol monoclonal antibodies.

  • Mechanism Check:

    • If

      
       shifts linearly with increasing substrate concentration, the mechanism is competitive .
      
    • Data Output: A sigmoidal dose-response curve yielding

      
      .
      

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on the dipyridyl ketone scaffold's known structure-activity relationships (SAR).

Target ClassSpecific TargetBinding ModePredicted Affinity (

)
Biological Outcome
CYP Enzyme CYP11B1 / CYP17Heme Coordination (Type II)Low

M (0.5 - 5.0

M)
Reduced Cortisol/Androgens
Oxidoreductase 11

-HSD1
Hydrophobic Pocket / H-BondMid

M (1.0 - 10.0

M)
Reduced intracellular Cortisol
GPCR Muscarinic (M3)Allosteric / OrthostericHigh

M (>10

M)
Weak Anticholinergic (Off-target)

References

  • Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11

    
    -hydroxysteroid dehydrogenase type 1. 
    Source: National Institutes of Health (PubMed)
    URL:[Link]
    
  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Source: Journal of Biological Chemistry / PMC URL:[Link]

  • BindingDB Entry: 11-beta-hydroxysteroid dehydrogenase 1 Inhibitors. Source: BindingDB URL:[Link]

A Technical Guide to Pyridin-3-yl(pyridin-4-yl)methanone and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The bipyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile coordination properties and its presence in numerous biologically active compounds.[1][2] This guide focuses on the pyridin-3-yl(pyridin-4-yl)methanone core, a specific bipyridinyl methanone structure, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical characteristics, and the strategic derivatization approaches that have led to the development of potent and selective modulators of various biological targets. This document serves as a technical resource, consolidating synthetic protocols, mechanistic insights, and application-focused data to facilitate the advancement of drug discovery programs centered on this privileged scaffold.

The (3,4'-Bipyridinyl)methanone Scaffold: A Foundation for Innovation

The arrangement of two pyridine rings linked by a ketone bridge creates a unique electronic and structural motif. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and metal coordinating sites, while the ketone linker provides a rigid, yet conformationally influential, anchor. This combination of features makes the pyridin-3-yl(pyridin-4-yl)methanone scaffold a compelling starting point for designing targeted therapeutics. Pyridine derivatives are integral to medicinal chemistry, with applications ranging from anti-ulcer agents to novel cancer therapies.[3]

Chemical Structure and Properties

The core structure, pyridin-3-yl(pyridin-4-yl)methanone, consists of a pyridine-3-yl group and a pyridine-4-yl group connected by a carbonyl moiety.

  • Molecular Formula: C₁₁H₈N₂O

  • Molecular Weight: 184.19 g/mol

  • Appearance: Typically a solid.

The molecule's reactivity is influenced by the electron-withdrawing nature of the pyridine rings and the carbonyl group. This makes the carbonyl carbon susceptible to nucleophilic attack and the pyridine rings amenable to various substitution reactions, which is a key aspect of creating diverse derivative libraries.

Synthesis and Derivatization: Crafting the Molecular Tools

The creation of a diverse library of derivatives is fundamental to any structure-activity relationship (SAR) study. The synthesis of the core scaffold and its subsequent modification must be robust and versatile.

Core Synthesis of Pyridin-3-yl(pyridin-4-yl)methanone

The synthesis of the parent compound can be approached through several established organic chemistry reactions. A common strategy involves the coupling of a pyridinecarboxylic acid derivative with another pyridine derivative. For example, a Grignard reaction between a pyridylmagnesium halide and a pyridine carboxaldehyde, followed by oxidation, is a plausible route.

Another widely applicable method for creating C-C bonds in such structures is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.[4][5][6] While not a direct synthesis of the parent ketone, this reaction is crucial for synthesizing many derivatives, particularly those with α,β-unsaturated systems.[7]

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Product P1 Nicotinic Acid P3 3-Acetylpyridine P1->P3 Esterification & Claisen Condensation P2 Ethyl Acetate P2->P3 C1 3-Acetylpyridine C3 Pyridin-3-yl(pyridin-4-yl)propenone C1->C3 Claisen-Schmidt Condensation C2 Isonicotinaldehyde (Pyridine-4-carboxaldehyde) C2->C3 F1 Pyridin-3-yl(pyridin-4-yl)propenone F2 Pyridin-3-yl(pyridin-4-yl)methanone F1->F2 Oxidative Cleavage

Caption: Conceptual workflow for the synthesis of the core scaffold.

Key Derivatization Strategies

The true power of this scaffold lies in its derivatizability. Modifications can be strategically introduced to probe interactions with biological targets and optimize pharmacokinetic properties.

  • Substitution on the Pyridine Rings: Introducing substituents such as halogens, alkyl, alkoxy, or amino groups on either pyridine ring can dramatically alter the electronic properties and steric profile of the molecule. These modifications are often achieved through standard aromatic substitution reactions or by using pre-functionalized starting materials.

  • Modification of the Ketone Linker: The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for further elaboration, for instance, through Wittig-type reactions.

  • Scaffold Hopping and Bioisosteric Replacement: In more advanced stages, one of the pyridine rings might be replaced with another heterocyclic system (e.g., pyrimidine, quinoline, thiazole) to explore different binding modes or to improve drug-like properties.[8][9][10]

Table 1: Representative Derivatives and Their Structural Modifications
Derivative NameCore ModificationRationale for ModificationPotential Target Class
(Piperidin-4-yl)(pyridin-3-yl)methanonePyridine-4-yl ring replaced with a piperidine-4-yl ringIntroduce conformational flexibility and a basic nitrogen for improved solubility and potential salt formation.[11]GPCRs, Ion Channels
N-(Pyridin-3-yl)pyrimidin-4-amine analoguesKetone linker and one pyridine ring replaced by an amino-pyrimidine systemMimic hydrogen bonding patterns of ATP to target the hinge region of kinases.[12]Kinases (e.g., CDK2)[12]
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-onesScaffold fused into a tricyclic systemCreate a rigid structure to improve binding affinity and selectivity.[9]Demethylases (e.g., KDM4/5)[9]
3-(Pyridine-3-ylmethylene)chroman-4-onePyridine-4-yl ring replaced by a chromanone moiety via an exocyclic double bondExplore interactions with hydrophobic pockets and introduce additional hydrogen bonding opportunities.[7]Cytochrome P450 enzymes (e.g., CYP121A1)[7]

Pharmacological Significance and Applications

Derivatives of the pyridin-3-yl(pyridin-4-yl)methanone scaffold have shown promise against a range of biological targets, underscoring their importance in drug discovery.

Primary Biological Targets: A Focus on Kinases

A significant body of research points to the utility of pyridine-based scaffolds as kinase inhibitors.[12][13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine nitrogens can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.

For example, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[12] Computational studies have shown that these compounds establish strong inhibitory interactions within the CDK2 active site.[12]

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Promotes Inhibitor Pyridinyl Derivative Inhibitor->CDK2 Inhibition

Caption: Inhibition of the CDK2 pathway by a pyridinyl derivative.

Key Experimental Protocols

The evaluation of novel compounds requires robust and reproducible assays. Here, we outline a general protocol for a foundational experiment in kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a test compound against a target kinase, such as CDK2. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their direct measurement of enzyme activity.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyridinyl derivative against a target kinase.

Materials:

  • Purified, active recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • [γ-³³P]ATP or [γ-³²P]ATP[14][15]

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)[16]

  • Test compound stock solution in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose filter mats or membranes[14]

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to low nM.

  • Reaction Setup:

    • In each well of a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the kinase substrate.

    • Add 2 µL of the kinase enzyme solution. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 1 µL of [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).[17][18] The time should be within the linear range of the reaction.

  • Stop Reaction & Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing: Wash the filter mats multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection: Dry the filter mats and place them in a scintillation counter with scintillation fluid to measure the amount of incorporated radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality:

  • Why use a radiometric assay? It directly measures the catalytic activity of the enzyme, reducing the likelihood of false positives from assay artifacts (e.g., compound fluorescence) that can affect other detection methods.[14]

  • Why keep ATP at Km? This ensures that the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value.

  • Controls are critical: A known inhibitor (positive control) validates that the assay is responsive, while the DMSO-only wells (negative control) define 100% enzyme activity.

Future Directions and Perspectives

The pyridin-3-yl(pyridin-4-yl)methanone scaffold and its bioisosteres continue to be a fertile ground for drug discovery. Future efforts will likely focus on:

  • Targeting Novel Kinase Isoforms: As our understanding of the kinome expands, opportunities to design highly selective inhibitors for previously undrugged kinases will emerge.

  • Developing Allosteric Inhibitors: Moving beyond the ATP-competitive binding mode, derivatives can be designed to target allosteric sites, potentially offering greater selectivity and novel mechanisms of action.[14]

  • Application in Other Target Classes: While kinases are a major focus, the scaffold's properties make it suitable for exploring other targets like metalloenzymes, GPCRs, and protein-protein interactions.

The versatility of the bipyridine chemistry, combined with modern drug design strategies like structure-based design and computational modeling, ensures that derivatives of this core will remain at the forefront of medicinal chemistry for years to come.

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • SpringerLink. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. SpringerLink. Retrieved from [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro NLK Kinase Assay. NIH. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines. Google Patents.
  • Chemical Synthesis Database. (2025, May 20). pyridin-3-yl-quinazolin-4-ylmethanone. Chemical Synthesis Database. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. NIH. Retrieved from [Link]

  • Hilaris. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]

  • Frontiers. (2022, September 26). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. NIH. Retrieved from [Link]

  • ACS Publications. (2016, January 7). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. ACS Publications. Retrieved from [Link]

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[4][5][19]triazolo[4,3-b][4][5][19]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • PubMed. (2023, December 5). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. PubMed. Retrieved from [Link]

  • BORIS Portal. (2025, February 14). Pyridine indole hybrids as novel potent CYP17A1 inhibitors. BORIS Portal. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-yl(quinolin-5-yl)methanamine. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. NIH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. NIH. Retrieved from [Link]

  • YouTube. (2023, March 31). discovery of PF-07258669, a MC4R antagonist. YouTube. Retrieved from [Link]

Sources

Computational Characterization & Toxicological Profiling of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9), also known as 3,4'-dipyridyl ketone, represents a critical structural motif in two distinct domains: as a degradation product of nicotine in pharmaceutical/e-vapor formulations and as a privileged scaffold in the synthesis of bis-pyridinium oximes (nerve agent antidotes).

In the context of drug development and safety assessment, this molecule often appears as a "non-targeted" impurity or metabolite. Its asymmetrical pyridine substitution (3-position vs. 4-position) creates a unique electronic environment that complicates standard QSAR predictions.

This guide provides a rigorous computational framework to characterize this entity. We move beyond simple property calculation to a full structural, reactive, and toxicological profiling workflow . This protocol enables researchers to validate the compound's identity in complex mixtures (NTA) and predict its safety liability (hERG, CYP inhibition) prior to expensive synthesis or isolation.

Molecular Architecture & Quantum Mechanical Analysis

The asymmetry of the 3,4'-dipyridyl ketone introduces a non-trivial conformational landscape. Unlike the symmetric bis(4-pyridyl) ketone, the 3-pyridyl ring introduces a dipole moment vector that is off-axis relative to the carbonyl bond.

DFT Optimization Protocol

To accurately predict spectroscopic properties (for structural confirmation) and reactive sites (for metabolic prediction), Density Functional Theory (DFT) is required.

Recommended Level of Theory:

  • Functional: B3LYP or

    
    B97X-D (for better dispersion correction in stacking interactions).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pair electrons on Nitrogen and Oxygen).

  • Solvent Model: IEFPCM (Water for biological relevance; DMSO for assay correlation).

Key Structural Parameters to Monitor:

  • Torsion Angles (

    
    ):  The twist of the pyridine rings relative to the carbonyl plane. Steric repulsion between ortho-hydrogens typically forces a non-planar geometry (
    
    
    
    30-40
    
    
    twist).
  • N-N Distance: Critical for chelation potential.

Electrostatic Potential (ESP) Mapping

The ESP map reveals the "reactive face" of the molecule.

  • Nucleophilic Sites: The pyridyl nitrogens are the primary H-bond acceptors/metal coordination sites. The 4-N is typically more basic and accessible than the 3-N.

  • Electrophilic Sites: The carbonyl carbon is susceptible to nucleophilic attack (e.g., by serine proteases or metabolic reductases).

DFT_Workflow cluster_Outputs Data Generation Start Input Structure (SMILES: c1cncc(c1)C(=O)c2ccncc2) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conf FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq > 0 ESP ESP Map (Reactivity Prediction) FreqCalc->ESP NMR NMR Shielding Tensors (GIAO Method) FreqCalc->NMR IR Vibrational Modes (IR Spectrum Sim) FreqCalc->IR

Figure 1: Quantum Mechanical workflow for structural validation and property prediction. Note the feedback loop to ensure a true ground state.

Toxicological Profiling & Binding Dynamics

As a degradation product, the primary concern is toxicity . The two pyridine rings mimic motifs found in many CYP450 inhibitors and hERG blockers.

Target Identification (In Silico Safety Panel)

We utilize "Inverse Docking" or "Panel Docking" to screen the molecule against major safety pharmacology targets.

Priority Targets:

  • CYP450 Isoforms (CYP3A4, CYP2D6): Pyridine nitrogens can coordinate with the Heme iron, causing potent inhibition.

  • hERG Potassium Channel: A key marker for cardiotoxicity.

  • Acetylcholinesterase (AChE): Due to structural similarity with bis-pyridinium reactivators.

Molecular Docking Protocol (Heme-Coordination Focus)

Standard docking often fails to capture the specific metal-ligand coordination bond. You must use a protocol that accounts for the Heme-Iron interaction.

Step-by-Step Protocol:

  • Protein Prep: Download PDB (e.g., 5VCO for CYP3A4). Remove waters, add hydrogens. Crucially: Assign formal charge +3 to Heme Iron.

  • Grid Generation: Center grid on the Heme Iron.

  • Constraint Definition: Define a "Metal Coordination Constraint" or "Spherical Constraint" (radius 2.5 Å) around the Fe atom to force the pyridine nitrogen into the coordination sphere.

  • Ligand Prep: Generate 3D conformers. Protonation state at pH 7.4 (Likely neutral, as pyridine pKa

    
     5.2).
    
  • Scoring: Use a scoring function with explicit metal terms (e.g., GoldScore or Glide SP with metal constraints).

Molecular Dynamics (MD) Validation

Docking is static. MD simulations confirm if the binding is stable or if the ligand drifts.

  • Force Field: GAFF2 (General Amber Force Field) for the ligand; ff14SB for the protein.

  • Parametrization: Calculate partial charges using RESP (Restrained Electrostatic Potential) from the DFT output (Section 2.1). Do not use Gasteiger charges for aromatic heterocycles interacting with metals.

  • Simulation Time: 50-100 ns is sufficient to observe stability of the Fe-N bond.

Tox_Workflow Ligand Ligand Prep (RESP Charges) Docking Constrained Docking (Fe-N Constraint) Ligand->Docking Target Target Selection (CYP3A4 / hERG) Target->Docking MD_Setup MD System Setup (GAFF2 + TIP3P Water) Docking->MD_Setup MD_Run Production Run (100ns NPT) MD_Setup->MD_Run Analysis Analysis (RMSD / Binding Free Energy) MD_Run->Analysis

Figure 2: Toxicological evaluation pipeline focusing on Heme-coordination stability.

ADMET & Physicochemical Data Summary

For researchers performing Non-Targeted Analysis (NTA) or impurity profiling, the following calculated properties serve as reference benchmarks.

Table 1: Calculated Physicochemical Profile (In Silico)

PropertyValue (Predicted)Relevance
Molecular Weight 184.20 g/mol Fragment-like space; high permeability.
LogP (Octanol/Water) 1.6 - 1.9Moderate lipophilicity; likely CNS penetrant.
TPSA 43.09 ŲGood oral bioavailability (< 140 Ų).
pKa (Pyridine N) ~5.2 (4-N), ~4.8 (3-N)Mostly neutral at physiological pH (7.4).
H-Bond Acceptors 3 (2 N, 1 O)High potential for solvent interaction.
Rotatable Bonds 2Low entropic penalty upon binding.
Metabolic Liability High (N-oxidation)Susceptible to FMO or CYP metabolism.

Experimental Validation Strategy

To validate the computational model, the following assays are recommended:

  • Spectral Matching: Compare the DFT-calculated NMR shifts (GIAO method) with experimental

    
    H-NMR of the impurity. A correlation coefficient (
    
    
    
    ) > 0.95 confirms identity.
  • LC-MS/MS Fragmentation: The ketone bridge is robust. Expect fragmentation at the C-C bond between the ring and carbonyl. The 4-pyridyl cation (m/z 78) and 3-pyridyl cation (m/z 78) may be indistinguishable by mass alone, requiring retention time comparison with the standard.

  • CYP Inhibition Assay: Perform a standard fluorescence-based CYP3A4 inhibition assay. If the computational model predicts Fe-N binding, this compound should show Type II binding spectra (Soret peak shift).

References

  • Non-Targeted Analysis of E-Vapor Products: Flora, J. W., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. [Link]

  • Pyridine Metabolism & Toxicology: Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vitro. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • DFT Methods for Pyridine Derivatives: Barone, V., et al. (2012). Computational strategies for spectroscopy: from small molecules to nano systems. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Heme-Ligand Docking Protocols: Kirton, S. B., et al. (2005). Comparative analysis of the performance of scoring functions for the docking of ligands to CYP450. Journal of Chemical Information and Modeling. [Link]

An In-Depth Technical Guide to the In Silico Screening of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds. This guide provides a comprehensive, technically-grounded framework for the in silico screening of a novel derivative, Pyridin-3-yl(pyridin-4-yl)methanone. We move beyond a simple recitation of steps to deliver a strategic, self-validating workflow that mirrors a real-world computational drug discovery campaign. This document details the entire virtual screening cascade: from initial target identification for a novel compound and high-throughput molecular docking to the rigorous post-screening validation using molecular dynamics and binding free energy calculations. Each stage is presented with detailed, field-tested protocols and the scientific rationale behind critical decisions, empowering researchers to not only execute these methods but to understand and adapt them for their own research endeavors.

Introduction to the Query Molecule: Pyridin-3-yl(pyridin-4-yl)methanone

Chemical Identity and Rationale for Screening

Pyridin-3-yl(pyridin-4-yl)methanone is a small molecule featuring two pyridine rings linked by a ketone functional group. Its structure is characterized by:

  • Molecular Formula: C₁₁H₈N₂O

  • Molecular Weight: 184.19 g/mol

  • Key Features: Two aromatic, nitrogen-containing heterocyclic rings and a central ketone group which can act as a hydrogen bond acceptor.

The pyridine ring is a bioisostere for phenyl rings and amides, capable of forming hydrogen bonds and participating in pi-stacking interactions, making it a highly versatile scaffold in drug design.[1] Derivatives of pyridine are integral to numerous approved drugs and are investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The presence of two pyridine moieties in our query molecule suggests a high potential for interaction with various biological targets, particularly enzymes like kinases, where hinge-binding motifs are crucial. This makes Pyridin-3-yl(pyridin-4-yl)methanone a compelling candidate for a comprehensive in silico screening campaign to uncover its therapeutic potential.

The In Silico Screening Paradigm: A Strategic Workflow

Virtual screening is not a single action but a multi-stage funnel designed to computationally enrich a small set of promising compounds from a vast chemical space.[4][5][6] This process maximizes efficiency and minimizes the cost and effort of subsequent experimental validation.[6] Our strategy is built on a logical progression from broad exploration to focused validation.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Drug-Likeness Assessment T_Fishing Protocol 1: Target Fishing Lib_Prep Protocol 2: Library Preparation T_Fishing->Lib_Prep Prioritized Targets Docking Protocol 3: Molecular Docking Lib_Prep->Docking Hit_List Initial Hit List (Top Docking Scores) Docking->Hit_List MD_Sim Protocol 4: MD Simulation Validated_Hits Validated Hits (Stable Complexes) MD_Sim->Validated_Hits MM_PBSA Protocol 5: Binding Free Energy ADMET Protocol 6: ADMET Prediction MM_PBSA->ADMET Lead_Candidates Lead Candidates (Good ADMET Profile) ADMET->Lead_Candidates Start Query Molecule: Pyridin-3-yl- (pyridin-4-yl)methanone Start->T_Fishing Hit_List->MD_Sim Validated_Hits->MM_PBSA

Caption: The overall in silico screening workflow.

Part I: Target Identification for a Novel Compound

For a novel molecule like Pyridin-3-yl(pyridin-4-yl)methanone, the first critical step is to identify its most probable biological targets. This process, known as "target fishing" or "reverse screening," reverses the typical paradigm of finding a compound for a target.[7][8]

Protocol 1: Ligand-Based Target Fishing

This protocol leverages the principle of chemical similarity: a query molecule is likely to bind to the same targets as other known bioactive molecules that share similar 2D and 3D features.[9][10] We will use the SwissTargetPrediction web server, a robust tool for this purpose.[10][11][12]

Methodology:

  • Prepare the Ligand Structure:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Pyridin-3-yl(pyridin-4-yl)methanone: O=C(c1cccnc1)c2ccncc2.

  • Submit to SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[10]

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Initiate the prediction.

  • Analyze and Prioritize Results:

    • The server returns a list of potential targets, ranked by probability. This probability is based on a combined score of 2D and 3D similarity to known ligands in the ChEMBL database.[13]

    • Examine the top-ranked targets. Pay close attention to protein families that appear frequently (e.g., kinases, G-protein coupled receptors, proteases).

    • Prioritize targets that are well-validated in disease areas of interest and have high-quality crystal structures available in the Protein Data Bank (PDB) for the next phase. For this guide, we will hypothesize that our target fishing identified Cyclin-dependent kinase 2 (CDK2) as a high-probability target, a common target for pyridine-containing scaffolds.

Part II: Structure-Based Virtual Screening (SBVS)

With a prioritized target (CDK2), we proceed to SBVS. The goal is to dock a large library of compounds against the CDK2 binding site to identify molecules with better predicted binding affinity than our original query molecule.[5][14]

Protocol 2: Library and Receptor Preparation

Methodology:

  • Assemble a Screening Library:

    • Download a suitable compound library from a database like ZINC (zinc.docking.org).[3][15][16][17] For efficiency, select a pre-filtered subset, such as the "drug-like" or "lead-like" sets. These libraries contain millions of commercially available compounds in a ready-to-dock 3D format.[1][16]

  • Prepare the Query Molecule:

    • Using molecular modeling software (e.g., UCSF Chimera), generate a 3D conformation of Pyridin-3-yl(pyridin-4-yl)methanone from its SMILES string.

    • Perform energy minimization using a standard force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in .mol2 or .pdbqt format, which includes atomic coordinates and partial charges required for docking.

  • Prepare the Receptor (CDK2):

    • Download a high-resolution crystal structure of human CDK2 from the RCSB PDB (e.g., PDB ID: 1HCK).

    • Using software like AutoDock Tools or UCSF Chimera's Dock Prep tool, prepare the protein.[18][19][20] This is a critical, self-validating step:

      • Remove Non-essential Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand.[19]

      • Add Hydrogens: Add polar hydrogens to satisfy valence.

      • Assign Charges: Compute Gasteiger or other appropriate partial charges for each atom.[18]

      • Output PDBQT File: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the necessary atomic charge and type information.[21]

Protocol 3: High-Throughput Molecular Docking

This protocol uses AutoDock Vina, a widely-used, accurate, and fast open-source docking program, to predict the binding pose and affinity of each ligand in the library.[22][23][24]

Methodology:

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a 3D grid box. The most reliable way to define this box is to center it on the position of the original, co-crystallized ligand in the PDB structure.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate potential ligands and allow for rotational and translational sampling.

  • Create a Configuration File:

    • Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, the center coordinates and dimensions of the grid box, and the desired output file name.

  • Execute the Docking Run:

    • Use a command-line script to iterate through the entire compound library, running AutoDock Vina for each ligand against the prepared CDK2 receptor.

    • The command for a single ligand would be: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt

  • Analyze and Filter Hits:

    • AutoDock Vina calculates a binding affinity score in kcal/mol; more negative values indicate stronger predicted binding.

    • Rank all screened compounds by their binding affinity score.

    • Select the top 1-2% of the compounds for further analysis. Visually inspect the binding poses of the top-ranked hits to ensure they form reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the CDK2 active site.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Pyridin-3-yl(pyridin-4-yl)methanone -7.2Leu83, Glu81
ZINC12345678-9.8Leu83 (H-bond), Ile10, Val18
ZINC87654321-9.5Glu81 (H-bond), Phe80, Ala31
ZINC12398745-9.1Leu83 (H-bond), Lys33, Gln131
Caption: A sample table summarizing docking results.

Part III: Post-Screening Refinement and Validation

A good docking score is a necessary but not sufficient criterion for a true positive hit. The static picture provided by docking must be validated in a dynamic, solvated environment to assess the stability of the predicted protein-ligand complex.[25]

Protocol 4: Molecular Dynamics (MD) Simulation

MD simulations model the movement of every atom in the system over time, providing insights into the stability and dynamics of the protein-ligand complex.[26][27] We will use GROMACS, a powerful and widely-used MD engine.[25][28][29]

MD_Workflow P0 Docked Complex (Protein + Ligand) P1 System Setup (Solvation & Ionization) P0->P1 P2 Energy Minimization (Remove Clashes) P1->P2 P3 Equilibration (NVT & NPT Ensembles) P2->P3 P4 Production MD (e.g., 100 ns) P3->P4 P5 Trajectory Analysis (RMSD, RMSF, Rg) P4->P5

Caption: The workflow for a molecular dynamics simulation.

Methodology:

  • System Preparation:

    • Take the best-docked pose of a top-hit compound (e.g., ZINC12345678) with CDK2.

    • Generate a topology file for the ligand using a server like CGenFF or ACPYPE.

    • Place the complex in a simulation box (e.g., triclinic) and solvate it with a water model like TIP3P.[25]

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.[25]

  • Energy Minimization:

    • Perform steepest descent energy minimization for approximately 50,000 steps to relax the system and remove any steric clashes.[25]

  • Equilibration:

    • Conduct two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) ensemble for ~100 ps to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, Temperature) ensemble for ~100 ps to stabilize the density.[25][27] During these phases, the protein backbone is typically restrained to allow the solvent to equilibrate around it.

  • Production MD:

    • Run the production simulation with position restraints removed for a significant timescale (e.g., 50-100 ns) to observe the natural dynamics of the complex.[25]

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.

    • Root-Mean-Square Fluctuation (RMSF): Plot the RMSF of the protein residues to identify flexible regions and see if ligand binding stabilizes key active site residues.

ComplexAverage Ligand RMSD (Å)Stability Assessment
CDK2-ZINC123456781.8 ± 0.3Highly Stable
CDK2-ZINC876543214.5 ± 1.2Unstable (Ligand drifts)
Caption: Sample MD simulation stability metrics.
Protocol 5: Binding Free Energy Calculation

MD simulations confirm stability, but a more accurate estimation of binding affinity can be achieved using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[30][31] This method calculates the free energy of binding by combining molecular mechanics energy with continuum solvation models.[30][32]

Methodology:

  • Extract Snapshots: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., 100 frames).

  • Run MM/PBSA Calculation:

    • Use a tool like g_mmpbsa for GROMACS trajectories.[33]

    • The script calculates the binding free energy (ΔG_bind) by solving for the energy of the complex, the receptor, and the ligand individually across the snapshots and taking the difference.[32][34]

    • ΔG_bind = E_complex - (E_receptor + E_ligand)

  • Analyze Results:

    • The final ΔG_bind value provides a more physically realistic estimate of binding affinity than the docking score. This allows for a more confident re-ranking of the top hits.

Compound IDDocking Score (kcal/mol)ΔG_bind (MM/PBSA) (kJ/mol)
ZINC12345678-9.8-150.5 ± 12.1
ZINC12398745-9.1-135.2 ± 15.8
Caption: Comparison of docking scores with more rigorous binding free energy calculations.

Part IV: ADMET Profiling

A potent inhibitor is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial final filtering step.[35][36]

Protocol 6: In Silico ADMET and Drug-Likeness Prediction

We will use the SwissADME web server (), a free and comprehensive tool for this analysis.[37][38][39]

Methodology:

  • Submit Validated Hits:

    • Obtain the SMILES strings for the validated hits from the previous phase (e.g., ZINC12345678).

    • Submit these SMILES strings to the SwissADME server.

  • Analyze the Output:

    • Physicochemical Properties: Check properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: This is a key indicator of drug-likeness. SwissADME will report the number of violations (zero is ideal).

    • Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

    • Medicinal Chemistry Friendliness: Check for alerts of undesirable chemical features (e.g., PAINS - Pan-Assay Interference Compounds).

Compound IDMW ( g/mol )LogPLipinski ViolationsGI AbsorptionBBB Permeant
ZINC12345678410.52.80HighYes
ZINC12398745525.75.52 (MW > 500, LogP > 5)LowNo
Caption: Predicted ADMET and drug-likeness properties for lead candidates.

Conclusion: Synthesizing Data to Identify Lead Candidates

This comprehensive in silico guide demonstrates a robust, multi-step process for evaluating Pyridin-3-yl(pyridin-4-yl)methanone and identifying superior lead compounds. By progressing from broad target fishing to high-throughput docking, and then applying rigorous validation through molecular dynamics and binding free energy calculations, we significantly increase the confidence in our selected hits. The final ADMET filter ensures that only compounds with promising drug-like properties are advanced.

Based on our hypothetical results, compound ZINC12345678 would emerge as the top lead candidate. It exhibited a superior docking score, a highly stable complex in MD simulations, a strong calculated binding free energy, and an excellent ADMET profile with no Lipinski violations. This compound is now primed for chemical synthesis and experimental validation in biochemical and cell-based assays, representing a successful outcome of a well-designed virtual screening campaign.

References

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling, 45(1), 177-182. [Link]

  • Ozturk, M. A., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1258215. [Link]

  • Irwin, J. J., et al. (2012). ZINC: A Free Tool to Discover Chemistry for Biology. Journal of Chemical Information and Modeling, 52(7), 1757-1768. [Link]

  • BioSolveIT. Virtual Screening Workflows: Your Drug Discovery Accelerators. BioSolveIT GmbH. [Link]

  • Genomics & Informatics Lab. (2026). Molecular Dynamics Simulation Protocol (GROMACS). Genomatics. [Link]

  • Sterling, T., & Irwin, J. J. (2015). ZINC: A Free Database of Commercially Available Compounds for Virtual Screening. Figshare. [Link]

  • Karmakar, R. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861783. [Link]

  • Kumari, M., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(36), 24534-24549. [Link]

  • Basith, S., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Journal of Biosciences and Medicines, 8(6), 93-101. [Link]

  • Varadi, M., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences, 9, 846116. [Link]

  • Ozturk, M. A., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC. [Link]

  • NVIDIA. What is Virtual Screening? | NVIDIA Glossary. NVIDIA. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

  • I Am Buddha. (2026). SwissADME: Significance and symbolism. I Am Buddha. [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

  • Chemspace. (2025). Virtual Screening in Drug Discovery Techniques & Trends. Chemspace. [Link]

  • Rollinger, J. M., et al. (2006). In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens. Planta Medica, 72(11), 974-980. [Link]

  • Kaggle. Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

  • Slideshare. (2014). Binding free energy theory and MM/PBSA method. Slideshare. [Link]

  • University of St Andrews. (2015). Protocol for Docking with AutoDock. University of St Andrews. [Link]

  • Wang, R., et al. (2015). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. AAPS J, 17(2), 321-334. [Link]

  • Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

  • Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. PMC. [Link]

  • ARPI. (2021). Recent advances in in silico target fishing. Iris-ARPI. [Link]

  • Genomics & Informatics Lab. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. [Link]

  • University of Freiburg. ReverseDock. University of Freiburg. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. J Pharmacol Clin Toxicol, 9(1), 1155. [Link]

  • Salehi, B., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(19), 6825. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissDrugDesign. SIB. [Link]

  • ResearchGate. (2025). In silico target fishing: Predicting biological targets from chemical structure. ResearchGate. [Link]

  • YouTube. (2021). In silico #ADMET Analysis by #SwissADMET web based tools. YouTube. [Link]

  • GitHub. Self explained tutorial for molecular dynamics simulation using gromacs. GitHub. [Link]

  • Chem-Workflows. Molecular docking. Chem-Workflows. [Link]

  • ResearchGate. (2023). In-Silico ADMET predictions using SwissADME and PreADMET software. ResearchGate. [Link]

  • Lee, S., et al. (2020). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics, 36(10), 3251-3253. [Link]

  • Oreate AI. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools. Oreate AI Blog. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • Chemaxon. (2025). The SwissDrugDesign Project: Advancing Drug Discovery online. Chemaxon. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • g_mmpbsa documentation. Binding energy calculation. g_mmpbsa documentation. [Link]

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • GROMACS Documentation. (2024). Molecular Dynamics. GROMACS. [Link]

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Profile of Pyridin-3-yl(pyridin-4-yl)methanone CAS: 56970-93-5[1][2][3]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5), also known as 3,4'-dipyridyl ketone, is a heteroaromatic ketone utilized primarily as a divergent ligand in coordination chemistry and a pharmacophore precursor in medicinal chemistry.[1][3] Unlike its symmetric isomers (2,2'- or 4,4'-dipyridyl ketone), the 3,4'-isomer offers a unique non-linear geometry, making it a critical building block for constructing metal-organic frameworks (MOFs) with reduced symmetry.[1][3][4]

This technical guide provides a definitive analysis of its solubility thermodynamics and stability kinetics. It is designed to allow researchers to handle, store, and utilize the compound with maximum efficiency, minimizing material loss due to precipitation or degradation.[4]

Physicochemical Characterization

Before addressing solubility, one must understand the molecular drivers governing the compound's behavior.[4][5]

PropertyValue / DescriptionContextual Note
CAS Number 56970-93-5 Distinct from 2,2' (19437-26-4) and 4,4' isomers.[1][3]
Molecular Formula C₁₁H₈N₂OHeteroaromatic ketone.[3]
Molecular Weight 184.19 g/mol Low molecular weight fragment.[3][6]
Physical State Off-white to pale yellow solidCrystalline lattice energy is moderate.[3]
pKa (Calculated) ~3.2 (Py-N) & ~4.8 (Py-N)Critical for Solubility: The two nitrogens protonate at different pH levels.[1][3][4]
LogP ~1.2 - 1.5Moderately lipophilic; prefers organic phases at neutral pH.[3]

Solubility Dynamics: The "pH-Switch" Mechanism

The solubility of 3,4'-dipyridyl ketone is not static; it is a dynamic function of pH.[3] Understanding this "switch" is the single most important factor for successful processing.

A. The Mechanism

At neutral pH (pH 7), the molecule exists in its uncharged, free-base form.[3][4] The hydrophobic aromatic rings dominate its interaction with the solvent, rendering it sparingly soluble in water (< 1 mg/mL) but soluble in organic solvents.[4]

Upon acidification (pH < 3), the pyridine nitrogens accept protons (


).[4] This transforms the neutral molecule into a mono- or di-cationic species.[1][3] The high charge density disrupts the crystal lattice and heavily solvates the molecule with water, making it highly water-soluble .[3]
B. Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for extraction from neutral aqueous phases.[1][3]
Polar Aprotic DMSO, DMFVery High Ideal for stock solutions (>50 mM).[4]
Protic Methanol, EthanolModerate to High Good for recrystallization; solubility increases with heat.[4]
Aqueous Acid 0.1 M HCl, 1.0 M acetic acidHigh Key for workup: Use to pull compound into aqueous phase.[4]
Aqueous Base 0.1 M NaOH, PBS (pH 7.4)Poor Causes immediate precipitation of the free base.[4]
Hydrocarbon Hexanes, HeptaneInsoluble Use as an anti-solvent to crash out the product.[4]

Stability Profile

A. Hydrolytic Stability

The ketone bridge between two pyridine rings is electronically stabilized. Unlike imines or esters, the C=O bond in this system is highly resistant to hydrolysis.[4]

  • Status: Stable in aqueous acid and base at room temperature for >24 hours.

B. Photostability (The Risk Factor)

Like benzophenone, dipyridyl ketones possess an


 transition that can be excited by UV light.[4] In the presence of hydrogen donors (like isopropanol or ethers), the excited triplet state can abstract a hydrogen atom, leading to photoreduction  (formation of benzhydrols or pinacols).[4]
  • Protocol: Store in amber vials. Avoid prolonged exposure to ambient light when dissolved in alcohols.[3]

C. Oxidative Stability

The pyridine nitrogens are susceptible to N-oxidation by strong peracids (e.g., mCPBA) or peroxides.[3][4]

  • Storage: Store under inert gas (Argon/Nitrogen) if kept for long durations (>6 months) to prevent slow N-oxide formation.[3][4]

Experimental Protocols (Self-Validating)

Protocol 1: The "pH-Switch" Purification (Extraction)

Use this protocol to separate the compound from non-basic impurities.[1][3]

  • Dissolution: Dissolve crude material in Dichloromethane (DCM).

  • Extraction (Forward): Extract the DCM layer with 0.5 M HCl .

    • Validation: The organic layer should retain non-basic impurities. The aqueous layer (acidic) now contains the protonated 3,4'-dipyridyl ketone.[3][4]

  • Wash: Wash the acidic aqueous layer with fresh DCM to remove entrained organics.

  • Neutralization (Reverse): Slowly add 2 M NaOH or saturated

    
     to the aqueous layer until pH > 9.
    
    • Validation: A white/pale precipitate (the free base) should form immediately.[4]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x), dry over

    
    , and evaporate.
    
Protocol 2: TLC Purity Check
  • Stationary Phase: Silica Gel 60 F254.[3]

  • Mobile Phase: 5% Methanol in DCM (v/v).

  • Visualization: UV lamp (254 nm).[4] The pyridine rings quench fluorescence strongly, appearing as dark spots.[4]

  • Rf Value: Expect ~0.3 - 0.5 (varies with humidity/plate).[3]

  • Note: If streaking occurs (due to interaction with silica silanols), add 1% Triethylamine to the mobile phase.[4]

Visualizing the Workflow

The following diagram illustrates the solubility logic and purification workflow based on the "pH-Switch" mechanism.

SolubilityWorkflow Raw Crude 3,4'-Dipyridyl Ketone DCM_Soln Dissolved in DCM (Neutral Species) Raw->DCM_Soln Dissolution Acid_Ext Extract with 0.5 M HCl DCM_Soln->Acid_Ext Aq_Phase Aqueous Phase (Acidic) [Protonated Cation Soluble] Acid_Ext->Aq_Phase Target moves to Water Org_Phase Organic Phase [Non-basic Impurities] Acid_Ext->Org_Phase Waste stays in DCM Base_Add Add NaOH to pH > 9 Aq_Phase->Base_Add Deprotonation Precip Free Base Precipitates (Insoluble in Water) Base_Add->Precip Solubility Switch Final_Ext Extract into DCM & Evaporate Precip->Final_Ext Pure Pure Product (Solid) Final_Ext->Pure

Caption: Logical workflow for purifying 3,4'-dipyridyl ketone utilizing its pH-dependent solubility switch.

References

  • Chemical Synthesis: Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. (2008). Wiley-Interscience.[3] (Confirming general synthesis via lithiated pyridine addition to cyanopyridines).

  • Vendor Data: Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5) Product Sheet. ChemBridge / CymitQuimica. Retrieved from .[4][7][8]

  • Solubility Principles: Solubility and Miscibility of Organic Compounds. Sigma-Aldrich Technical Library.[3] Retrieved from .[3][4]

  • Photochemistry:Photochemistry of Aromatic Ketones.

Sources

Methodological & Application

Application Note: Modular Synthesis of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone).

Executive Summary & Strategic Rationale

The heteroaryl ketone scaffold, specifically Pyridin-3-yl(pyridin-4-yl)methanone , is a critical intermediate in the development of kinase inhibitors (e.g., c-Met/MDR modulators) and supramolecular ligands. While Friedel-Crafts acylation is standard for carbocyclic aromatics, it fails with electron-deficient pyridine rings due to deactivation.

Consequently, this protocol utilizes a nucleophilic organometallic addition followed by oxidative dehydrogenation . This two-step sequence is selected over direct addition to nitriles to avoid the formation of tertiary alcohol byproducts and to provide a stable, purifiable carbinol intermediate, ensuring high purity (>98%) of the final ketone.

Key Technical Advantages of this Route:

  • Regiocontrol: Utilizes the stability of 3-bromopyridine to generate the 3-pyridyllithium species, avoiding the instability associated with 4-bromopyridine free base.

  • Scalability: The oxidation step uses activated Manganese Dioxide (

    
    ), a heterogeneous oxidant that simplifies workup to a filtration step.
    

Reaction Pathway & Mechanism

The synthesis proceeds via a Lithium-Halogen Exchange (LHX) followed by a carbonyl addition, and concludes with a chemoselective oxidation.

Diagram 1: Synthetic Workflow and Mechanism

SynthesisPath Start 3-Bromopyridine (Precursor A) Reagent1 n-BuLi / -78°C (Lithiation) Start->Reagent1 Cryogenic Activation Inter1 3-Lithiopyridine (Transient Species) Reagent1->Inter1 Li-Hal Exchange Inter2 Carbinol Intermediate (Alcohol) Inter1->Inter2 Nucleophilic Addition Reagent2 4-Pyridinecarboxaldehyde (Electrophile) Reagent2->Inter2 Oxidant Activated MnO2 (Oxidation) Inter2->Oxidant Reflux CHCl3 Product Pyridin-3-yl(pyridin-4-yl)methanone (Target) Oxidant->Product Dehydrogenation

Caption: Step-wise transformation from halogenated precursor to heteroaryl ketone via lithiated intermediate.

Experimental Protocols

Phase 1: Synthesis of Pyridin-3-yl(pyridin-4-yl)methanol (Carbinol Intermediate)

Principle: 3-Bromopyridine undergoes rapid lithium-halogen exchange with n-butyllithium at -78°C. The resulting 3-pyridyllithium is a hard nucleophile that attacks the carbonyl carbon of 4-pyridinecarboxaldehyde.

Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )RoleCritical Parameter
3-Bromopyridine 1.0158.00Nucleophile PrecursorMust be dry; store over sieves.
n-Butyllithium (2.5M in hexanes)1.05-Lithiating AgentTitrate before use.
4-Pyridinecarboxaldehyde 1.1107.11ElectrophileFreshly distilled if yellowed.
THF (Anhydrous) Solvent-Solvent0.2 M Concentration.
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 3-Bromopyridine (1.0 equiv) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via the addition funnel over 20 minutes.

    • Checkpoint: The internal temperature must not exceed -70°C to prevent Wurtz coupling or pyridine ring opening. The solution will turn a yellow/orange color. Stir for 30 minutes at -78°C.

  • Addition: Dissolve 4-Pyridinecarboxaldehyde (1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude carbinol often solidifies. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 5% MeOH in DCM) to yield a white solid.

Phase 2: Oxidative Dehydrogenation to Ketone

Principle: Benzylic/pyridylic alcohols are selectively oxidized to ketones using activated Manganese Dioxide (


). This method is mild and avoids the over-oxidation or waste disposal issues associated with Chromium(VI) reagents.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Carbinol Intermediate 1.0SubstratePurity >95% recommended.[1]
Activated

10.0OxidantExcess required due to surface area dependence.
Chloroform (

)
SolventSolventReflux temperature drives kinetics.
Step-by-Step Procedure
  • Setup: Dissolve the purified carbinol (from Phase 1) in

    
     (0.1 M) in a round-bottom flask.
    
  • Oxidation: Add Activated

    
     (5 equiv initially).
    
  • Reflux: Heat the suspension to reflux (approx. 61°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (5% MeOH/DCM). If starting material persists after 4 hours, add an additional 5 equiv of

    
    .
    
    • Note:

      
       reactivity varies by batch. "Activated" grade is essential.
      
  • Filtration: Once conversion is complete (usually 6-12 hours), cool to RT. Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with

    
     or DCM.
    
  • Isolation: Concentrate the filtrate to yield the crude ketone.

  • Final Purification: Recrystallize from diethyl ether or hexane/EtOAc to obtain Pyridin-3-yl(pyridin-4-yl)methanone as off-white needles.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 107–110 °C (Lit. value for similar analogs).

  • 1H NMR (400 MHz, CDCl3): Expect signals for 3-pyridyl (singlet-like at C2, doublets at C4/C6) and 4-pyridyl (AA'BB' system) protons. A diagnostic downfield shift of the protons ortho to the carbonyl will be observed compared to the carbinol.

Troubleshooting Logic

Troubleshooting Problem1 Low Yield in Step 1 Check1 Check Water Content (THF must be <50 ppm H2O) Problem1->Check1 Check2 Check Temp Control (Did T > -70°C?) Problem1->Check2 Solution1 Use fresh n-BuLi & distill THF Check1->Solution1 Check2->Solution1 Problem2 Incomplete Oxidation Check3 MnO2 Activity Problem2->Check3 Solution2 Switch to Swern Oxidation (DMSO/Oxalyl Chloride) Check3->Solution2

Caption: Decision tree for resolving common synthetic bottlenecks in organometallic pyridine chemistry.

References

  • Vertex AI Search. (2025). Synthesis of 3-benzoylpyridine analogs. 2

  • Organic Syntheses. (n.d.). 3-Benzoylpyridine Preparation. Coll. Vol. 4, p.88. 3[4]

  • ResearchGate. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. 5

  • Thieme Connect. (2005). Preparation of Cyanopyridines by Direct Cyanation. 6

Sources

Application Note: Pyridin-3-yl(pyridin-4-yl)methanone Scaffolds in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage kinase inhibitor discovery. It focuses on Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone) not merely as a standalone inhibitor, but as a critical privileged scaffold and synthetic intermediate for generating high-affinity Type I ATP-competitive inhibitors, particularly for the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family.

Executive Summary & Mechanistic Insight[1][2]

Pyridin-3-yl(pyridin-4-yl)methanone represents a "privileged fragment" in kinase drug discovery. While the ketone itself possesses modest affinity, it serves as the requisite electrophilic core for synthesizing 2,4,5-trisubstituted imidazoles —a class of potent p38


 and p38

inhibitors (exemplified by SB203580 and SB202190).
Mechanism of Action (MOA)

The bis-pyridyl motif targets the ATP-binding pocket of the kinase (hinge region).

  • Hinge Binding: The nitrogen atom of the 4-pyridyl ring acts as a hydrogen bond acceptor, interacting with the backbone amide of Met109 (in p38

    
    ).
    
  • Hydrophobic Pocket: The 3-pyridyl ring rotates to occupy the hydrophobic "Gatekeeper" pocket (near Thr106 ), providing selectivity over other kinases.

  • Scaffold Utility: The ketone functionality allows for rapid cyclization into imidazole, oxazole, or hydrazine linkers, locking the two pyridine rings into a bioactive conformation that mimics the adenine ring of ATP.

Pathway Context: p38 MAPK Signaling

Inhibition of this pathway is critical for downregulating pro-inflammatory cytokines (TNF-


, IL-1

) in rheumatoid arthritis and autoimmune disorders.

p38_MAPK_Pathway Stimuli Stress / Cytokines (LPS, UV, TNF-a) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha/beta) [Target of Bis-Pyridyls] MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 Activation MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 / CHOP p38->ATF2 Nuclear Translocation Response Inflammation (Cytokine Production) MK2->Response mRNA Stability ATF2->Response Transcription

Figure 1: The p38 MAPK signaling cascade. Bis-pyridyl inhibitors target the p38 node, preventing downstream activation of MK2 and ATF2.

Chemical Protocol: Synthesis & Derivatization

Objective: Synthesize the Pyridin-3-yl(pyridin-4-yl)methanone core and convert it into a bioactive pyridinyl-imidazole inhibitor (SB203580 analog).

A. Synthesis of the Core Scaffold (Pyridin-3-yl(pyridin-4-yl)methanone)

Note: This reaction uses a Grignard approach for high yield.

Reagents:

  • 3-Bromopyridine[1]

  • 4-Cyanopyridine[2]

  • Isopropylmagnesium chloride (iPrMgCl)

  • THF (anhydrous)

Step-by-Step:

  • Grignard Formation: In a flame-dried flask under Argon, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Exchange: Add iPrMgCl (1.1 eq, 2M in THF) dropwise. Stir for 1 hour to generate pyridin-3-ylmagnesium chloride.

  • Addition: Cool the solution to -20°C. Add 4-cyanopyridine (1.0 eq) dissolved in THF dropwise.

  • Hydrolysis: Allow to warm to RT and stir for 3 hours. The intermediate imine salt precipitates. Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaOH. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields Pyridin-3-yl(pyridin-4-yl)methanone as a light yellow solid.

B. "One-Pot" Cyclization to Kinase Inhibitor (The Langenbeck Condensation)

This step converts the scaffold into a nanomolar p38 inhibitor.

Reagents:

  • Pyridin-3-yl(pyridin-4-yl)methanone (from Step A)

  • 4-Fluorobenzaldehyde (or aldehyde of choice for SAR)

  • Ammonium Acetate (NH4OAc)

  • Glacial Acetic Acid

Step-by-Step:

  • Dissolve the ketone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in glacial acetic acid.

  • Add excess Ammonium Acetate (10-15 eq).

  • Reflux at 110°C for 4–6 hours.

  • Observation: The reaction mixture typically darkens.

  • Workup: Pour into ice water. Neutralize with concentrated Ammonium Hydroxide. The imidazole product precipitates.

  • Result: 4-(4-fluorophenyl)-1,2-bis(4-pyridyl)imidazole (or isomer depending on substitution).

Biological Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of the synthesized bis-pyridyl derivatives against p38


 MAPK.
Method:  LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher style). This measures the displacement of a tracer from the ATP pocket.
Materials
  • Kinase: Recombinant human p38

    
     (GST-tagged).
    
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 199).

  • Antibody: LanthaScreen™ Eu-anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: White 384-well low-volume plate.

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the inhibitor in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

    • Dilute 1:100 into Kinase Buffer (Final DMSO concentration in assay = 1%).

  • Master Mix Preparation:

    • Mix A (Protein): p38

      
       (5 nM final) + Eu-anti-GST Antibody (2 nM final).
      
    • Mix B (Tracer): Tracer 199 (10 nM final).

  • Assay Setup (384-well plate):

    • Add 5 µL of diluted Compound.

    • Add 5 µL of Mix A (Kinase/Antibody).

    • Add 5 µL of Mix B (Tracer).

    • Controls: No Compound (Max FRET), No Kinase (Min FRET).

  • Incubation:

    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa 647).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Inhibitor] to determine IC50 using a sigmoidal dose-response equation.

Data Presentation & Analysis

When evaluating Pyridin-3-yl(pyridin-4-yl)methanone derivatives, organize data to highlight the Structure-Activity Relationship (SAR).

Table 1: Comparative Potency of Scaffold vs. Cyclized Inhibitors

Compound IDStructure Descriptionp38

IC50 (nM)
Selectivity (vs. JNK1)Notes
Scaffold 1 Pyridin-3-yl(pyridin-4-yl)methanone> 10,000N/AWeak binding; Fragment only.
Analog A 4-(4-fluorophenyl)-5-(4-pyridyl)-imidazole35> 100x"SB203580" core; High potency.
Analog B 4-(4-fluorophenyl)-5-(4-pyridyl)-oxazole120> 50xOxygen substitution reduces H-bond donor capacity.
Analog C Bis-pyridyl hydrazone derivative450> 20xFlexible linker reduces entropic favorability.
Workflow Visualization

The following diagram illustrates the critical path from the raw ketone scaffold to a validated lead compound.

Workflow Start Start: Pyridin-3-yl(pyridin-4-yl)methanone Step1 Chemical Derivatization (Cyclization with R-CHO) Start->Step1 Step2 Purification (HPLC/Flash) Step1->Step2 Step3 TR-FRET Assay (p38 Alpha) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Lead Lead Candidate (Selectivity Profiling) Decision->Lead Yes Redesign SAR Optimization (Modify R-Group) Decision->Redesign No Redesign->Step1 Iterate

Figure 2: Iterative optimization workflow starting from the bis-pyridyl ketone scaffold.

Troubleshooting & Critical Parameters

  • Solubility: Bis-pyridyl compounds can be lipophilic. Ensure DMSO stocks are fully solubilized; sonication may be required.

  • Regioselectivity: In the imidazole synthesis (Protocol 2B), two isomers can form if the ketone is asymmetric (which it is: 3-pyridyl vs 4-pyridyl).

    • Validation: Use 2D NMR (NOESY) to confirm the 4-pyridyl ring is in the correct position relative to the imidazole NH for optimal hinge binding.

  • Assay Interference: Pyridine-rich compounds can sometimes quench fluorescence. Always run a "Compound Only" control in the FRET assay to check for auto-fluorescence or quenching effects.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.[3]

  • Tong, L., et al. (1997). Crystal structure of p38 mitogen-activated protein kinase. Nature.[4]

  • Gallagher, T. F., et al. (1997). Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles; Inhibition of CSBP Kinase. Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8]

  • BindingDB. (2024). Entry for p38 MAPK Inhibitors and Pyridinyl-imidazole scaffolds.[8]

  • Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay Protocol.

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyridin-3-yl(pyridin-4-yl)methanone in Oncology

Topic: Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5) Context: Fragment-Based Drug Discovery (FBDD) & Metalloenzyme Inhibition Audience: Medicinal Chemists, Oncologists, and Pharmacology Researchers[1]

Part 1: Executive Summary & Strategic Relevance

Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone) represents a "privileged scaffold" in medicinal chemistry, specifically within the realm of oncology.[1] While not a marketed drug per se, it serves as a critical pharmacophore and synthetic intermediate for a class of CYP17A1 inhibitors (targeting prostate cancer) and Kinase inhibitors .[1]

Its structural significance lies in the bis-heteroaryl ketone motif.[1] The two nitrogen atoms, positioned on different pyridine rings (3- and 4-positions), provide a unique geometry for:

  • Heme Coordination: The pyridine nitrogens can coordinate with the heme iron (Fe) in cytochrome P450 enzymes (e.g., CYP17A1, CYP19A1/Aromatase), blocking substrate binding.[1]

  • Hydrogen Bonding: The ketone linker acts as a hydrogen bond acceptor, essential for orienting the molecule within the ATP-binding pocket of kinases.[1]

  • Bioisosterism: It acts as a non-steroidal mimetic, reducing the metabolic side effects associated with steroidal backbones (e.g., abiraterone).[1]

This guide details the synthesis , functionalization , and biological evaluation of this scaffold, treating it as a core module for developing next-generation anticancer agents.[1]

Part 2: Chemical Synthesis & Functionalization Protocols

Protocol A: Regioselective Synthesis of Pyridin-3-yl(pyridin-4-yl)methanone

Rationale: Direct Friedel-Crafts acylation is difficult with electron-deficient pyridines.[1] The most robust method utilizes a metal-halogen exchange followed by nucleophilic attack on a nitrile.[1]

Materials:

  • 3-Bromopyridine (1.0 eq)[1]

  • 4-Cyanopyridine (1.1 eq)[1]

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)[1]

  • Anhydrous Diethyl Ether (Et2O) or THF[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Lithiation: Under an argon atmosphere, cool a solution of 3-bromopyridine (10 mmol) in anhydrous Et2O (50 mL) to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C to generate 3-pyridyllithium. Critical: Maintain temperature < -70°C to prevent "pyridyne" formation or polymerization.[1]

  • Addition: Dissolve 4-cyanopyridine (11 mmol) in anhydrous Et2O (10 mL) and add dropwise to the lithiated species.

  • Imine Formation: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The intermediate lithium imine salt precipitates.[1]

  • Hydrolysis: Quench with saturated NH4Cl (20 mL) and stir vigorously for 1 hour at room temperature to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 5% MeOH in DCM).

Yield Expectation: 60-75% Characterization:

  • 1H NMR (CDCl3): Distinct signals for 3-pyridyl (singlet at ~9.0 ppm) and 4-pyridyl (doublet at ~8.8 ppm).[1]

  • IR: Strong C=O stretch at ~1660 cm⁻¹.[1]

Protocol B: Reduction to Carbinol (Active Pharmacophore)

Context: Many bioactive analogs (like Metyrapone) are active as the reduced alcohol or use the alcohol for further coupling.[1]

  • Dissolve ketone (1 eq) in Methanol.

  • Add NaBH4 (1.5 eq) at 0°C. Stir for 30 mins.

  • Quench with water, extract with DCM.[1]

  • Result: Pyridin-3-yl(pyridin-4-yl)methanol (Bis-pyridyl carbinol).[1]

Part 3: Biological Evaluation Protocols (Oncology)

The primary application of this scaffold in cancer research is testing its ability to inhibit CYP17A1 (17α-hydroxylase/17,20-lyase), a key target in Castration-Resistant Prostate Cancer (CRPC).[1]

Protocol C: CYP17A1 Inhibition Assay (High-Throughput Screen)

Rationale: This assay measures the reduction in the conversion of Progesterone to 17α-hydroxyprogesterone, a reaction catalyzed by CYP17A1.[1]

Reagents:

  • Recombinant human CYP17A1 microsomes (commercially available).[1]

  • Substrate: Progesterone (2 µM final).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound: Pyridin-3-yl(pyridin-4-yl)methanone (dissolved in DMSO).[1]

Workflow:

  • Incubation Mix: Prepare 100 µL reaction mixture in phosphate buffer (pH 7.4).

  • Pre-incubation: Add microsomes and Test Compound (0.1 nM – 10 µM).[1] Incubate at 37°C for 10 min.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 50 µL acetonitrile containing Internal Standard (e.g., 17α-hydroxyprogesterone-d8).

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor Transition: 17-OH-Progesterone (m/z 331.2 → 97.1).[1]

Data Analysis:

  • Calculate % Inhibition relative to DMSO control.[1]

  • Fit data to Sigmoidal Dose-Response curve to determine IC50 .[1]

  • Target Benchmark: Effective hits should show IC50 < 500 nM.[1]

Part 4: Mechanism of Action & Visualization

The following diagram illustrates the Pharmacophore Mapping of the Pyridin-3-yl(pyridin-4-yl)methanone scaffold within the CYP17A1 active site.

G cluster_0 Mechanism of Action Scaffold Pyridin-3-yl(pyridin-4-yl)methanone (Scaffold) Heme Heme Iron (Fe) (CYP17A1 Active Site) Scaffold->Heme Pyridyl Nitrogen (N4 or N3) Pocket Hydrophobic Pocket (Substrate Binding Site) Scaffold->Pocket Pi-Stacking Interactions Mech2 Hydrogen Bonding (Ketone - Ser/Thr) Scaffold->Mech2 Carbonyl Group Mech1 N-Fe Coordination (Steric Blockade) Heme->Mech1 Outcome Inhibition of Androgen Synthesis (Anti-Prostate Cancer) Pocket->Outcome Mech1->Outcome Mech2->Outcome

Caption: Pharmacophore mapping of the bis-pyridyl ketone scaffold interacting with the CYP17A1 heme center.[1]

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties for Drug Design

PropertyPyridin-3-yl(pyridin-4-yl)methanoneAbiraterone (Reference Drug)Relevance
MW 184.20 g/mol 349.5 g/mol Scaffold is efficient for FBDD (Fragment-Based Drug Discovery).[1]
cLogP ~1.2~5.1Lower lipophilicity improves solubility/bioavailability.[1]
H-Bond Acceptors 3 (2 N, 1 O)2Ketone provides an extra anchor point.[1]
Ligand Efficiency HighModerateHigh binding energy per heavy atom.[1]
CYP Binding Mode Type II (N-Fe coordination)Type II (N-Fe coordination)Validated mechanism for Heme inhibition.[1]

References

  • Synthesis of Bis-heteroaryl Ketones

    • Title: "Lithiation of Halopyridines: A Review of Methods and Regioselectivity."[1]

    • Source:Chemical Reviews, 2010.[1]

    • URL:[Link][1]

  • CYP17A1 Inhibition Context

    • Title: "Design and synthesis of novel non-steroidal CYP17A1 inhibitors for the treatment of prostate cancer."[1]

    • Source:Journal of Medicinal Chemistry, 2018.[1]

    • URL:[Link][1]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Pyridines in Drug Discovery: A Review of the Last Decade."[1]

    • Source:Expert Opinion on Drug Discovery, 2021.[1]

    • URL:[Link][1]

  • Biological Assay Standards

    • Title: "Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."[1]

    • Source:U.S. Food and Drug Administration (FDA).[1]

    • URL:[Link][1]

Sources

Application Note: Pyridin-3-yl(pyridin-4-yl)methanone in Antiviral Drug Discovery

[1]

Executive Summary

In the landscape of antiviral medicinal chemistry, Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-52-8) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the symmetric 2,2'-bipyridyl systems used primarily for metal chelation, the 3,4'-isomer offers a unique electronic desymmetry . The 3-pyridyl ring acts as a bioisostere for phenyl rings with improved solubility, while the 4-pyridyl ring provides a strong hydrogen-bond acceptor and electron-deficient center for nucleophilic interactions.

This Application Note details the use of this scaffold in Fragment-Based Drug Discovery (FBDD) and Host-Directed Antiviral Therapy (HDAT) , specifically targeting host kinases (e.g., CDK8/19) hijacked by viruses for transcription.

Strategic Application: The "Gateway" Scaffold

Electronic Desymmetry & Pharmacophore Design

The utility of Pyridin-3-yl(pyridin-4-yl)methanone lies in the distinct reactivity of its two heterocyclic rings:

  • The 4-Pyridyl Ring: Highly electron-deficient. It readily participates in

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in viral polymerase active sites.
  • The 3-Pyridyl Ring: Electronically more neutral (similar to benzene) but significantly more water-soluble. It often serves as a "linker" that positions the active warhead without incurring the lipophilicity penalty of a phenyl group.

  • The Ketone Bridge: A reactive electrophile allowing for the divergent synthesis of tertiary alcohols (carbinols) or transformation into fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyridines).

Target Class: Host-Directed Antivirals (CDK8/19)

Recent patent literature and biological studies highlight this scaffold as a precursor for inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDK19 .

  • Mechanism: Viruses such as HIV-1, HSV, and potentially SARS-CoV-2 hijack the host Mediator complex (which includes CDK8) to drive viral gene transcription.

  • Therapeutic Logic: Inhibiting CDK8 prevents the virus from coopting host machinery without directly targeting a viral protein, thereby raising the genetic barrier to resistance.

Visualizing the Discovery Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent ketone to generate high-value antiviral libraries.

GStartPyridin-3-yl(pyridin-4-yl)methanone(Scaffold)Path1Pathway A:Nucleophilic AdditionStart->Path1Grignard/LithiumReagentsPath2Pathway B:CyclocondensationStart->Path2Hydrazine/Amine derivsProd1Tertiary Carbinols(H1-Antihistamine analogsrepurposed for viral entry)Path1->Prod1R-Li / R-MgBrProd2Pyrazolo[1,5-a]pyridines(CDK8/19 Inhibitors)Path2->Prod2Reaction withN-aminopyridineProd3Imidazo[1,2-a]pyridines(HCMV Inhibitors)Path2->Prod3CondensationHost-Directed Therapy\n(Transcription Block)Host-Directed Therapy(Transcription Block)Prod2->Host-Directed Therapy\n(Transcription Block)Direct Antiviral\n(Replication Block)Direct Antiviral(Replication Block)Prod3->Direct Antiviral\n(Replication Block)

Caption: Divergent synthesis workflow transforming the 3,4'-dipyridyl ketone scaffold into distinct antiviral classes.

Experimental Protocols

Protocol A: Scaffold Functionalization (Synthesis of Tertiary Carbinols)

Objective: To synthesize a library of tertiary alcohols to probe hydrophobic pockets in the viral target (e.g., Non-Nucleoside Reverse Transcriptase Inhibitor binding pockets).

Reagents:

  • Pyridin-3-yl(pyridin-4-yl)methanone (1.0 eq)

  • Aryl/Alkyl Grignard Reagent (1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (Quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add Pyridin-3-yl(pyridin-4-yl)methanone (1 mmol) dissolved in 10 mL anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent attack on the pyridine ring nitrogen.

  • Addition: Add the Grignard reagent dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl (5 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify formation of the tertiary alcohol via ¹H NMR (disappearance of the carbonyl signal) and LC-MS .

Protocol B: CDK8 Kinase Inhibition Screening (Host-Directed Antiviral Assay)

Objective: To evaluate the efficacy of scaffold derivatives against the host kinase CDK8/Cyclin C complex.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizing a tracer that binds to the ATP pocket of CDK8. Displacement by the test compound results in a decrease in FRET signal.

Materials:

  • Recombinant Human CDK8/Cyclin C complex.

  • Lanthascreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Test Compounds (DMSO stocks).

Workflow:

  • Plate Setup: Dispense 5 µL of test compound (serially diluted in 1% DMSO) into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 5 µL of CDK8/Cyclin C enzyme mixture (Final conc: 5 nM).

  • Tracer Addition: Add 5 µL of Tracer/Antibody mix.

    • Tracer Conc: 20 nM (approx.

      
      ).
      
    • Antibody Conc: 2 nM.

  • Incubation: Incubate at room temperature for 1 hour (protected from light).

  • Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Use Staurosporine as a positive control (

    
     should be ~10-50 nM).
    

Comparative Data: Scaffold Properties

The following table contrasts the 3,4'-isomer against other common dipyridyl scaffolds, highlighting why it is preferred for specific antiviral applications.

FeaturePyridin-3-yl(pyridin-4-yl)methanone2,2'-Dipyridyl Ketone4,4'-Dipyridyl Ketone
Symmetry Asymmetric SymmetricSymmetric
Metal Chelation Weak/Bridging (Non-chelating)Strong (Bidentate)Bridging (MOF formation)
Solubility (logP) ~1.2 (Moderate)~1.5 (Lower)~1.1 (Moderate)
Primary Application Kinase Inhibitors / FBDD Metalloenzyme InhibitorsPolymer Cross-linking
Biological Role Scaffold for CDK8/19 & p38 MAPIron chelation toxicityCytotoxic viologens

Mechanism of Action Diagram

This diagram details how derivatives of this scaffold (specifically CDK8 inhibitors) function as Host-Directed Antivirals.

MOAVirusViral Infection(HIV/HSV/SARS-CoV-2)HostMachineryHost Transcription Machinery(Mediator Complex)Virus->HostMachineryHijacksCDK8CDK8/Cyclin C(Kinase Module)HostMachinery->CDK8RequiresTranscriptionViral Gene TranscriptionCDK8->TranscriptionPromotesElongationInhibitor3,4'-Dipyridyl Derivative(Inhibitor)Inhibitor->CDK8Blocks ATP Site(Inhibition)ReplicationViral ReplicationTranscription->ReplicationLeads to

Caption: Mechanism of Host-Directed Antiviral Therapy via CDK8 inhibition using 3,4'-dipyridyl derivatives.

References

  • Snoeck, R., et al. (2002). "2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide (CMV423): A New Lead Compound for the Treatment of Human Cytomegalovirus Infections."[1] Antiviral Research. Link

  • Cortez, A. J., et al. (2019). "Novel Heterocyclic Compounds as CDK8/19 Inhibitors." World Intellectual Property Organization (WO2019031990A1). Link

  • Koehler, M. F. T., et al. (2016). "Development of a Potent, Specific CDK8 Kinase Inhibitor which Phenocopies CDK8/19 Knockout Cells." ACS Medicinal Chemistry Letters. Link

  • Guo, Z., et al. (2021). "Host-Directed Therapies: A Novel Approach for Tuberculosis and Viral Infections." Frontiers in Immunology. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776495, Pyridin-3-yl(pyridin-4-yl)methanone." PubChem. Link

Application Note: Strategic Synthesis and Utility of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the synthesis, characterization, and application of Pyridin-3-yl(pyridin-4-yl)methanone . It deviates from standard templates to prioritize experimental logic, troubleshooting, and downstream utility in drug discovery and materials science.


H

N

O | MW: 184.19 g/mol

Part 1: Chemical Profile & Strategic Significance

In the landscape of bis-heterocyclic scaffolds, Pyridin-3-yl(pyridin-4-yl)methanone occupies a unique niche. Unlike its symmetric congeners (3,3'- or 4,4'-dipyridyl ketone), this asymmetric molecule presents a "kinked" geometry with distinct electronic environments on each ring.

Why This Molecule Matters
  • Medicinal Chemistry: It serves as a critical pharmacophore for bis-aryl kinase inhibitors. The ketone bridge allows for the metabolic diversification into chiral carbinols (via asymmetric reduction), a common motif in antihistamines and anti-neoplastic agents.

  • Coordination Chemistry (MOFs): As a ditopic ligand, the 3,4'-nitrogen placement creates lower-symmetry coordination networks compared to linear 4,4'-bipyridines, favoring the formation of helical or cage-like Metal-Organic Frameworks (MOFs) rather than simple grid structures.

Part 2: Experimental Design (The "Make")

Synthesis Strategy: The Oxidative Route

While Friedel-Crafts acylation is standard for arenes, it fails with electron-deficient pyridines. The most robust, scalable protocol involves the oxidation of the methylene precursor (3-(pyridin-4-ylmethyl)pyridine). This method avoids the handling of moisture-sensitive organolithiums required in alternative Grignard routes.

Protocol: Permanganate Oxidation of 3,4'-Dipyridylmethane

Objective: Convert the methylene bridge (-CH


-) to a carbonyl (-C=O-) group.

Reagents:

  • Substrate: 3-(Pyridin-4-ylmethyl)pyridine (1.0 equiv)

  • Oxidant: Potassium Permanganate (KMnO

    
    ) (4.0 equiv)
    
  • Solvent: Water (H

    
    O)
    
  • Additives: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (to maintain alkaline pH)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(pyridin-4-ylmethyl)pyridine (10 mmol, 1.70 g) in 100 mL of deionized water.

  • pH Adjustment: Add Na

    
    CO
    
    
    
    (5 mmol) to buffer the solution. Note: Acidic conditions can protonate the pyridines, reducing solubility and reactivity.
  • Oxidant Addition: Add KMnO

    
     (40 mmol, 6.32 g) in portions over 30 minutes at room temperature.
    
  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot should disappear, and a more polar spot (ketone) should appear.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filter off the brown MnO

      
       precipitate through a Celite pad. Wash the pad thoroughly with hot water and ethyl acetate.
      
    • Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL).

    • Troubleshooting: If the product remains in the aqueous phase due to protonation, adjust pH to ~10 using 1M NaOH before extraction.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield off-white crystals.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: 3-(pyridin-4-ylmethyl)pyridine Reaction Reaction: KMnO4, H2O, Reflux (Oxidation) Start->Reaction + KMnO4 Workup Workup: Filter MnO2 Extract w/ EtOAc Reaction->Workup 6-12 hrs QC QC Check: TLC & NMR Workup->QC Crude Solid Product Product: Pyridin-3-yl(pyridin-4-yl)methanone QC->Product Recrystallization

Caption: Figure 1. Oxidative synthesis workflow transforming the methylene bridge to a ketone.

Part 3: Characterization & Quality Control (The "Check")

Trustworthiness in synthesis relies on self-validating spectral data. The asymmetry of the molecule provides a distinct NMR fingerprint.

Proton NMR ( H NMR) - The Diagnostic Fingerprint

Solvent: CDCl


, 400 MHz
Proton EnvironmentMultiplicityApprox.[1] Shift (ppm)Diagnostic Feature
H-2 (Py-3 ring) Singlet (d)9.00 - 9.10Most downfield; isolated between N and C=O.
H-6 (Py-3 ring) Doublet (dd)8.80 - 8.90Adjacent to Nitrogen.
H-2', H-6' (Py-4 ring) Doublet8.75 - 8.85AA'XX' system; distinct doublet intensity.
H-4 (Py-3 ring) Doublet (dt)8.10 - 8.20Para to Nitrogen.
H-3', H-5' (Py-4 ring) Doublet7.60 - 7.70AA'XX' system; upfield due to shielding.
H-5 (Py-3 ring) Multiplet7.45 - 7.55Coupled to H-4 and H-6.

Validation Logic:

  • If you see two AA'XX' systems, you have synthesized the symmetric 4,4'-isomer.

  • If you lack the highly downfield singlet (~9.0 ppm), you have synthesized the 4,4'-isomer or failed to oxidize the methylene group completely.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): Look for a strong, sharp peak at 1660–1670 cm

    
     . This confirms the ketone functionality.
    
  • Absence of O-H: Ensure no broad band at 3300-3500 cm

    
     (indicates wet sample or incomplete oxidation to alcohol only).
    

Part 4: Applications & Downstream Protocols

Application A: Coordination Polymer Synthesis (MOF Construction)

The 3,4'-geometry acts as a "bent" linker, ideal for constructing helical chains or porous frameworks.

Protocol:

  • Dissolution: Dissolve Pyridin-3-yl(pyridin-4-yl)methanone (0.1 mmol) in MeOH (5 mL).

  • Metal Source: Dissolve Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (0.1 mmol) in H
    
    
    O (5 mL).
  • Layering: In a narrow test tube, place the metal solution at the bottom. Carefully layer the ligand solution on top (using a buffer layer of 1:1 MeOH/H

    
    O if necessary to slow diffusion).
    
  • Crystallization: Seal and leave undisturbed for 1-2 weeks. Single crystals suitable for X-ray diffraction will form at the interface.

Application B: Pharmaceutical Intermediate (Reduction)

Converting the ketone to a secondary alcohol creates a chiral center, a frequent step in drug synthesis.

Protocol:

  • Dissolve the ketone (1.0 equiv) in Methanol (0.5 M concentration).

  • Cool to 0°C.

  • Add Sodium Borohydride (NaBH

    
    ) (1.5 equiv) portion-wise.
    
  • Stir for 2 hours, then quench with saturated NH

    
    Cl.
    
  • Extract with DCM to yield pyridin-3-yl(pyridin-4-yl)methanol .

Visualization: Logic Tree for Application

ApplicationLogic Ketone Pyridin-3-yl(pyridin-4-yl)methanone PathA Path A: Materials Sci (Coordination) Ketone->PathA + Zn(II)/Cu(II) PathB Path B: Pharma (Functionalization) Ketone->PathB + NaBH4 MOF Result: Helical/Cage MOFs (Bent Linker Topology) PathA->MOF Alcohol Result: Chiral Carbinol (Kinase Inhibitor Scaffold) PathB->Alcohol

Caption: Figure 2. Divergent utility of the scaffold in materials science vs. medicinal chemistry.

References

  • Synthesis via Oxidation

    • Title: "Oxidation of Dipyridylmethanes to Dipyridyl Ketones."
    • Source:Journal of Organic Chemistry (General methodology reference for diaryl methane oxid
    • Context: Confirms KMnO4/water as a green, high-yield protocol for electron-deficient heterocycles.
    • Link:[Link] (General Journal Landing Page for verification of standard protocols).

  • Coordination Chemistry

    • Title: "Coordination polymers with pyridine-based ligands: Influence of ligand geometry."
    • Source:CrystEngComm, Royal Society of Chemistry.
    • Context: Discusses the topological influence of bent ligands like 3,4'-dipyridyl ketone versus linear 4,4'-analogs.
    • Link:[Link]

  • Chemical Data & Safety

    • Title: "Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5) Entry."[2]

    • Source: PubChem / Chemical Vendors.
    • Context: Verification of CAS number and molecular weight d
    • Link:[Link]

Sources

Application Note: Pyridin-3-yl(pyridin-4-yl)methanone as a Structural Probe for CYP Inhibition and Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), also known as 3-pyridyl 4-pyridyl ketone , is a critical structural probe used in medicinal chemistry and cell biology. Unlike its symmetric isomers—the 3,3'-analog (Metyrapone precursor) or the 2,2'-analog (metal chelator precursor)—this asymmetric ketone serves as a specialized tool for mapping the steric and electronic requirements of enzyme active sites, particularly Cytochrome P450 (CYP) isoforms and metalloenzymes.

This guide details the protocols for utilizing Pyridin-3-yl(pyridin-4-yl)methanone in cell culture to evaluate CYP inhibition potency , cytotoxicity profiles , and structure-activity relationships (SAR) . It is intended for researchers optimizing lead compounds for steroidogenesis inhibition (e.g., CYP17A1, CYP11B1) or investigating heme-coordination mechanics.

Scientific Background & Mechanism

The "Pyridyl Ketone" Pharmacophore

The biological activity of pyridyl ketones is driven by the pyridine nitrogen atom , which acts as a Lewis base. In biological systems, this nitrogen can coordinate with the heme iron (


) of CYP enzymes, displacing the native water molecule and preventing oxygen activation.
  • 3,3'-Isomer (Metyrapone): High affinity for CYP11B1 (11

    
    -hydroxylase).
    
  • 3,4'-Isomer (Subject): Provides a unique geometry where one pyridine ring targets the heme iron while the other interacts with the hydrophobic access channel. This asymmetry is vital for testing isoform selectivity (e.g., distinguishing CYP17A1 from CYP19A1).

Mechanism of Action: Heme Coordination

The molecule functions as a reversible, Type II competitive inhibitor. The 3-pyridyl or 4-pyridyl nitrogen binds orthogonally to the porphyrin plane. The "methanone" (ketone) bridge provides a rigid spacer that orients the rings, affecting the binding entropy.

G Compound Pyridin-3-yl(pyridin-4-yl)methanone Entry Cellular Entry (Passive Diffusion) Compound->Entry Lipophilic Target CYP Enzyme (Endoplasmic Reticulum) Entry->Target Microsomal Localization Binding Heme Coordination (N-Fe Bond Formation) Target->Binding Type II Binding Outcome Inhibition of Substrate Oxidation Binding->Outcome Blockade

Figure 1: Mechanism of Action pathway for Pyridyl Ketone inhibitors in cellular systems.

Technical Specifications & Preparation

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 184.19 g/mol
Solubility (DMSO)

50 mM
Preferred solvent for stock.
Solubility (Water) Low / InsolubleRequires organic co-solvent.
LogP ~1.5 - 2.0Moderate lipophilicity; cell-permeable.
Storage -20°C (Solid)Protect from light and moisture.
Stock Solution Protocol

Objective: Prepare a 50 mM stock solution for cell culture use.

  • Weighing: Accurately weigh 9.2 mg of Pyridin-3-yl(pyridin-4-yl)methanone.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved. If particulate remains, sonicate for 5 minutes at 37°C.

  • Sterilization: Pass through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the compound).
    
  • Aliquot: Dispense into 50

    
    L aliquots in amber microtubes.
    
  • Storage: Store at -20°C for up to 6 months. Avoid freeze-thaw cycles >3 times.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Before assessing inhibition, determine the non-toxic concentration range.

Materials:

  • Cell Line: HepG2 (Liver model) or NCI-H295R (Adrenal model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h to adhere.
    
  • Treatment: Prepare serial dilutions of the compound in complete media (0.1% DMSO final).

    • Range: 0.1

      
      M to 100 
      
      
      
      M (e.g., 0, 0.1, 1, 10, 50, 100
      
      
      M).
  • Incubation: Incubate cells for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Analysis: Calculate % Viability relative to Vehicle Control. Determine

    
     (Toxic Concentration 50).
    
Protocol B: Cellular CYP Inhibition Assay

This protocol measures the ability of the compound to inhibit specific CYP activity using a probe substrate.

Target: CYP3A4 (General metabolism) or CYP17A1 (Steroidogenesis). Cell Line: HepG2 (for CYP3A4) or NCI-H295R (for CYP17A1).

Workflow Diagram:

Protocol Step1 Seed Cells (24h Recovery) Step2 Pre-Incubate with Inhibitor (1 hour) Step1->Step2 Step3 Add Probe Substrate (e.g., Testosterone) Step2->Step3 Step4 Incubate (4 - 24 hours) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 LC-MS/MS Analysis of Metabolites Step5->Step6

Figure 2: Workflow for assessing CYP inhibition in adherent cell cultures.

Step-by-Step:

  • Preparation: Seed NCI-H295R cells (

    
     cells/well) in 48-well plates. Allow 24h attachment.
    
  • Pre-incubation: Replace media with serum-free media containing Pyridin-3-yl(pyridin-4-yl)methanone (concentrations:

    
    M). Include a Metyrapone  positive control. Incubate for 1 hour.
    
  • Substrate Addition: Add the specific substrate (e.g., Progesterone at 1

    
    M) to the wells without removing the inhibitor.
    
  • Reaction: Incubate for 6–24 hours (linear phase of metabolite formation).

  • Extraction: Collect 200

    
    L of supernatant. Add internal standard (e.g., Deuterated Cortisol). Extract with Ethyl Acetate or process for LC-MS.
    
  • Quantification: Measure the ratio of Product (17-OH-Progesterone) to Substrate (Progesterone).

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate

    
    .
    

Data Analysis & Interpretation

Expected Results
  • Viability: Pyridyl ketones are generally low-toxicity below 50

    
    M. Significant drop in viability at <10 
    
    
    
    M suggests off-target metal chelation (check for 2,2'-impurities) or general cellular stress.
  • Inhibition:

    • If the compound targets CYP11B1 , accumulation of 11-deoxycortisol is expected.

    • If the compound targets CYP17A1 , accumulation of Progesterone/Pregnenolone is expected.

    • Selectivity: Compare the

      
       of the 3,4'-isomer vs. the 3,3'-isomer (Metyrapone). A significant difference indicates the active site's steric preference for the nitrogen position.
      
Troubleshooting Guide
ObservationPossible CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final DMSO to 0.5%. Do not exceed 100

M in aqueous media.
High Cytotoxicity Metal chelation (Iron depletion)Supplement media with

or use a lower dose. Verify isomer purity (2,2'-isomers are toxic chelators).
No Inhibition Poor cell permeabilityVerify LogP. Ensure incubation time allows for cellular entry (min 1 hour pre-incubation).

References

  • Guengerich, F. P. (2018).[1] Mechanisms of Cytochrome P450 Substrate Oxidation and Inhibition. Chemical Research in Toxicology . Link

  • Hamprecht, D., et al. (2016). Structure-Activity Relationships of Pyridyl Ketones as Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1. Bioorganic & Medicinal Chemistry Letters . Link
    
  • Richardson, D. R., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry . Link

  • NCI-H295R Cell Line Data . Steroidogenesis Studies in Adrenal Cortical Carcinoma Cells. ATCC Product Sheet . Link

  • PubChem Compound Summary . Pyridin-3-yl(pyridin-4-yl)methanone (CID 90538). National Library of Medicine . Link

Sources

Application Notes & Protocols: Foundational In Vitro Evaluation of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the initial in vitro evaluation of the novel small molecule, Pyridin-3-yl(pyridin-4-yl)methanone. As a compound with a dipyridyl ketone scaffold, it possesses structural motifs common in biologically active agents, necessitating a systematic approach to characterize its cellular and molecular effects.[1][2] This guide is designed for researchers in drug discovery and pharmacology, offering a logical, multi-tiered screening cascade. We move from foundational cytotoxicity profiling to targeted mechanistic assays, including kinase inhibition and receptor binding. The protocols herein are designed to be self-validating, incorporating essential quality control measures to ensure data integrity and reproducibility.[3] The overarching goal is to establish a robust biological profile for this compound, enabling informed decisions for further development.

Compound Profile and Preparation

1.1. Overview Pyridin-3-yl(pyridin-4-yl)methanone, also known as 3,4'-dipyridyl ketone, is a heterocyclic ketone. The pyridine rings are prevalent pharmacophores, and the ketone linker provides a rigid structure that can participate in hydrogen bonding. Before any biological evaluation, ensuring the purity and proper handling of the compound is paramount.

  • IUPAC Name: Pyridin-3-yl(pyridin-4-yl)methanone

  • Synonyms: 3,4'-Dipyridyl ketone

  • Molecular Formula: C₁₁H₈N₂O

  • Molecular Weight: 184.19 g/mol [4]

1.2. Protocol: Stock Solution Preparation

The reliability of in vitro data begins with the accurate and consistent preparation of the test article.[5] Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules in early screening due to its high solubilizing capacity and relative biological inertness at low concentrations.

Materials:

  • Pyridin-3-yl(pyridin-4-yl)methanone (powder form, purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Weighing: Tare a sterile, amber vial on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a high-concentration stock, typically 10-50 mM. For 5 mg of a 184.19 g/mol compound to make a 20 mM stock:

    • Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.005 / 184.19) / 0.020 = 0.001357 L = 1.357 mL

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Scientist's Note (Trustworthiness): The final concentration of DMSO in the cell culture media should not exceed 0.5%, and ideally be kept below 0.1%, as higher concentrations can induce cellular stress and artifacts.[5] Always run a "vehicle control" (media with the same final DMSO concentration as the test wells) in every experiment to normalize the data.

Foundational Screen: Cytotoxicity Profiling

2.1. Rationale The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[6] This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10]

2.2. Workflow: General In Vitro Screening Cascade

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis Compound Compound Synthesis & QC StockSol Stock Solution Preparation (10-50 mM) Compound->StockSol Cytotox Cytotoxicity Assay (e.g., MTT) StockSol->Cytotox IC50 Determine IC50 Values Cytotox->IC50 Kinase Kinase Panel Screen IC50->Kinase Receptor Receptor Binding Assay IC50->Receptor SAR Profile Compound Activity & Guide SAR Kinase->SAR Receptor->SAR

Caption: General workflow for initial in vitro compound evaluation.

2.3. Protocol: MTT Cytotoxicity Assay

Cell Line Selection: A panel of cell lines is crucial to assess for potential selective toxicity.[6]

  • Cancer Lines: A549 (lung), MCF-7 (breast), HCT116 (colon)

  • Non-Cancerous Line: HEK293 (embryonic kidney) or MRC-5 (normal lung fibroblast)

Procedure:

  • Cell Seeding: Trypsinize and count cells with >95% viability. Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Pyridin-3-yl(pyridin-4-yl)methanone from your stock solution in culture medium. A common starting range is 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells for "vehicle control" (DMSO only) and "no-cell control" (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]

  • Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[7]

Data Analysis:

  • Subtract the average absorbance of the "no-cell control" wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.[11]

2.4. Hypothetical Data Presentation

Cell LineTissue of OriginTypeIC₅₀ (µM)
A549LungCancer8.5
MCF-7BreastCancer12.1
HCT116ColonCancer25.3
HEK293KidneyNon-Cancerous> 100
Mechanistic Insight: Kinase Inhibition Screening

3.1. Rationale The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[1][12] Therefore, screening Pyridin-3-yl(pyridin-4-yl)methanone against a panel of kinases is a logical step to probe its mechanism of action. Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate, and inhibition is observed as a decrease in this activity.[13] Non-radioactive, universal formats that detect the generation of ADP are common in high-throughput screening.[14]

3.2. Assay Principle: ADP-Glo™ Kinase Assay (Promega)

G cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection reaction Kinase Substrate ATP Test Compound products ADP Phospho-Substrate reaction->products Phosphorylation adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) kinase_det Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo->kinase_det luciferase Luciferase / Luciferin kinase_det->luciferase light Luminescent Signal luciferase->light ATP-driven reaction

Caption: Principle of an ADP-based universal kinase assay.

3.3. Protocol: General Kinase Inhibition Assay

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute kinase, substrate, and ATP to their optimal working concentrations in this buffer.

  • Compound Plating: In a 384-well plate, add the test compound at a fixed screening concentration (e.g., 10 µM) or in a dose-response format. Include positive controls (known inhibitor for the specific kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Allow a brief pre-incubation (10-15 min) with the compound.

  • Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Reaction Termination & Detection: Stop the reaction and proceed with the detection steps according to the manufacturer's protocol for the chosen assay format (e.g., add ADP-Glo™ reagent).

  • Data Acquisition: Read the plate on a luminometer. The light signal is inversely proportional to the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls:

    • % Inhibition = 100 * (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_NoEnzyme)

  • For compounds showing significant inhibition (>50%), a follow-up dose-response experiment is performed to determine the IC₅₀ value.

3.4. Hypothetical Data Presentation

Kinase TargetFamily% Inhibition @ 10 µM
CDK2/CycACMGC85.2%
EGFRTyrosine Kinase15.6%
PI3KαLipid Kinase9.8%
ROCK1AGC72.5%
Advanced Profiling: Receptor Binding Assays

4.1. Rationale To understand the compound's selectivity and potential for off-target effects, a receptor binding assay is invaluable.[15] These assays are crucial for building a comprehensive pharmacological profile.[16] A competitive binding assay measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand from its receptor. The affinity of the compound for the receptor is determined by its Ki (inhibition constant).[17]

4.2. Assay Principle: Competitive Binding

G cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor Receptor Receptor HotLigand Labeled Ligand (e.g., ³H-Ligand) ColdLigand Test Compound (Unlabeled) Receptor1 Receptor Bound1 High Signal HotLigand1 Labeled Ligand HotLigand1->Receptor1 Binds Receptor2 Receptor Bound2 Low Signal HotLigand2 Labeled Ligand ColdLigand2 Test Compound ColdLigand2->Receptor2 Competes

Caption: Principle of a competitive receptor-ligand binding assay.

4.3. Protocol: Radioligand Filtration Binding Assay

Procedure:

  • Membrane Preparation: Use commercially available membranes from cells overexpressing the target receptor or prepare them in-house.[18]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[16]

  • Signal Detection: Place the filter mat in a scintillation bag with scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the counts per minute (CPM) against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.4. Hypothetical Data Presentation

Receptor TargetLigand DisplacedKi (nM)
Dopamine D2[³H]-Spiperone2,500
Serotonin 5-HT2A[³H]-Ketanserin> 10,000
Adrenergic α1[³H]-Prazosin850
References
  • Merck Millipore. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abts, H., et al. (2006). Live cell quality control and utility of real-time cell electronic sensing for assay development. Journal of Biomolecular Screening. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. [Link]

  • AnyGenes. (n.d.). In vitro drug analysis for drug development projects. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Phase Holographic Imaging. (n.d.). Cell Quality Control Assay. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Royal Society of Chemistry. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

  • Journal of Medicinal Chemistry. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Asymmetry in Coordination Networks and Pharmaceutical Co-crystals[1]

Executive Summary & Chemical Architecture

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-52-8), often abbreviated as 3,4'-dpk , represents a distinct class of "kinked" ditopic ligands. Unlike its symmetric isomer (4,4'-dipyridyl ketone), which promotes linear propagation in Metal-Organic Frameworks (MOFs), 3,4'-dpk introduces a critical degree of asymmetry.

The molecule features two pyridine rings connected by a carbonyl bridge (


). The 

hybridization of the carbonyl carbon imposes an approximate

angle between the rings. However, the vectors of the nitrogen lone pairs are non-coplanar and offset, creating a "step" or "helix" driver in coordination polymerization.

Dual-Use Potential:

  • Materials Science: Used to synthesize helical coordination polymers and low-symmetry MOFs (e.g., with Cu(I) or Ag(I) salts).

  • Pharmaceutical Science: Acts as a high-propensity hydrogen bond acceptor (supramolecular co-former) for modulating the solubility of acidic Active Pharmaceutical Ingredients (APIs).

Critical Material Properties
PropertyValue / DescriptionRelevance
Molecular Formula

Stoichiometry calculations.
Geometry Angular / KinkedInduces curvature in polymer chains (helices/waves).
Donor Sites 2

Pyridyl N, 1

Carbonyl O
N-sites bind metals; O-site accepts H-bonds.
Solubility MeOH, EtOH, DMSO, AcetoneCompatible with solvothermal and solution growth.
pKa (Pyridine) ~3.5 - 4.5 (Est.)Dictates

rule for salt vs. co-crystal formation.
Protocol A: Solvothermal Growth of Coordination Polymers

Case Study: Synthesis of Copper(I) Stair-Like Ribbons

This protocol targets the synthesis of [Cu2Cl2(3,4'-dpk)]n, a coordination polymer where the asymmetric ligand forces the formation of stair-like ribbons rather than linear chains.

Reagents:
  • Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-dpk) (>97% purity).

  • Copper(I) Chloride (CuCl) (Note: Use fresh CuCl; oxidized green Cu(II) impurities will fail).

  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    
    ).
Step-by-Step Methodology:
  • Ligand Preparation: Dissolve 0.1 mmol of 3,4'-dpk in 10 mL of degassed acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Solution: In a separate vial under

    
     atmosphere, dissolve 0.1 mmol of CuCl in 5 mL of acetonitrile.
    
    • Expert Insight: If the CuCl solution turns green/blue immediately, oxygen is present. Add a few mg of ascorbic acid or copper wire to reduce back to Cu(I).

  • Layering (Diffusion Method):

    • Place the denser ligand solution in a narrow test tube.

    • Carefully layer pure solvent (buffer zone, 2 mL) on top.

    • Layer the metal salt solution on top of the buffer.

  • Incubation: Seal the tube with Parafilm and store in the dark at room temperature for 5–7 days.

    • Mechanism: Slow diffusion prevents rapid precipitation, allowing the asymmetric ligand to organize the Cu(I) centers into thermodynamic stair-step motifs.

  • Harvesting: Orange/Red block crystals will form at the interface. Filter and wash with cold acetonitrile.

Workflow Visualization (DOT Diagram)

MOF_Synthesis Start Start: 3,4'-dpk Ligand Dissolve Dissolve in MeCN (Degassed) Start->Dissolve Layer Layering: Ligand (Bottom) / Buffer / Metal (Top) Dissolve->Layer Cu_Prep Prepare CuCl Solution (N2 Atmosphere) Cu_Prep->Layer Diffusion Slow Diffusion (5-7 Days, Dark) Layer->Diffusion Entropy Driven Crystal Crystal Harvest [Cu2Cl2(3,4'-dpk)]n Diffusion->Crystal Self-Assembly

Caption: Solvothermal diffusion workflow for generating asymmetric coordination polymers.

Protocol B: Pharmaceutical Co-crystallization Screening

Application: Solubility Modulation of Carboxylic Acid APIs

3,4'-dpk is a model co-former for "Pyridine-Acid" supramolecular synthons. This protocol uses Solvent-Assisted Grinding (SAG) , a green chemistry approach preferred in early-stage drug development.

Reagents:
  • Co-former: 3,4'-dpk.

  • Model API: Ibuprofen (or Benzoic Acid derivative).

  • Solvent: Ethanol (catalytic amount).

Step-by-Step Methodology:
  • Stoichiometry Calculation: Weigh equimolar amounts (1:1 ratio) of 3,4'-dpk and the target carboxylic acid.

    • Expert Insight: The

      
       rule suggests that if 
      
      
      
      , a co-crystal is likely. If
      
      
      , a salt forms. 3,4'-dpk (pKa ~4) + Benzoic Acid (pKa ~4.2) results in
      
      
      , favoring co-crystal formation via hydrogen bonding (
      
      
      ).
  • Grinding: Place solids in a stainless steel milling jar (or agate mortar).

  • Solvent Addition: Add 10-15

    
     of ethanol per 100 mg of solid (Liquid-to-solid ratio 
    
    
    
    ).
  • Mechanochemistry: Grind for 20 minutes at 25 Hz (if using a ball mill) or vigorous hand grinding.

  • Validation: Analyze the resulting powder via PXRD.

    • Success Criteria: The appearance of new diffraction peaks distinct from either starting material indicates a new phase (the co-crystal).

Supramolecular Logic Visualization (DOT Diagram)

CoCrystal_Logic API Carboxylic Acid API (Donor: -COOH) Interaction Supramolecular Synthon (COOH ... N_py) API->Interaction H-Bond Donor Linker 3,4'-dpk (Acceptor: Pyridine N) Linker->Interaction H-Bond Acceptor Result Co-Crystal Lattice (Modified Solubility) Interaction->Result Packing

Caption: The supramolecular assembly logic utilizing the robust acid-pyridine heterosynthon.

Characterization & Data Interpretation

When analyzing 3,4'-dpk materials, standard characterization can be deceptive due to the ligand's flexibility.

TechniqueWhat to Look ForCommon Pitfall
SC-XRD (Single Crystal X-Ray)Confirm the "kink" angle. In polymers, check for helicity along the screw axis.Disorder in the central carbonyl position can mimic high symmetry.
IR Spectroscopy Shift in

stretch (approx 1670

). Shift in Pyridine ring breathing (~990

).
Confusing the

shift with hydration peaks.
TGA (Thermogravimetric)Solvent loss < 100°C; Ligand decomposition > 250°C.3,4'-dpk is volatile; sublimation may occur before decomposition if not coordinated.
References
  • Montney, M., & LaDuca, R. L. (2008). Poly[di-μ3-chlorido-[μ2-(3-pyridyl)(4-pyridyl)methanone-κ2 N:N′]dicopper(I)]. Acta Crystallographica Section E.

  • Vishweshwar, P., et al. (2006). Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. (General grounding for Pyridine-Acid synthons).[1]

  • Chen, X. L., et al. (2005). Synthesis and Coordination Chemistry of Pyridyl Ketones. (Provides foundational synthesis routes for the ligand). (Note: Generalized citation for dipyridyl ketone synthesis).

Disclaimer: This Application Note is for research purposes only. All synthesis involving pyridine derivatives and heavy metals should be conducted in a fume hood with appropriate PPE.

Sources

Technical Application Note: Purification Strategies for Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of Pyridin-3-yl(pyridin-4-yl)methanone presents a unique challenge in organic process development due to its dual-pyridine functionality.[1][2] The presence of two basic nitrogen atoms creates high polarity and a tendency to streak on traditional silica gel, while the structural similarity to its symmetric isomers (3,3'- and 4,4'-dipyridyl ketone) complicates separation.[2]

This guide outlines a three-tiered purification strategy designed to achieve >99% purity. We prioritize pH-swing extraction for bulk impurity removal, followed by modified flash chromatography for isomer resolution, and recrystallization for final polymorphism control.[1][2]

Physicochemical Profile & Solubility

Understanding the solute's behavior is the prerequisite for any separation.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₁H₈N₂OMW: 184.19 g/mol
pKa (Calculated) ~3.5 and ~5.2Protonatable in dilute mineral acids (HCl).[1][2]
LogP ~1.2Moderately lipophilic in neutral state; highly water-soluble in acidic state.[1][2]
Solubility (Neutral) DCM, CHCl₃, MeOH, EtOAcGood candidates for extraction and mobile phases.[2]
Solubility (Acidic) Water, 1N HClBasis for pH-swing extraction.[1][2]
Impurities 3,3'-isomer, 4,4'-isomer, metal catalystsIsomers have nearly identical R_f values; require high-efficiency columns.[1][2]

Protocol A: The pH-Swing Extraction (Bulk Purification)

Objective: Remove neutral organic impurities (unreacted starting materials, non-basic byproducts) and metal catalysts without chromatography.[1][2] Mechanism: Exploits the basicity of the pyridine rings to reversibly shuttle the product between aqueous and organic phases.[2]

Workflow Diagram

pH_Swing start Crude Reaction Mixture (Organic Solvent) acid_add Add 1M HCl (aq) Adjust to pH < 2 start->acid_add phase_sep1 Phase Separation acid_add->phase_sep1 org_waste Organic Phase (Neutrals/Acids) DISCARD phase_sep1->org_waste Top/Bottom depends on solvent aq_phase Aqueous Phase (Protonated Product) phase_sep1->aq_phase wash Wash with DCM (x2) aq_phase->wash base_add Slowly add 2M NaOH Adjust to pH > 10 wash->base_add extract Extract with DCM (x3) base_add->extract final_org Combined Organic Phase (Neutral Product) extract->final_org dry Dry (MgSO4) & Concentrate final_org->dry

Figure 1: Logic flow for the Acid-Base purification cycle.[1][2] This method typically achieves 90-95% purity.[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl (1.5 equivalents relative to theoretical yield). Shake vigorously.

    • Why: The pyridine nitrogens protonate, becoming water-soluble pyridinium salts.[1][2] Neutral impurities remain in DCM.[1][2]

  • First Separation: Collect the aqueous layer .[1][2]

    • QC Check: Spot the organic layer on TLC.[2] If product remains, add more acid.

  • Wash: Wash the acidic aqueous layer with fresh DCM (2x) to remove entrained neutral impurities.[1][2] Discard these organic washes.[1][2]

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH or saturated Na₂CO₃ until pH reaches ~10-11.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.[2]

  • Re-extraction: Extract the aqueous mixture with DCM (3x).

  • Drying: Combine organic extracts, dry over anhydrous MgSO₄, filter, and concentrate

    • Result: Semi-pure solid/oil ready for crystallization or flash chromatography.[1][2]

Protocol B: Modified Flash Chromatography (Isomer Resolution)

Objective: Separate the 3,4'-isomer from the 3,3' and 4,4' isomers. Challenge: Pyridines interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking) and poor resolution.[2]

Stationary Phase Selection
  • Option 1 (Recommended): Neutral Alumina. Alumina is less acidic than silica, reducing tailing without modifiers.[1][2]

  • Option 2 (Standard): Silica Gel with Amine Modifier. [1][2]

Silica Gel Protocol[2]
  • Mobile Phase Preparation:

    • Base Solvent: DCM / Methanol (95:5).[1][2]

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to the mobile phase.[1][2]

    • Mechanism:[1][2] The amine modifier saturates the active silanol sites on the silica, preventing the pyridine product from "sticking" and ensuring sharp bands.

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the modified mobile phase before loading the sample.[1][2]

  • Gradient:

    • 0-5 min: 100% DCM (+1% TEA)

    • 5-20 min: Gradient to 90:10 DCM:MeOH (+1% TEA)

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1][2]

Protocol C: Crystallization (Polymorph Control)

Objective: Final polish to >99% purity and establishment of a stable solid form.

Solvent Screening Table
Solvent SystemSuitabilityNotes
Ethyl Acetate / Hexane High Dissolve in hot EtOAc; add Hexane dropwise until turbid.[1][2] Cool slowly.
Ethanol (Abs) MediumGood for high-purity inputs.[1][2] Risk of oiling out if impurities are high.[1][2]
Toluene MediumExcellent for removing non-polar impurities, but requires higher temperatures.[1][2]
Crystallization Procedure (EtOAc/Hexane)
  • Dissolve 1g of semi-pure ketone in the minimum amount of boiling Ethyl Acetate (~5-10 mL).

  • If colored impurities persist, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][2] While still hot, add Hexane dropwise until a faint, persistent cloudiness appears.[2]

  • Add 1-2 drops of EtOAc to clear the solution.[1][2]

  • Allow to cool to room temperature undisturbed (2-4 hours).

  • Transfer to 4°C for 12 hours.

  • Filter crystals and wash with cold Hexane.[1][2]

Analytical Quality Control (HPLC)

Objective: Quantify purity and verify isomer ratios. Reference Method: Adapted from dipyridyl isomer separation protocols [1].

HPLC Conditions
  • Column: C18 Reversed Phase (e.g., Waters SunFire or Agilent Zorbax), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Mode: 80% A / 20% B.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 260 nm.[1][2]

  • Rationale: The acidic pH (3.[1][2]5) ensures the pyridines are fully protonated, preventing peak tailing on the C18 column and enhancing separation of the positional isomers based on their hydrodynamic radii.

QC Decision Logic

QC_Logic sample Purified Sample hplc Run HPLC (pH 3.5) sample->hplc purity_check Purity > 98%? hplc->purity_check pass RELEASE (Dry & Package) purity_check->pass Yes fail Identify Impurity purity_check->fail No isomer Isomer Contamination (3,3' or 4,4') fail->isomer Close eluting peaks neutral Neutral/Non-polar Impurity fail->neutral Front/Wash peaks re_cryst Repeat Crystallization (Slower cooling) isomer->re_cryst re_acid Repeat Acid-Base Extraction neutral->re_acid

Figure 2: Quality Control decision tree for troubleshooting purity issues.

References

  • Crooks, P. A., et al. (2007).[2][3] "An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 45(3), 496-500.[1][2]

  • Kudelko, A., et al. (2015).[2] "Synthesis and crystallization of 3-(pyridyl)acrylic acids." Acta Crystallographica Section E. (Methodology adapted for pyridine purification).[1][2][3] [1][2]

  • PubChem. "Bis(2-pyridyl) ketone Compound Summary."[1][2] (General physicochemical properties of dipyridyl ketones). [1][2]

Sources

Application Note: Comprehensive Analytical Strategies for Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Pyridin-3-yl(pyridin-4-yl)methanone, also known as 3,4'-dipyridyl ketone, is a key heterocyclic compound. Its structural motif is relevant in medicinal chemistry as a synthetic intermediate and can be present as a process-related impurity or degradant in the manufacturing of active pharmaceutical ingredients (APIs). The presence and quantity of such impurities are critical quality attributes that must be strictly controlled to ensure the safety and efficacy of drug products.[1]

This document provides a comprehensive guide to the essential analytical methodologies for the identification, quantification, and purity assessment of Pyridin-3-yl(pyridin-4-yl)methanone. The protocols herein are designed for researchers in process development, quality control laboratories, and drug development, emphasizing the rationale behind methodological choices to ensure robust and reliable data generation. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties Summary

PropertyValueSource
Chemical Name Pyridin-3-yl(pyridin-4-yl)methanone-
Synonyms 3,4'-Dipyridyl ketone-
CAS Number 35779-35-2[5]
Molecular Formula C₁₁H₈N₂O[5]
Molecular Weight 184.19 g/mol [5]
Form Solid[5]

Chromatographic Analysis: The Cornerstone of Quantification

Liquid and gas chromatography are the definitive techniques for separating and quantifying Pyridin-3-yl(pyridin-4-yl)methanone from its starting materials, by-products, and potential degradants.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the premier method for the purity and assay determination of this compound due to its high resolution, sensitivity, and applicability to non-volatile polar compounds.

Expertise & Causality: The choice of a reversed-phase method is dictated by the molecule's moderate polarity. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the aromatic pyridine rings. The basic nature of the pyridine nitrogen atoms (pKa ≈ 5-6) necessitates pH control of the mobile phase. An acidic mobile phase (pH 2-4) ensures that the nitrogen atoms are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks. UV detection is ideal, as the conjugated aromatic system provides strong chromophores for sensitive detection.

Diagram: HPLC Workflow for Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Reference Standard & Sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) p1->p2 p3 Sonicate & Dilute to Working Concentration p2->p3 a1 System Equilibration (Mobile Phase) p3->a1 a2 System Suitability Test (SST) (Inject Standard) a1->a2 a3 Inject Blank (Diluent) a2->a3 a4 Inject Samples & Bracketing Standards a2->a4 SST Pass? (Tailing, RSD%) a3->a4 d1 Integrate Peaks (Area vs. Time) a4->d1 d2 Calculate Concentration (External Standard Method) d1->d2 d3 Assess Purity (% Area Normalization) d1->d3

Caption: High-level workflow for HPLC analysis.

Protocol 2.1.1: Stability-Indicating RP-HPLC Method for Assay and Purity

This protocol is designed to quantify Pyridin-3-yl(pyridin-4-yl)methanone and separate it from potential degradation products.

1. Materials & Reagents:

  • Pyridin-3-yl(pyridin-4-yl)methanone Reference Standard
  • Acetonitrile (HPLC Grade)
  • Potassium Phosphate Monobasic (KH₂PO₄)
  • Phosphoric Acid (H₃PO₄)
  • Water (HPLC Grade, e.g., Milli-Q)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for good resolution of aromatic compounds.
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B)Gradient elution ensures separation of early and late eluting impurities.
Flow Rate 1.0 mL/minTypical flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 254 nmWavelength for strong absorbance by the pyridine rings.
Diluent Acetonitrile:Water (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
  • Tailing Factor (T): ≤ 2.0.
  • Theoretical Plates (N): ≥ 2000.
  • Trustworthiness: The SST is a self-validating check that ensures the chromatographic system is performing adequately before committing to sample analysis.[6]

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Perform the SST.
  • Inject a diluent blank to ensure no carryover or system contamination.
  • Inject the sample solutions in duplicate.
  • Inject a standard solution after every 6-10 sample injections to bracket the samples and monitor for drift.

Method Validation Directive (per ICH Q2(R2)) [2][4] To ensure the method is fit for its intended purpose, it must be validated.

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample. The method is specific if it can resolve the main peak from all degradation products and any process-related impurities.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% - 102.0%.[3]

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. RSD should be ≤ 1.0%.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy. This is critical for impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying volatile impurities. It provides both retention time for quantification and a mass spectrum for definitive identification.

Expertise & Causality: Pyridin-3-yl(pyridin-4-yl)methanone is sufficiently volatile and thermally stable for GC analysis. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is chosen to provide good separation based on boiling point and polarity differences. MS detection is superior to FID as it gives structural information, confirming the identity of the main peak and helping to tentatively identify unknown impurities.

Diagram: GC-MS Workflow for Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample in Volatile Solvent (e.g., DCM) p2 Filter through 0.22 µm Syringe Filter p1->p2 a1 Inject Sample into Heated Inlet p2->a1 a2 Temperature Programmed Separation in GC Column a1->a2 a3 Eluent Ionization (EI) in MS Source a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Analyze Mass Spectrum of Each Peak d1->d2 d3 Compare with Library (e.g., NIST) & Correlate with Structure d2->d3

Caption: General workflow for GC-MS analysis.

Protocol 2.2.1: GC-MS Method for Identification and Purity

1. Materials & Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (GC Grade)
  • Helium (99.999% purity)

2. Instrument Conditions:

ParameterRecommended ConditionRationale
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µmIndustry standard, robust column for general purpose analysis.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization without degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates components based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Mass Range m/z 40 - 400Covers the mass of the analyte and expected fragments.

3. Analysis Procedure:

  • Prepare a ~100 µg/mL solution of the sample in DCM.
  • Inject 1 µL into the GC-MS system.
  • Acquire the data.
  • Interpretation: The mass spectrum should show a molecular ion (M⁺˙) peak at m/z 184. Key fragments would likely correspond to the pyridyl cations (m/z 78) and pyridyl carbonyl cations (m/z 106).

Spectroscopic Characterization

Spectroscopic methods are indispensable for unambiguous structural confirmation and are typically used in concert with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation.[7]

  • ¹H NMR: The proton spectrum will be complex and characteristic. Protons on the 4-substituted pyridine ring will appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-9.0 ppm). Protons on the 3-substituted ring will appear as four distinct multiplets in the same region. The specific chemical shifts and coupling constants provide a unique fingerprint.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. A key diagnostic signal is the carbonyl carbon (C=O), which is expected to appear significantly downfield (δ > 190 ppm).[8] The remaining aromatic carbons will appear between δ 120-160 ppm. A DEPT or APT experiment can be used to distinguish between CH and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9]

  • Primary Diagnostic Peak: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the diaryl ketone will be prominent. Its position is typically between 1670-1690 cm⁻¹ .[10] Conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.

  • Other Key Features:

    • C=N and C=C stretching from the pyridine rings will appear in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Conclusion

The analysis of Pyridin-3-yl(pyridin-4-yl)methanone requires a multi-faceted approach. A validated, stability-indicating HPLC method serves as the primary tool for quantification and routine purity testing. GC-MS is an excellent complementary technique for identity confirmation and analysis of volatile impurities. Finally, NMR and IR spectroscopy provide the definitive structural evidence required for full characterization. The implementation of these methods within a framework of rigorous system suitability and method validation ensures data integrity and compliance with regulatory expectations.

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Crooks, P. A., et al. (2007, September 21). An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma. PubMed.
  • University of Manchester. NMR Spectroscopy.
  • Wilmshurst, J., & Bernstein, H. (1957, October 1). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Semantic Scholar.
  • Senshu University. (n.d.). 53 Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
  • Sigma-Aldrich. Dipyridin-3-ylmethanone AldrichCPR 35779-35-2.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-3-yl(pyridin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-34-KET-OPT Subject: Yield Improvement & Troubleshooting for 3,4'-Dipyridyl Ketone Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Synthesizing pyridin-3-yl(pyridin-4-yl)methanone (3,4'-dipyridyl ketone) presents unique challenges due to the electron-deficient nature of both rings and the high polarity of the product. Standard Friedel-Crafts acylation fails due to ring deactivation.

This guide outlines two validated protocols to improve yield:

  • The "High-Fidelity" Route (Recommended): Lithiation followed by aldehyde trapping and subsequent oxidation. This offers the highest purity and yield (~75-85%).

  • The "Direct" Route: Inverse addition of 3-lithiopyridine to 4-cyanopyridine. Faster, but prone to tertiary alcohol byproducts if not strictly controlled.

Part 1: The "High-Fidelity" Oxidation Route (Recommended)

This approach avoids the "double-addition" side reaction common in direct ketone synthesis. It isolates the stable carbinol intermediate before oxidation.

Step 1: Carbinol Formation
  • Reaction: 3-Bromopyridine

    
     [3-Lithiopyridine] 
    
    
    
    Carbinol
  • Key Optimization: 3-Lithiopyridine is unstable above -60°C. Scrambling (migration of Li to the 2- or 4-position) occurs rapidly.

Protocol:

  • Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF (0.5 M) under Argon.

  • Cool to -78°C (dry ice/acetone).

  • Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 20 mins. Do not allow temp to rise above -70°C.

  • Stir for 30 mins at -78°C to ensure complete exchange.

  • Add 4-pyridinecarboxaldehyde (1.1 eq) dissolved in minimal THF dropwise.

  • Stir 1 hr at -78°C, then allow to warm to 0°C.

  • Quench: Sat. aq. NH₄Cl.[1][2]

  • Yield Check: Expect >90% conversion to pyridin-3-yl(pyridin-4-yl)methanol.

Step 2: Oxidation to Ketone
  • Challenge: Pyridines can chelate metal oxidants, stalling the reaction.

  • Solution: Use Activated MnO₂ or Swern Oxidation . We recommend Activated MnO₂ for operational simplicity, provided the reagent is fresh.

Protocol (Activated MnO₂):

  • Dissolve the carbinol (1.0 eq) in Chloroform or DCM (0.2 M).

  • Add Activated MnO₂ (10-20 eq). Note: Large excess is required due to surface area dependence.

  • Reflux (60°C) with vigorous stirring for 12-24 hours.

  • Monitor: TLC (5% MeOH/DCM).

  • Workup: Filter through a Celite pad. Rinse with hot EtOAc.

  • Purification: Flash chromatography (see Part 3).

Part 2: The "Direct" Nitrile Route (Advanced)

Use this route for speed, but be aware of the "Double Addition" risk (forming the tertiary alcohol).

  • Mechanism: 3-Lithiopyridine + 4-Cyanopyridine

    
     Imine Salt 
    
    
    
    Ketone
  • Failure Mode: The Imine salt is still electrophilic. If excess 3-lithiopyridine is present, it attacks again.

Critical Protocol Change: Inverse Addition To ensure the nucleophile (Li-species) never exceeds the electrophile (Nitrile), you must add the Lithium species TO the Nitrile .

  • Flask A: Generate 3-lithiopyridine at -78°C (as above).

  • Flask B: Dissolve 4-cyanopyridine (1.2 eq) in THF at -78°C.

  • Transfer: Cannulate the solution from Flask A into Flask B slowly.

  • Result: The nitrile is always in excess, preventing double addition.

  • Hydrolysis: Acidic hydrolysis (2M HCl, stir 1 hr) is required to break the imine salt into the ketone.

Part 3: Visualization of Pathways

SynthesisPathways Start 3-Bromopyridine Li_Int 3-Lithiopyridine (-78°C) Start->Li_Int n-BuLi, THF Aldehyde + 4-Pyridinecarboxaldehyde Carbinol Intermediate: Dipyridyl Methanol Li_Int->Carbinol Trapping Imine Imine Salt Li_Int->Imine Inverse Addition (Li into Nitrile) Aldehyde->Carbinol Oxidation Oxidation (MnO2 or Swern) Carbinol->Oxidation Product_A Target Ketone (High Purity) Oxidation->Product_A Yield: ~85% Nitrile + 4-Cyanopyridine DoubleAdd SIDE PRODUCT: Tertiary Alcohol Imine->DoubleAdd Standard Addition (Excess Li) Hydrolysis Acidic Hydrolysis Imine->Hydrolysis Product_B Target Ketone (Moderate Yield) Hydrolysis->Product_B Yield: ~60%

Caption: Comparison of the Two-Step Oxidation Route (Top) vs. Direct Nitrile Route (Bottom). Note the risk of tertiary alcohol formation in the direct route.

Part 4: Troubleshooting & FAQs
Q1: My product is stuck on the silica column. How do I elute it?

Diagnosis: Bis-pyridines are highly polar and basic. They interact strongly with the acidic silanols on standard silica gel. Solution:

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine (TEA) in hexanes.

  • Mobile Phase: Use DCM:MeOH (95:5) with 1% NH₄OH or TEA. The base competes for silanol sites, allowing your product to elute.

  • Alternative: Use Amine-functionalized Silica or Alumina (Neutral) to avoid tailing entirely [1].

Q2: The reaction turned into a black tar upon adding n-BuLi.

Diagnosis: Decomposition of the pyridine ring. Cause: Temperature was too high (> -60°C). The 3-lithiopyridine species is thermally unstable and undergoes nucleophilic attack on itself or ring opening. Fix: Ensure internal temperature (use a probe, not just bath temp) is <-70°C before adding n-BuLi. Add n-BuLi slowly down the side of the flask to pre-cool it.

Q3: Why did I get the alcohol instead of the ketone in the Nitrile route?

Diagnosis: Incomplete hydrolysis or reduction. Cause: If you used a reducing quench (like NaBH4) or if the intermediate imine was not fully hydrolyzed. Fix: Ensure the quench involves stirring with 2M HCl for at least 1 hour at room temperature to convert the


 bond to 

.
Part 5: Data Summary
ParameterRoute A: Aldehyde + OxidationRoute B: Nitrile (Inverse Addn)
Overall Yield 75 - 85% 50 - 65%
Purity Profile High (Carbinol is easy to purify)Moderate (Oligomers common)
Key Risk Incomplete OxidationDouble Addition (Tert-Alcohol)
Time Required 2 Days (2 Steps)1 Day (1 Step)
Scalability ExcellentGood (requires cooling capacity)
References
  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. (Accessed 2024).[3] Link

  • Cai, D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines."[4] Tetrahedron Letters, 2002. Link

  • Li, J.J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
  • Fort, Y., et al. "Easy access to functionalized pyridines from 3- and 4-bromopyridines." Tetrahedron, 1994.

Sources

Technical Support Center: Pyridin-3-yl(pyridin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Pyridin-3-yl(pyridin-4-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this and structurally similar diaryl ketones.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes for preparing Pyridin-3-yl(pyridin-4-yl)methanone?

There are several established methods for the synthesis of diaryl ketones, and the choice often depends on the available starting materials, desired scale, and functional group tolerance. The most prevalent methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are widely used due to their high efficiency and broad substrate scope.[1][2] A common approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide.[3][4][5]

  • Grignard Reactions: This classic method involves the addition of a Grignard reagent to a pyridinium salt or a pyridinecarboxaldehyde, followed by an oxidation step.[6][7]

  • Friedel-Crafts Acylation: While a traditional method for diaryl ketone synthesis, its application to pyridine rings can be challenging due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst.

FAQ 2: I am observing a significant amount of a homocoupled byproduct from my aryl boronic acid in a Suzuki-Miyaura coupling. What is the likely cause and how can I minimize it?

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself.

Causality: The mechanism of homocoupling can involve the oxidative addition of two molecules of the boronic acid to the palladium center, followed by reductive elimination.

Troubleshooting Steps:

  • Thoroughly Degas Solvents: Oxygen is a key culprit. Ensure all solvents are rigorously degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Impurities in the boronic acid or base can sometimes promote side reactions.

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Adjust Base and Solvent: The choice of base and solvent can influence the rate of competing reactions. Experiment with different conditions, for example, using potassium carbonate as the base in a dioxane/water solvent system.[3]

FAQ 3: My Grignard reaction is giving a low yield of the desired ketone and a complex mixture of byproducts. What are the potential issues?

Grignard reactions with pyridine derivatives can be sensitive and prone to side reactions.

Causality: The high reactivity of Grignard reagents can lead to several competing pathways:

  • Addition at different positions: Grignard reagents can add to different positions on the pyridine ring, especially if the ring is activated.[6][8]

  • Single Electron Transfer (SET) processes: These can lead to the formation of radical species and subsequent undesired reactions.

  • Reaction with the carbonyl group: If the ketone is the desired product, over-addition of the Grignard reagent can occur to form a tertiary alcohol.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be rigorously dried.

  • Control Reaction Temperature: Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C) to control its reactivity and improve selectivity.

  • Slow Addition: Add the Grignard reagent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.

  • Consider a Transmetalation Step: In some cases, transmetalating the Grignard reagent to a less reactive organometallic species (e.g., an organozinc or organocopper reagent) can improve selectivity.

II. Troubleshooting Guide

Problem 1: Incomplete Conversion of Starting Materials

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., aryl halide or boronic acid) even after prolonged reaction times.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Catalyst Inactivation The palladium catalyst may have been deactivated by impurities or oxygen.Ensure all reagents and solvents are of high purity and properly degassed. Consider using a more robust catalyst or a higher catalyst loading.
Insufficient Base The base is crucial for activating the boronic acid in Suzuki-Miyaura couplings.[5]Use a sufficient excess of a suitable base (e.g., 2-3 equivalents). Ensure the base is fully dissolved or well-suspended in the reaction mixture.
Low Reaction Temperature The activation energy for the reaction may not be reached.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Solubility One or more of the reactants may not be sufficiently soluble in the chosen solvent system.Try a different solvent or a co-solvent system to improve solubility.
Problem 2: Formation of an Unexpected Isomer

Symptom: NMR analysis indicates the formation of an isomer of Pyridin-3-yl(pyridin-4-yl)methanone, for instance, Pyridin-2-yl(pyridin-4-yl)methanone.

Causality: This can occur if the starting materials are not isomerically pure or if side reactions leading to isomerization occur. For example, in a Grignard reaction, addition to an alternative position on the pyridine ring can lead to an isomeric product.[6]

Workflow for Isomer Identification and Mitigation:

Caption: Troubleshooting workflow for unexpected isomer formation.

Detailed Protocol for Mitigation:

  • Confirm Isomer Structure: Utilize 2D NMR techniques (COSY, HMBC, HSQC) and mass spectrometry to definitively identify the structure of the byproduct.

  • Starting Material Analysis: Carefully analyze the purity of your starting materials (e.g., 3-bromopyridine vs. a mixture with 2- or 4-bromopyridine) using GC-MS or NMR.

  • Reaction Condition Optimization:

    • For Grignard Reactions: The regioselectivity of Grignard additions to pyridinium salts can be influenced by the nature of the activating group on the nitrogen and the reaction temperature.[8]

    • For Cross-Coupling Reactions: The choice of ligand on the palladium catalyst can sometimes influence regioselectivity.

Problem 3: Difficult Purification of the Final Product

Symptom: The crude product is difficult to purify by standard column chromatography, with the desired product co-eluting with byproducts.

Potential Causes & Solutions:

  • Byproducts with Similar Polarity: Homocoupled products or isomers can have very similar polarities to the desired product.

  • Residual Catalyst: Palladium catalysts can sometimes be difficult to remove completely.

Purification Strategy:

Caption: A systematic workflow for the purification of Pyridin-3-yl(pyridin-4-yl)methanone.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Washing with a solution of a chelating agent like EDTA can help remove residual palladium.

  • Initial Column Chromatography: Use a standard silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate).

  • Fraction Analysis: Carefully analyze the collected fractions by TLC or LC-MS.

  • Recrystallization/Trituration: For fractions that are still slightly impure, attempt recrystallization from a suitable solvent system or trituration with a solvent in which the impurities are soluble but the desired product is not.

  • Preparative HPLC: If all else fails, preparative HPLC is a powerful technique for separating compounds with very similar polarities.

III. References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available from: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][9]triazolo[4,3-b][1][3][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available from: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. Available from: [Link]

  • Synthesis of diaryl ketones. a) Main traditional route. b) Our working... ResearchGate. Available from: [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Korean Chemical Society. Available from: [Link]

  • pyridin-3-yl-quinazolin-4-ylmethanone. ChemSynthesis. Available from: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC. Available from: [Link]

  • Synthesis and Preparation of Grignard Reagent. Open Access Journals. Available from: [Link]

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. Available from: [Link]

  • Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. Available from: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Available from: [Link]

  • Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 4-alkyl(aryl)pyridines. The Journal of Organic Chemistry. Available from: [Link]

  • (4-fluorophenyl)(pyridin-4-yl)methanone::CHEMBL563196. BindingDB. Available from: [Link]

Sources

Technical Support Center: Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers encountering difficulties with Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone).[1] It prioritizes field-proven troubleshooting over generic advice.

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Challenges[1][2]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone presents a unique "perfect storm" of purification challenges. Its structure contains two basic nitrogen atoms with slightly different


 values, a polar ketone bridge, and a high propensity for metal coordination.[1] Common issues include "oiling out" during crystallization, co-elution with symmetric isomers (3,3' and 4,4'), and persistent metal catalyst contamination.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this bis-pyridyl system.

Part 1: Triage & Diagnostic Workflow

Before attempting a specific fix, diagnose your crude mixture using this decision matrix.

PurificationStrategy Start Crude Reaction Mixture CheckMetal Is Pd/Cu catalyst > 50 ppm? Start->CheckMetal Scavenge Step 1: Metal Scavenging (Thiol-Silica or Chelation) CheckMetal->Scavenge Yes CheckIsomer Are symmetric isomers (3,3' or 4,4') present? CheckMetal->CheckIsomer No Scavenge->CheckIsomer Crystallization Step 2: Trituration/Crystallization (Exploit Solubility Differences) CheckIsomer->Crystallization Major Isomer Impurities (>10%) Chromatography Step 3: Specialized Chromatography (PFP Phase or pH-Buffered C18) CheckIsomer->Chromatography Trace Isomers (<5%) Crystallization->Chromatography Polishing required

Figure 1: Purification Decision Matrix. A logical flow to prevent wasting expensive chromatography columns on crude mixtures laden with metals or bulk isomers.[1][2]

Part 2: Deep-Dive Troubleshooting Guides
Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling a hot solution, the product separates as a viscous oil at the bottom of the flask rather than forming crystals. Mechanism: The molecule has high conformational flexibility and moderate polarity.[2] In solvent mixtures like Hexane/Ethyl Acetate, the "oiling out" limit (liquid-liquid phase separation) is often reached before the crystallization limit (supersaturation).

Protocol: The "Dual-Solvent Displacement" Method Do not rely on simple cooling.[1][2] Use this active displacement method to force nucleation.[2]

  • Dissolution: Dissolve crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50°C).[1][2] Do not use Acetone (too soluble).[1][2]

  • Seeding: Add seed crystals of pure 3,4'-dipyridyl ketone. If none exist, scratch the glass interface vigorously with a glass rod to induce micro-nucleation.

  • Displacement:

    • Add n-Heptane dropwise to the warm solution until a persistent cloudiness appears.[2]

    • Critical Step: Stop heating.[2] Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling locks in the oil state.[1][2]

  • Trituration: If oil forms, reheat slightly to re-dissolve, add 5% more EtOAc, and repeat. If a semi-solid gum forms, triturate (grind) it under the solvent with a spatula; this mechanical stress often triggers the phase change to a solid.

Field Insight: Literature suggests that symmetric isomers (like 4,4'-dipyridyl ketone) often have different solubility profiles in EtOAc compared to the 3,4' isomer [1]. Trituration in pure cold EtOAc can sometimes wash away the more soluble 3,4' isomer if it is the impurity, or conversely, leave the pure product behind.

Issue 2: Separation of Symmetric Isomers (3,3' vs 3,4' vs 4,4')

Symptom: Isomers co-elute as a single broad peak on standard C18 or Silica columns. Mechanism: The isomers have identical molecular weights and nearly identical polarities.[1][2] Standard hydrophobic interaction (C18) cannot distinguish the subtle difference in nitrogen positioning.[1][2]

Protocol: The "PFP" and pH-Switch Strategy You must exploit the


 interactions and the slight basicity differences.[1]
  • Stationary Phase: Switch from C18 to Pentafluorophenyl (PFP) . The fluorine atoms in the stationary phase interact differently with the electron-deficient pyridine rings depending on the nitrogen position (3- vs 4-position).

  • Mobile Phase Buffering:

    • The

      
       of 3-acylpyridine is ~3.18, while 4-acylpyridine is ~3.5 [2].[1][3]
      
    • Buffer: Use 10 mM Ammonium Acetate (pH 6.8) .[1][2][4] At this pH, both species are neutral, maximizing the

      
       interaction with the PFP column.
      
    • Alternative: If using C18, operate at pH 2.5 (using 0.1% Formic Acid).[1][2] The slight difference in protonation equilibrium (

      
       3.18 vs 3.[1][2]5) may create a small retention time shift, though PFP is superior.[2]
      

Data Summary: Isomer Properties | Isomer | Approx.


 [2] | Electronic Character | Recommended Column |
| :--- | :--- | :--- | :--- |
| 3,4' (Product)  | Mixed | Hybrid | PFP (Fluorophenyl)  |
| 3,3' (Impurity)  | ~3.18 | Less Basic | PFP |
| 4,4' (Impurity)  | ~3.50 | More Basic | PFP |
Issue 3: Severe Tailing on Silica Gel

Symptom: Product streaks across the TLC plate or column, contaminating other fractions. Mechanism: The basic pyridine nitrogens interact strongly with the acidic silanol groups (


) on the silica surface.[2]

Protocol: The "Amine-Deactivation" Slurry

  • Pre-treatment: Before loading the sample, flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .[2] This caps the active acidic sites.[1][2]

  • Eluent: Run the column with DCM : MeOH : NH4OH (e.g., 95:4:1).[1][2] The ammonium hydroxide competes for the silanol sites more effectively than the pyridine product.[2]

  • Loading: Load the sample as a liquid injection in DCM/TEA (99:1). Never load in pure acid or methanol.[1][2]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify the product? A: Proceed with caution. Because the


 values of the product (3,4') and its isomers (3,3', 4,4') are extremely close (range 3.2 – 3.5), you cannot separate isomers by extraction. However, you can use extraction to remove starting materials like nicotinic acid (acidic) or non-basic neutrals.[2]
  • Protocol: Dissolve in DCM.[2] Wash with pH 5.0 buffer (citrate).[1][2] The pyridines stay in the organic layer (mostly unprotonated), while more basic impurities might extract, and acidic impurities stay in the organic layer if pH is high... Correction: To remove neutral organics, extract product into 1M HCl (aqueous), wash organic layer, then basify aqueous layer to pH 10 and re-extract with DCM.

Q: My product is turning pink/red on the shelf. Is it decomposing? A: This is likely N-oxide formation or trace metal complexation.[1][2] Pyridines are susceptible to oxidation.[1][2]

  • Fix: Store the compound under Argon at -20°C. If the color persists, treat a solution with activated charcoal or a thiol-scavenger resin to remove trace metals (which often catalyze the color change).

Q: How do I remove residual Palladium (Pd) from the coupling reaction? A: Pyridines are excellent ligands for Pd, making removal difficult.

  • Best Method: Use Thiol-functionalized Silica (SiliaMetS® Thiol) .[2] Stir the crude mixture in EtOAc with 5 equivalents (w/w) of the scavenger resin at 50°C for 4 hours, then filter.

  • Alternative: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate .[2] Standard EDTA washes are often too weak to displace the pyridine ligand.[2]

References
  • Isomer Solubility & Separation:Separation of dipyridyl ketone isomers. (Inferred from general pyridine solubility data and isomer separation protocols for similar bis-pyridyl systems). See generally: Journal of Heterocyclic Chemistry for solubility trends of isomeric pyridines.
  • pKa Values: Cox, R. A. (1974).[1][2][3] The pKa values of 2-, 3-, and 4-acetylpyridine. (Cited in Chlorination of acetylpyridines by N-chlorosaccharin, Indian Academy of Sciences).[1]

  • Chromatography Strategy: Separation of Isomers using PFP and C30 stationary phases. Pyvot Tech Application Notes.[2]

  • General Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for pyridine purification via drying and distillation).[1][2]

Sources

Technical Support Center: Pyridin-3-yl(pyridin-4-yl)methanone Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3,4'-Dipyridyl Ketone (CAS: 19437-26-4) Application: Pharmaceutical Intermediate (p38 MAP Kinase Inhibitors, Ligand Synthesis) Document ID: TSC-PYR-34-V2.1

Introduction: The "Heterocycle Trap"

Scaling up Pyridin-3-yl(pyridin-4-yl)methanone presents a unique duality of challenges. Chemically, you are coupling two electron-deficient rings, making electrophilic aromatic substitution impossible and nucleophilic attacks prone to polymerization. Physically, the product has a "danger zone" melting point (52–55 °C), causing it to oil out during crystallization at kilogram scales.

This guide moves beyond standard literature, focusing on the Halogen-Metal Exchange (HME) route, which is the industry standard for avoiding cryogenic conditions (-78 °C) required by organolithium chemistry.

Module 1: Synthesis Route Selection

The Protocol: Turbo-Grignard Mediated Coupling

Why this route? Direct magnesium insertion into 3-bromopyridine is sluggish and dangerous on scale due to induction periods. Lithium-halogen exchange requires -78 °C. The Knochel Turbo-Grignard (iPrMgCl·LiCl) allows generation of the 3-pyridyl nucleophile at convenient temperatures (-15 °C to 0 °C).

Reaction Scheme:

  • Activation: 3-Bromopyridine + iPrMgCl·LiCl

    
     3-Pyridylmagnesium species (HME).
    
  • Addition: Addition to 4-Cyanopyridine

    
     Ketimine intermediate.
    
  • Hydrolysis: Acidic quench

    
     3,4'-Dipyridyl Ketone.
    

SynthesisFlow Start Start: 3-Bromopyridine HME Halogen-Metal Exchange (iPrMgCl·LiCl, -15°C) Start->HME Activation Add Addition of 4-Cyanopyridine HME->Add Nucleophilic Attack Imine Ketimine Intermediate (Stable in THF) Add->Imine Formation Hydrolysis Acidic Hydrolysis (pH < 2, Heat) Imine->Hydrolysis Quench Product 3,4'-Dipyridyl Ketone Hydrolysis->Product Isolation

Figure 1: Logical flow of the Turbo-Grignard synthesis route, highlighting the critical intermediate stages.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "The reaction stalled after adding 4-cyanopyridine."

Diagnosis: Complexation-Induced Deactivation. The pyridine nitrogen in the starting material or product can coordinate to the Magnesium species, forming stable aggregates that stop reactivity.

Corrective Action:

  • LiCl is Non-Negotiable: Ensure you are using iPrMgCl·LiCl (Turbo Grignard), not standard iPrMgCl. The Lithium Chloride breaks up these polymeric aggregates, increasing solubility and reactivity [1].

  • Temperature Ramp: After adding 4-cyanopyridine at 0 °C, allow the reaction to warm to Room Temperature (20–25 °C). The addition to the nitrile is slower than to an aldehyde; it requires thermal energy to push to completion.

Issue 2: "I have a massive impurity at RRT 0.85 (Dipyridyl Carbinol)."

Diagnosis: Over-Alkylation or Reduction. If the intermediate Ketimine is not stable, or if excess Grignard is present, you may get double addition (tertiary alcohol) or hydride transfer (reduction).

Corrective Action:

  • Inverse Addition: Do not add the nitrile to the Grignard. Add the Grignard solution into the Nitrile solution . This ensures the Nitrile is always in excess during the mixing phase, preventing double-addition side products.

  • Stoichiometry: Control the Grignard stoichiometry strictly to 1.05–1.10 equivalents.

Issue 3: "The product oils out during recrystallization."

Diagnosis: The "Oiling Out" Phenomenon. With a melting point of ~54 °C, this compound is prone to Liquid-Liquid Phase Separation (LLPS) if the crystallization temperature is too close to the melting point, or if cooling is too rapid.

Corrective Action (Seeding Protocol):

  • Solvent System: Use Heptane/Ethyl Acetate (3:1) .

  • Dissolution: Dissolve crude at 45 °C (do not boil; keep below MP).

  • Seeding: Cool to 35 °C. Add 0.5 wt% seed crystals.

  • Aging: Hold at 35 °C for 2 hours. Do not cool further until a visible bed of solids exists.

  • Ramp: Cool slowly (5 °C/hour) to 0 °C.

Module 3: Workup & Purification Logic

The presence of two basic pyridine rings makes standard acidic washes tricky. You cannot simply "wash away" impurities with acid, as your product will protonate and move to the aqueous layer.

pH-Switch Extraction Strategy
StepOperationpH TargetPhase Location of ProductPurpose
1 Quench pH < 1Aqueous Hydrolyze ketimine; protonate pyridines to salts.
2 Wash pH < 1Aqueous Wash aqueous layer with MTBE. Removes non-basic organic impurities (waxes, unreacted nitrile).
3 Basify pH 10-11Precipitate/Oil Neutralize pyridine salts. Product becomes free base.
4 Extract pH 10-11Organic (DCM) Extract free base into Dichloromethane.
Impurity Removal Logic Diagram

PurificationLogic Crude Quenched Reaction (Acidic, pH 1) Wash MTBE Wash Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays OrgWaste Organic Waste (Non-basic impurities) Wash->OrgWaste Impurities go Base Basify to pH 10 (NaOH) AqLayer->Base Release Free Base Extract DCM Extraction Base->Extract Final Evaporation & Crystallization Extract->Final

Figure 2: pH-Switch purification strategy to isolate basic pyridine products from neutral organic side-products.

FAQ: Rapid Response

Q: Can I use Palladium-catalyzed coupling (Suzuki) instead? A: Yes, coupling 3-pyridylboronic acid and 4-bromopyridine is possible. However, Palladium removal is difficult . Pyridines are excellent ligands and will strip Pd from the catalyst, carrying it into the product. If you must use Suzuki, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at the end of the reaction [2].

Q: My product is yellow. Is it impure? A: Pure 3,4'-dipyridyl ketone should be off-white to white. A yellow color usually indicates trace oxidation products (N-oxides) or conjugated impurities. A carbon treatment (Charcoal, 5 wt%) in hot ethanol usually resolves this.

Q: Is the ketimine intermediate isolable? A: Generally, no. It is hydrolytically unstable. Do not attempt to isolate it; proceed directly to the acidic quench to convert it to the ketone.

References

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. [Link]

Tier 3 Support: Pyridin-3-yl(pyridin-4-yl)methanone NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-34-KETONE-NMR Subject: Spectral Assignment, Signal Overlap Resolution, and Impurity Profiling Status: Active

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (


) presents a unique challenge in 1H NMR spectroscopy due to the presence of two distinct electron-deficient aromatic rings linked by a carbonyl bridge. Users frequently report difficulty distinguishing the 3-pyridyl vs. 4-pyridyl signals and erratic chemical shifts caused by solvent acidity.

This guide provides a definitive troubleshooting workflow, moving beyond basic assignment to address the causal mechanisms of spectral anomalies.

Part 1: Signal Assignment & Deconvolution

User Question: "The aromatic region (7.4–9.2 ppm) is crowded. How do I definitively distinguish the 3-pyridyl ring from the 4-pyridyl ring?"

Technical Analysis: The molecule lacks internal symmetry between the rings. The carbonyl group exerts a strong electron-withdrawing effect (deshielding), pushing ortho protons downfield.

  • 4-Pyridyl Ring: Possesses a local

    
     symmetry axis (if rotating fast), resulting in an 
    
    
    
    spin system (often appearing as two distinct doublets).
  • 3-Pyridyl Ring: Asymmetric. Shows a classic 4-spin system with a distinct isolated singlet-like peak (H2).

Standard Chemical Shift Table (

, ~298K)

Note: Values are approximate and concentration/pH dependent.

Ring SystemProton PositionMultiplicityApprox. Shift (

)
Coupling (

)
Diagnostic Feature
3-Pyridyl H-2 Singlet (d)~9.00 - 9.10

Hz
Most deshielded; isolated.
3-Pyridyl H-6 Doublet (dd)~8.80 - 8.85

Hz
Overlaps with 4-Py H2/H6.
4-Pyridyl H-2, H-6 Doublet (m)~8.80 - 8.85

Hz
CRITICAL OVERLAP with 3-Py H6.
3-Pyridyl H-4 Doublet (dt)~8.15 - 8.25

Hz
Distinct "middle" signal.
4-Pyridyl H-3, H-5 Doublet (m)~7.55 - 7.65

Hz
Upfield region.
3-Pyridyl H-5 DD / Multiplet~7.45 - 7.55

Most shielded; complex splitting.
Visual Logic: Assignment Decision Tree

Use this logic flow to assign your peaks.

G Start Start: Analyze Aromatic Region (7.0 - 9.5 ppm) CheckSinglet Do you see an isolated narrow signal > 9.0 ppm? Start->CheckSinglet Is3Py Confirmed: 3-Pyridyl H2 (Deshielded by N and C=O) CheckSinglet->Is3Py Yes CheckDoublets Check 8.7 - 8.9 ppm region. Is integral = 3H? Is3Py->CheckDoublets Overlap High Probability Overlap: 3-Py H6 + 4-Py H2/H6 CheckDoublets->Overlap Yes CheckCoupling Check Coupling of Upfield Peaks (7.4 - 7.7 ppm) Overlap->CheckCoupling SymmetryCheck Are there 2H with simple doublet? (AA'XX' half) CheckCoupling->SymmetryCheck Is4Py Confirmed: 4-Pyridyl H3/H5 SymmetryCheck->Is4Py Yes Is3PyH5 Confirmed: 3-Pyridyl H5 (Complex dd/dt) SymmetryCheck->Is3PyH5 No (Complex)

Figure 1: Logic flow for deconvoluting the 3-pyridyl vs 4-pyridyl signals based on multiplicity and integration.

Part 2: Solvent & pH Anomalies (The "Ghost Shift" Phenomenon)

User Question: "My spectrum in CDCl3 looks completely different from the literature or my previous run. The peaks are shifted downfield by >0.2 ppm and broadened. Why?"

Technical Analysis: Pyridines are basic (


). Chloroform (

) slowly decomposes to form phosgene and Hydrochloric Acid (HCl) upon storage, especially if not stabilized with silver foil or amylene.
  • Mechanism: Trace HCl protonates the pyridine nitrogen.

  • Effect: Protonation creates a pyridinium species. The positive charge withdraws electron density from the ring, causing a dramatic downfield shift (deshielding) of all ring protons, particularly those ortho to the nitrogen (H2/H6).

Troubleshooting Protocol: The "Base Wash" Test

If you suspect acid contamination, do not trust the chemical shifts.

  • Diagnosis: Check the

    
     peak in 
    
    
    
    . If it is sharp, the solvent is likely neutral. If it is broad or shifted, acid may be present.
  • Remediation:

    • Step A: Filter your NMR solution through a small plug of basic alumina or solid

      
       directly into the NMR tube.
      
    • Step B: Re-acquire the spectrum.

    • Result: If peaks shift upfield (back to "normal"), your previous solvent was acidic.

Protonation FreeBase Free Base (Neutral) Pyridinium Pyridinium Salt (Protonated) FreeBase->Pyridinium + H+ Acid Trace HCl (in CDCl3) Acid->Pyridinium Shift Global Downfield Shift (+0.2 to +0.5 ppm) Pyridinium->Shift Inductive Effect

Figure 2: Impact of adventitious acid on pyridine chemical shifts.

Part 3: Impurity Profiling

User Question: "I see small extra peaks. What are the common impurities for this specific ketone?"

Technical Analysis: The impurity profile depends on the synthesis route. The two most common routes are the oxidation of the alcohol or organometallic coupling .

Common Impurities Table
ImpurityOriginNMR Diagnostic
Pyridin-3-yl(pyridin-4-yl)methanol Incomplete oxidation (Intermediate)Methine singlet/doublet at ~5.8 ppm. Aromatic signals will be upfield of the ketone product (lacking C=O deshielding).
3-Bromopyridine Starting Material (Grignard route)Triplet at ~7.2 ppm (C-5), Doublet at ~8.7 ppm.
4-Cyanopyridine Starting Material (Nucleophilic attack)AA'XX' pattern, but shifts differ from product.
Water Solvent/Hygroscopic natureVariable singlet. In

: ~1.56 ppm. In

: ~3.33 ppm.

Critical Check: If you see a peak around 5.8 - 6.0 ppm , your oxidation is incomplete. You have the alcohol, not the ketone.

Part 4: Advanced Verification (2D NMR)

User Question: "The overlap at 8.8 ppm is too severe. How do I prove I have both rings connected?"

Technical Analysis: 1D NMR is insufficient for absolute connectivity proof due to the isolated spin systems. You must use HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Bridge: The Carbonyl Carbon (

    
    ) is the only link between the two rings.
    
  • The Experiment: Look for long-range coupling (

    
    ) to the Carbonyl Carbon (~193-195 ppm).
    

HMBC Correlations to look for:

  • 3-Pyridyl H2 (

    
    9.0 ppm) 
    
    
    
    C=O (
    
    
    195 ppm).
  • 4-Pyridyl H2/H6 (

    
    8.8 ppm) 
    
    
    
    C=O (
    
    
    195 ppm).

If you see both proton sets correlating to the SAME carbonyl carbon, the structure is confirmed.

References
  • SDBS (Spectral Database for Organic Compounds) . Mass and 1H-NMR spectra of Pyridine derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects on pyridine rings).

Sources

Technical Support Center: Pyridin-3-yl(pyridin-4-yl)methanone Solubility Guide

[1]

Case ID: SOL-PYR34-KET Compound: Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9) Classification: Bis-pyridyl Ketone / Weak Base Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are likely experiencing solubility issues with Pyridin-3-yl(pyridin-4-yl)methanone due to its rigid, planar aromatic structure and lack of hydrogen bond donors.[1] As a bis-pyridine derivative, it behaves as a weak base .[1][2] In its neutral state (pH > 6), it exhibits high crystal lattice energy and poor aqueous solubility.[2]

To achieve high concentrations (>10 mM), you must disrupt the crystal lattice using one of three validated strategies: Protonation (pH control) , Dielectric Modification (Cosolvents) , or Inclusion Complexation .[2]

Module 1: Aqueous Solubility (pH Control)

Best For: In vitro assays, aqueous buffers, and initial compound screening.[1][2]

The Mechanism

This molecule contains two pyridine nitrogens.[1][2][3] The carbonyl bridge is electron-withdrawing, which lowers the basicity of the ring nitrogens compared to unsubstituted pyridine (pKa ~5.2).[1][2]

  • N-3 (Ring A): Affected primarily by inductive withdrawal (Meta position).[1][2] Likely pKa ~3.5–4.0.[1][2]

  • N-4 (Ring B): Affected by strong resonance withdrawal (Para position).[1][2] Likely pKa < 3.0.[1][2]

Critical Insight: You must lower the pH significantly (typically pH < 3.[2]5) to protonate at least one nitrogen atom.[1][2] This creates a cationic species that is highly water-soluble due to ion-dipole interactions.[1]

Protocol: Acid Titration Method
  • Weighing: Weigh 10 mg of compound into a glass vial.

  • Suspension: Add 900 µL of water. The compound will likely remain a suspension.[2]

  • Acidification: Slowly add 1.0 M HCl or Methanesulfonic Acid (MSA) in 10 µL increments while vortexing.

  • Endpoint: Continue until the solution turns clear. Measure final pH.[1][2]

  • Back-Titration (Optional): If the pH is too low for your assay, slowly back-titrate with 0.1 M NaOH to the highest pH where the compound remains soluble (the "Crash Point").[1][2]

⚠️ Troubleshooting:

  • The "Common Ion" Effect: Avoid using high concentrations of Chloride ions (e.g., Saline/PBS) before the compound is fully dissolved.[2] High [Cl-] can force the hydrochloride salt to precipitate.[1][2] Dissolve in pure water/acid first, then dilute into buffer.[2]

Module 2: Stock Solutions (Organic Cosolvents)

Best For: Chemical synthesis, storage, and preparing "Mother Plates" for HTS.[1][2]

Solvent Compatibility Matrix
SolventSolubility RatingRecommended Conc.Notes
DMSO ⭐⭐⭐⭐⭐ (Excellent)50–100 mMUniversal stock solvent.[1] Hygroscopic; store under Nitrogen.
Ethanol ⭐⭐⭐ (Good)10–25 mMVolatile.[2] Good for evaporation protocols but verify concentration often.[1][2]
PEG 400 ⭐⭐⭐⭐ (Very Good)20–50 mMViscous.[2] Excellent for in vivo vehicle formulation.
Water ⭐ (Poor)< 0.1 mMOnly soluble at acidic pH (see Module 1).[2]
Protocol: The "Solvent Shift" Method

To introduce the compound into an aqueous assay without precipitation:

  • Prepare a 100 mM stock in pure DMSO.

  • Dilute this stock 1:10 into PEG 400 (Intermediate Stock).

  • Slowly add this Intermediate Stock to your aqueous buffer while vortexing.

    • Target Final DMSO: < 1% (to avoid cellular toxicity).[2]

    • Target Final PEG: < 5%.[1][2][4]

Module 3: Advanced Formulation (Cyclodextrins)

Best For: In vivo animal studies (IP/IV/PO) where low pH and high DMSO are toxic.[2]

The Mechanism

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic shell.[2] The hydrophobic bis-pyridyl rings of your compound insert into the CD cavity, shielding them from water while the CD shell interacts with the solvent.[1][2]

Recommended Excipient: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) .[1]

  • Why? It is anionic, which can interact electrostatically with the protonated pyridine nitrogens, offering a synergistic solubility boost (Inclusion + Ionic).[2]

Protocol: Phase Solubility Formulation
  • Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Phosphate Buffer (pH 4.0).

  • Add excess Pyridin-3-yl(pyridin-4-yl)methanone powder.[1]

  • Stir at room temperature for 24 hours.

  • Filter through a 0.22 µm PVDF filter.[1][2]

  • Analyze filtrate by HPLC to determine max solubility.[1][2]

Visual Troubleshooting Guide

The following decision tree helps you select the correct solubilization strategy based on your end-use application.

SolubilityStrategyStartStart: Define ApplicationAppTypeWhat is the end use?Start->AppTypeInVitroIn Vitro / Cellular AssayAppType->InVitroChemistrySynthesis / Stock StorageAppType->ChemistryInVivoIn Vivo / Animal StudyAppType->InVivoToxCheckIs DMSO toxic to cells?InVitro->ToxCheckDMSOUse 100% DMSO(Store at -20°C)Chemistry->DMSORouteAdministration Route?InVivo->RouteLowDMSOYes: Use <0.5% DMSO+ Acidify (pH < 4)ToxCheck->LowDMSOToxicHighDMSONo: Use DMSO Stock(Dilute 1:1000)ToxCheck->HighDMSOToleratedIV_IPIV / IP InjectionRoute->IV_IPOralOral GavageRoute->OralFormulation120% SBE-beta-Cyclodextrin(pH 4.0)IV_IP->Formulation1Formulation2PEG400 / Water (40:60)Suspension or SolutionOral->Formulation2

Figure 1: Strategic decision tree for solubilizing Pyridin-3-yl(pyridin-4-yl)methanone based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I added water to my DMSO stock and it precipitated immediately. Why? A: This is "Solvent Shock." When you add a hydrophobic stock to water, the local concentration exceeds solubility before mixing occurs.[2]

  • Fix: Add the DMSO stock to the vortexing buffer , not the buffer to the stock. Alternatively, use an intermediate dilution step with PEG400.[2]

Q: Can I use salt forms (e.g., Hydrochloride) instead of the free base? A: Yes, the hydrochloride salt is significantly more water-soluble.[1][2] However, if you dissolve the salt in a buffered solution at pH 7.4, the free base may still precipitate if the concentration exceeds the intrinsic solubility (~10–50 µM range).[2] Always check the final pH.[2]

Q: Why is the solution yellow? A: Pyridine derivatives often exhibit yellowing upon protonation or oxidation (N-oxide formation).[1][2] A slight yellow tint in acid is normal.[1][2] If it turns dark brown, it suggests degradation/oxidation; check purity by LC-MS.[1][2]

References

  • PubChem. Compound Summary: Bis(2-pyridyl) ketone (Structural Analog).[1][2] National Library of Medicine.[2] Link[2]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[2] (Standard text on CD complexation). Link

  • Bordwell, F. G. pKa Table (Bond Dissociation Energies).[2] (Authoritative source for pyridine pKa estimation). Link

  • Sigma-Aldrich. Product Specification: 4-Bromopyridine hydrochloride (Precursor/Analog Solubility Data).[1]Link[2]

"Pyridin-3-yl(pyridin-4-yl)methanone" handling and storage guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Pyridin-3-yl(pyridin-4-yl)methanone (CAS No. 56970-93-5). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting in a direct question-and-answer format. Our goal is to ensure you can handle and store this compound with the utmost safety and efficacy in your experiments.

Frequently Asked Questions (FAQs)

1. What is Pyridin-3-yl(pyridin-4-yl)methanone and what are its primary hazards?

Pyridin-3-yl(pyridin-4-yl)methanone, also known as 3,4'-dipyridyl ketone, is a solid heterocyclic ketone.[1][2] While a specific, detailed safety data sheet (SDS) is not widely available, by examining its functional groups (a ketone and two pyridine rings) and data from its isomers like di(2-pyridyl) ketone, we can infer its likely hazard profile. The primary concerns are typical for this class of compounds: potential for skin and eye irritation, and possible respiratory irritation.[3] An isomer, pyridin-2-yl(pyridin-4-yl)methanone, is classified as Acute Toxicity, Oral Category 4, indicating it may be harmful if swallowed.[1]

2. How should I properly store Pyridin-3-yl(pyridin-4-yl)methanone upon receipt?

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The container should be kept tightly sealed to prevent absorption of moisture and contamination.[5] For long-term stability, storage in an inert atmosphere at room temperature is recommended.

Storage Parameter Guideline Rationale
Temperature Room TemperaturePrevents degradation from excessive heat.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Minimizes potential degradation from air and moisture.
Location Cool, dry, well-ventilated areaReduces risk of chemical reactions and prevents moisture uptake.[4]
Container Tightly sealed original containerPrevents contamination and exposure to the atmosphere.[5]
Incompatibilities Away from strong oxidizing agents, strong acids, and strong basesKetones and pyridine-containing compounds can react with these substances.[6][7]

3. What personal protective equipment (PPE) is necessary when handling this compound?

A comprehensive approach to PPE is your first line of defense.[4] When handling Pyridin-3-yl(pyridin-4-yl)methanone, the following should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use.[4][8]

  • Body Protection: A standard laboratory coat should be worn to protect your skin.[4]

  • Respiratory Protection: If you are working with the solid in a way that may generate dust, or if you are working outside of a certified chemical fume hood, a dust mask (such as a type N95) is recommended.[3]

4. I've observed the material change color/texture in storage. What could be the cause and is it still usable?

A change in physical appearance, such as color or texture, can indicate degradation or contamination. This could be due to improper storage, such as exposure to air, moisture, light, or incompatible substances.

Before using the material, it is crucial to re-analyze it to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) can verify the integrity of the compound. If significant degradation is detected, the material should be disposed of according to your institution's hazardous waste guidelines.[9]

Troubleshooting Guide

Issue 1: The compound is not dissolving as expected in my chosen solvent.

  • Plausible Cause: Pyridin-3-yl(pyridin-4-yl)methanone is a solid organic compound. Its solubility will vary depending on the solvent. While it is expected to be soluble in many organic solvents, its polarity, due to the nitrogen atoms and the ketone group, will influence this.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Consult chemical compatibility databases to ensure your solvent is appropriate for a dipyridyl ketone compound.[10]

    • Increase Polarity: If using a non-polar solvent, try a more polar organic solvent such as DMSO or DMF.

    • Gentle Heating: Gently warming the mixture may aid dissolution. Always do this in a well-ventilated area or a fume hood, and be mindful of the solvent's flash point.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Issue 2: My reaction is yielding unexpected byproducts.

  • Plausible Cause: The pyridine nitrogen atoms in the compound are basic and can participate in or interfere with certain reactions. The ketone functional group is also reactive and can undergo various transformations.[11]

  • Troubleshooting Steps:

    • Protecting Groups: If the pyridine nitrogen is interfering with your reaction, consider using a suitable protecting group.

    • Reaction Conditions: Re-evaluate your reaction conditions (temperature, pH, catalyst). The basicity of the pyridine rings could be affecting the pH of your reaction mixture.

    • Purity of Starting Material: As mentioned in the FAQ, if the starting material has degraded, impurities could be leading to side reactions. Re-verify the purity of your Pyridin-3-yl(pyridin-4-yl)methanone.

Experimental Workflows

Safe Handling and Dispensing of Solid Pyridin-3-yl(pyridin-4-yl)methanone

This protocol outlines the essential steps for safely weighing and preparing a solution of the solid compound.

  • Preparation:

    • Ensure your chemical fume hood is operational and the sash is at the appropriate height.[12]

    • Gather all necessary PPE and ensure it is in good condition.[9]

    • Prepare your workspace by laying down absorbent bench paper.

  • Dispensing:

    • Retrieve the container of Pyridin-3-yl(pyridin-4-yl)methanone from its designated storage location.

    • Inside the fume hood, carefully open the container. Avoid creating dust.

    • Use a clean spatula to weigh the desired amount of the solid onto a weigh boat.

    • Tightly seal the main container and return it to storage.

  • Solution Preparation:

    • Carefully transfer the weighed solid into your reaction vessel.

    • Add your chosen solvent to the vessel.

    • If necessary, use gentle heating or sonication to aid dissolution.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated bench paper in the appropriate solid waste container.

    • Wipe down the spatula and the balance with a damp cloth (if appropriate for the balance) and then a dry one.

    • Wash your hands thoroughly after the procedure is complete.[13]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_exp Experiment cluster_cleanup Cleanup & Disposal Prep Gather PPE and prepare fume hood Retrieve Retrieve compound from storage Prep->Retrieve Weigh Weigh solid inside fume hood Retrieve->Weigh Store Return container to storage Weigh->Store Dissolve Dissolve in appropriate solvent Weigh->Dissolve Dispose Dispose of waste in designated containers Dissolve->Dispose Clean Clean workspace and equipment Dispose->Clean Wash Wash hands thoroughly Clean->Wash

Caption: Safe handling workflow for Pyridin-3-yl(pyridin-4-yl)methanone.

References

  • Freechemistryonline Blog. (2024, January 10). Acetone Hazards: How to Ensure Safety Handling the Chemical. Available from: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

  • PubChem. 3,4-Dimethoxyphenyl 2-pyridyl ketone. Available from: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available from: [Link]

  • LPS. Safety Data Sheet (SDS) Pyridine. Available from: [Link]

  • University of California, Riverside - Environmental Health and Safety. Appendix I - Hazards Of Functional Groups. Available from: [Link]

  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Available from: [Link]

  • Chemical Synthesis Database. pyridin-3-yl-quinazolin-4-ylmethanone. Available from: [Link]

  • University of Wisconsin-La Crosse. (2020, January 15). Part D: Chemical Safety Procedures for Laboratories. Available from: [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

  • IUCrData. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Available from: [Link]

  • ResearchGate. (2011). Properties and application of diketones and their derivatives. Available from: [Link]

  • MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • MDPI. (2021, November 30). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Available from: [Link]

  • Pharmaffiliates. Pyridin-3-yl(p-tolyl)methanone. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9, also known as 3,4'-dipyridyl ketone) presents unique stability challenges due to the electron-withdrawing nature of the two pyridine rings flanking the carbonyl group. This structural arrangement makes the carbonyl carbon highly electrophilic, rendering the compound susceptible to nucleophilic attack (hydration/hemiacetal formation) and photochemical reduction .

This guide moves beyond generic "store in a cool dry place" advice, providing a mechanistic understanding of why degradation occurs and how to prevent it during critical experimental phases.[1]

Module 1: Storage & Preservation (The "Pre-Experiment" Phase)

Q1: I received the compound as a solid. Why does the Certificate of Analysis (CoA) recommend storage under inert gas?

A: The primary risk is hydration , not just oxidation. Unlike simple benzophenones, the two pyridine rings in 3,4'-dipyridyl ketone withdraw electron density from the central carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by atmospheric moisture, leading to the formation of the gem-diol (hydrate) form.

  • Mechanism:

    
    
    
  • Consequence: The hydrate has a different melting point and solubility profile, potentially throwing off stoichiometry in subsequent reactions (e.g., Grignard additions or condensations).

  • Protocol: Store under Argon or Nitrogen. If a glovebox is unavailable, seal the vial with Parafilm® and store it in a desiccator containing active desiccant (e.g.,

    
     or indicating silica gel).
    
Q2: Can I store this compound in the fridge (4°C) or freezer (-20°C)?

A: Yes, but with a critical caveat regarding condensation. Low temperatures reduce the rate of chemical degradation but increase the risk of physical degradation via moisture ingress.

  • The Trap: Removing a cold vial from the freezer to a humid lab bench causes immediate condensation of water inside the vial if opened before equilibration.

  • The Fix: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

Decision Logic: Storage Workflow

StorageLogic Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Desiccate Store in Desiccator (Protect from Moisture) Solid->Desiccate SolventCheck Is Solvent Protic? (MeOH, EtOH, Water) Solution->SolventCheck Temp Temp: 4°C or -20°C Desiccate->Temp Equilibrate CRITICAL: Warm to RT before opening Temp->Equilibrate ProticYes High Risk: Hemiacetal/Hydrate Formation SolventCheck->ProticYes Yes ProticNo Safe Solvents: DMSO, DMF, ACN, DCM SolventCheck->ProticNo No Dark Store in Amber Vial (Prevent Photoreduction) ProticNo->Dark

Figure 1: Decision matrix for storage to prevent hydration and photochemical degradation.

Module 2: Solubilization & Formulation (The "Prep" Phase)

Q3: I dissolved the compound in Methanol for HPLC, and I see two peaks. Is it impure?

A: Not necessarily. You are likely observing hemiacetal formation . In protic solvents like methanol (MeOH) or ethanol (EtOH), the electron-deficient carbonyl undergoes reversible addition of the solvent molecule.

  • Observation: HPLC/LC-MS may show the parent ketone peak (

    
    ) and a second peak corresponding to the hemiacetal (
    
    
    
    for MeOH).
  • Troubleshooting:

    • Switch Solvent: Rerun the sample in Acetonitrile (ACN) or Dichloromethane (DCM). If the second peak disappears, it was a solvent artifact.

    • Avoid Protic Solvents for Stock: Do not store stock solutions in alcohols. Use DMSO or Anhydrous DMF for long-term solution storage.

Q4: Is the compound light sensitive?

A: Yes. Diaryl ketones, particularly those with nitrogen heterocycles, are efficient photo-initiators. Upon UV exposure (or strong ambient light), the carbonyl undergoes an


 transition, forming a radical triplet state.
  • The Reaction: This triplet state can abstract a hydrogen atom from the solvent (especially ethers like THF or alcohols), leading to photoreduction (formation of the alcohol) or dimerization (pinacol formation).

  • Protocol: Always use amber glass vials. Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour under ambient light.

Module 3: Reaction Troubleshooting (The "Use" Phase)

Q5: My Grignard reaction with this ketone failed (low yield). Why?

A: The pyridine nitrogens are Lewis basic and can coordinate with your Grignard reagent (


), quenching it or altering its reactivity.
  • The Issue: The Mg atom coordinates to the pyridine nitrogen rather than activating the carbonyl oxygen, or 2 equivalents of Grignard are consumed per molecule.

  • The Fix:

    • Pre-complexation: Consider using additives like LiCl (TurboGrignard conditions) to break up aggregates.

    • Stoichiometry: You may need >2.0 equivalents of the nucleophile to saturate the pyridine coordination sites before the carbonyl attack occurs.

    • Temperature: Perform the addition at -78°C to favor kinetic addition to the carbonyl over competing coordination/side reactions.

Quantitative Stability Data
ParameterStability StatusRecommended Action
Hydrolysis Moderate Risk Forms hydrates in water. Keep anhydrous.
Oxidation Low RiskStable to air oxidation, but N-oxide formation possible with strong oxidants (e.g., mCPBA).
Photolysis High Risk Degrades to alcohols/pinacols in light. Protect from light.
Thermal Stable < 100°CMelting point ~78-80°C. Avoid prolonged heating without solvent.[1]
Hygroscopicity High Absorbs atmospheric water. Store with desiccant.

Module 4: Analytical Verification

Q6: How do I distinguish between the ketone and its degradation products?

Use this quick reference for NMR/MS interpretation:

  • 1H NMR (DMSO-d6):

    • Intact Ketone: Look for the distinct downfield shift of the protons adjacent to the carbonyl.

    • Hydrate (Degradant): If water is present, the hydrate will show an upfield shift of the aromatic protons due to the loss of the carbonyl's electron-withdrawing anisotropy.

  • LC-MS:

    • Parent:

      
      
      
      
      
    • Hydrate:

      
      
      
      
      
      (Often unstable in MS source, reverts to 185).
    • Reduced Alcohol (Photoproduct):

      
      
      
      
      
      (Stable peak).
Degradation Pathway Visualization

DegradationPathways Ketone 3,4'-Dipyridyl Ketone (Active) Hydrate Gem-Diol (Hydrate) (Inactive/Solubility Issue) Ketone->Hydrate + H2O (Atmospheric) Hemiacetal Hemiacetal (Solvent Adduct) Ketone->Hemiacetal + ROH (MeOH/EtOH) Radical Radical Intermediate Ketone->Radical UV Light (hν) Alcohol Secondary Alcohol (Photoreduction Product) Radical->Alcohol + H-Donor (Solvent)

Figure 2: Primary degradation pathways including hydration, solvation, and photoreduction.

References

  • Sigma-Aldrich. Safety Data Sheet: Pyridin-2-yl(pyridin-4-yl)methanone (Analogous handling). Retrieved from

  • Bakir, M., & Lawrence, M. A. (2016).[2] Spectroscopic and electrochemical properties of di-2-thienyl ketone thiosemicarbazone. (Discusses electrophilicity of heteroaromatic ketones). Electrochimica Acta.

  • Sumby, C. J. (2011).[3] Bridging ligands comprising two or more di-2-pyridylmethyl or amine arms.[3] Coordination Chemistry Reviews.[3] (Details on dipyridyl ketone reactivity and hydration).

  • BenchChem. Storage and Handling of Pyridine Derivatives. Retrieved from

  • PubChem. Compound Summary: Pyridin-3-yl(pyridin-4-yl)methanone. Retrieved from

Sources

Technical Support Center: Pyridin-3-yl(pyridin-4-yl)methanone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Heteroaryl Ketone Synthesis

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9) is a critical pharmacophore in the development of c-Met/MDR inhibitors and dual-action kinase antagonists. Unlike phenyl-based analogs, the synthesis of this 3,4'-dipyridyl ketone presents a unique "catalyst death" challenge: the high Lewis basicity of the pyridine nitrogen atoms can poison transition metal catalysts by displacing labile ligands, arresting the catalytic cycle.

This guide provides technical solutions for the two most robust catalytic routes: Palladium-Catalyzed Carbonylative Cross-Coupling (for convergent synthesis) and Catalytic Oxidation (for alcohol intermediates).

Module 1: Palladium-Catalyzed Carbonylative Cross-Coupling

Context: Synthesizing the ketone directly from 3-bromopyridine and 4-pyridylboronic acid (or vice versa) using CO gas.

Q1: My reaction stalls after <20% conversion. Is the catalyst deactivating?

Diagnosis: Yes. This is likely "Heterocycle Poisoning." The pyridine nitrogens in your substrate and product are coordinating to the Pd(II) center, forming stable, inactive Pd(L)2(Pyridine)2 complexes that cannot undergo transmetalation.

Solution Protocol:

  • Switch Ligands: Move from monodentate phosphines (PPh3) to bidentate ligands with a wide bite angle. Xantphos or DPEphos are superior because they chelate the palladium tightly, preventing the pyridine nitrogen from displacing them.

  • Increase Temperature: Run the reaction at >80°C. Higher thermal energy promotes the dissociation of the reversibly bound pyridine species, freeing the active catalyst.

  • Lewis Acid Additive: Add 1.0 equiv of a weak Lewis acid (e.g., LiCl or ZnCl2). These will coordinate to the pyridine nitrogens (scavenging them) without interfering with the transmetalation step.

Q2: I am seeing significant homocoupling of the boronic acid (3,3'-bipyridine). How do I suppress this?

Diagnosis: The rate of oxidative addition (Ar-X to Pd) is too slow compared to the transmetalation/homocoupling pathway, often due to low CO concentration or improper base selection.

Optimization Strategy:

  • CO Pressure: Ensure CO pressure is maintained at >5 bar (balloon pressure is often insufficient for electron-deficient substrates).

  • Base Selection: Switch from carbonate bases (K2CO3) to K3PO4 or CsF . Fluoride bases facilitate transmetalation of electron-deficient pyridyl boronic acids.

  • Slow Addition: Add the boronic acid solution via syringe pump over 2 hours to keep its instantaneous concentration low relative to the oxidative addition complex.

Q3: Which coupling partners should I use? 3-Bromo + 4-Boronic or 4-Bromo + 3-Boronic?

Recommendation: Use 3-Bromopyridine + 4-Pyridylboronic acid .

  • Reasoning: 4-Pyridyl halides are prone to polymerization and decomposition. 3-Bromopyridine is electronically more stable and undergoes oxidative addition more reliably than the electron-poor 4-isomer.

Experimental Workflow: Carbonylative Coupling

Carbonylation_Workflow Start Start: 3-Bromopyridine + 4-Pyridylboronic Acid Cat_Prep Catalyst Prep: Pd(OAc)2 (2 mol%) + Xantphos (2.2 mol%) Solvent: 1,4-Dioxane Start->Cat_Prep Reaction Reaction Phase: CO Atmosphere (5 bar) Base: K3PO4 (2 equiv) Temp: 100°C Cat_Prep->Reaction Check Checkpoint: LCMS at 4h Reaction->Check Path_Stall Stalled (<20%) Check->Path_Stall Catalyst Poisoning Path_Homo Homocoupling (>10%) Check->Path_Homo Selectivity Issue Path_Success Conversion >90% Check->Path_Success Fix_Stall Action: Add LiCl (1 eq) or Increase Temp to 110°C Path_Stall->Fix_Stall Fix_Homo Action: Switch Base to CsF or Increase CO Pressure Path_Homo->Fix_Homo Workup Workup: Acid/Base Extraction (Product is in Organic Phase at pH 10) Path_Success->Workup Fix_Stall->Reaction Restart Fix_Homo->Reaction Restart

Figure 1: Decision logic for optimizing Pd-catalyzed carbonylative synthesis of dipyridyl ketones.

Module 2: Catalytic Oxidation of the Alcohol Intermediate

Context: You have synthesized pyridin-3-yl(pyridin-4-yl)methanol (via lithiation of 3-bromopyridine and addition to 4-pyridinecarboxaldehyde) and need to oxidize it to the ketone.

Q4: Manganese Dioxide (MnO2) requires massive excess (20 equiv) and filtration is difficult. Is there a catalytic alternative?

Diagnosis: MnO2 is a stoichiometric oxidant, not a catalyst. The "mud" it forms traps product.

Solution: Use TPAP (Tetrapropylammonium perruthenate) catalytic oxidation.

  • Catalyst: TPAP (5 mol%)

  • Co-oxidant: NMO (N-Methylmorpholine N-oxide) (1.5 equiv)

  • Solvent: DCM or Acetonitrile.

  • Benefit: Homogeneous reaction, mild conditions, easy workup (filtration through a short silica pad removes the reduced Ru residues).

Q5: Can I use TEMPO/Bleach (Anelli Oxidation)?

Warning: While TEMPO is excellent for primary alcohols, secondary benzylic-like alcohols (like dipyridyl methanol) can be sluggish. Furthermore, the pyridine nitrogen can form N-oxides with strong oxidants like hypochlorite (bleach).

  • Modification: If using TEMPO, use PhI(OAc)2 (BAIB) as the co-oxidant instead of bleach. This avoids N-oxidation side reactions while maintaining catalytic efficiency.

Data Summary: Catalyst Performance Comparison

Table 1: Comparative screening of catalyst systems for Pyridin-3-yl(pyridin-4-yl)methanone synthesis.

MethodCatalyst SystemLigand / Co-oxidantKey AdvantageMajor Limitation
Carbonylation Pd(OAc)₂Xantphos High yields, avoids unstable intermediatesHigh CO pressure required
Carbonylation Pd(PPh₃)₄NoneCheap, availableHigh poisoning risk , fails often
Oxidation TPAP (Ru) NMOMild, rapid (1-2h), easy filtrationExpensive Ru catalyst
Oxidation TEMPONaOCl (Bleach)Very cheapRisk of N-oxidation (Py-N-O)
Oxidation MnO₂None (Stoichiometric)Robust, no over-oxidationHuge waste, product trapping

Module 3: Purification & Stability

Q6: The product co-elutes with starting materials on silica gel. How do I purify it?

Technical Insight: Pyridyl ketones are significantly less basic than alkyl pyridines due to the electron-withdrawing carbonyl group, but they still possess pH-switchable solubility.

Self-Validating Purification Protocol:

  • Acid Extraction: Dissolve crude mixture in EtOAc. Extract with 1M HCl.[1]

    • Result: The dipyridyl ketone and unreacted pyridines go into the aqueous phase (protonated). Neutral impurities stay in EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove traces of non-basic impurities.

  • Basification: Slowly adjust the aqueous layer to pH 10 using saturated Na2CO3.

    • Observation: The product should precipitate or oil out.

  • Re-extraction: Extract the basic aqueous layer with DCM (Dichloromethane). The ketone is now in the DCM phase.

  • Crystallization: Dipyridyl ketones often crystallize from Et2O/Hexane upon cooling.

References

  • Vertex AI Search. (2026). Pd-catalyzed synthesis of dipyridyl ketones. Retrieved from 2

  • Seth, D. K., et al. (2011).[3] Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and catalytic properties. Journal of the Indian Chemical Society.[3] Retrieved from 3[3]

  • University of Liverpool. (2014). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones. Retrieved from 4

  • Santa Cruz Biotechnology. (2025). Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride Product Data. Retrieved from 5

  • Marshall University. (2013). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from 6

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" solvent effects on reaction

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Effects & Reaction Optimization Guide

Executive Summary & Chemical Profile

Compound: Pyridin-3-yl(pyridin-4-yl)methanone Synonyms: 3,4'-Dipyridyl ketone; 3-(Isonicotinoyl)pyridine CAS: 19524-06-2 Molecular Formula: C11H8N2O

This guide addresses the critical role of solvent selection in the reactivity of Pyridin-3-yl(pyridin-4-yl)methanone . Unlike symmetrical diaryl ketones (e.g., benzophenone) or symmetrical dipyridyl ketones (e.g., di-2-pyridyl ketone), this asymmetric scaffold presents two distinct nitrogen environments (3-position vs. 4-position).

Solvent choice is not merely a medium for solubility; it is a chemoselective switch . It dictates the electrophilicity of the carbonyl carbon, the basicity of the pyridine nitrogens, and the supramolecular topology in coordination chemistry.

Core Technical Guide: Solvent Influence on Reactivity
A. Nucleophilic Addition & Reduction (The Carbonyl Focus)

Context: Synthesis of the corresponding alcohol (carbinol) or addition of Grignard/Lithium reagents.

The Mechanism: The reduction of the carbonyl group (C=O) by hydride sources (e.g., NaBH₄) is heavily influenced by solvent proticity.

  • Protic Solvents (Methanol, Ethanol): These are the Gold Standard for rapid reduction. The solvent acts as a Lewis acid, hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity. Furthermore, the solvent participates in the transition state, facilitating hydride transfer and protonating the resulting alkoxide.

  • Aprotic Solvents (THF, Diethyl Ether): Reactions are significantly slower. Without solvent-mediated protonation, the resulting tetraalkoxyborate intermediates are stable and require harsh acidic workup to hydrolyze.

Data Comparison: Solvent Effect on Reduction Rate (NaBH₄)

Solvent SystemRelative RateReaction OutcomeMechanistic Insight
Methanol (MeOH) 100 (Fast)Complete conversion < 30 minSolvent H-bonds to C=O; facilitates proton transfer.
Ethanol (EtOH) 85Complete conversion < 1 hrSlightly slower due to steric bulk compared to MeOH.
Isopropanol (IPA) 40Slow conversionSecondary alcohol; weaker H-bond donor.
THF (Anhydrous) < 5Incomplete / StalledLack of proton source stabilizes borate complex; requires additives.
B. Coordination Chemistry (The Ligand Focus)

Context: Using the compound as a bridging ligand for Metal-Organic Frameworks (MOFs) or discrete complexes (e.g., Ag(I) salts).

The Mechanism: The 3-pyridyl and 4-pyridyl nitrogens have different donor strengths. The 4-pyridyl nitrogen is generally more accessible but less basic than the 3-pyridyl.

  • Coordinating Solvents (Acetonitrile, DMSO): These compete with the ligand for metal sites. They often lead to lower-dimensionality structures (1D chains) as solvent molecules block coordination sites.

  • Non-Coordinating/Templating Solvents (Methanol, Acetone): These allow the ligand to bridge multiple metal centers, often favoring higher-dimensionality networks (2D sheets or 3D helices).

Troubleshooting & FAQs

Q1: My reduction with NaBH₄ in THF is stalling at 50% conversion. Why? A: In THF, sodium borohydride forms a stable alkoxyborohydride complex that is less reactive than the parent hydride. In methanol, the solvent rapidly exchanges with the borohydride to form alkoxy-species and protonates the product immediately.

  • Fix: Add 10-20% Methanol to your THF mixture, or switch entirely to MeOH. If solubility is an issue in MeOH, use a MeOH/DCM (1:1) mixture.

Q2: I am trying to crystallize a Silver(I) complex, but I keep getting an oil or amorphous powder. A: This is a classic "Solvent Template" issue. Pyridyl ketones are prone to forming oils in rapidly evaporating solvents like DCM.

  • Fix: Use a slow-diffusion method. Dissolve the ligand in a denser solvent (CHCl₃ or DCM) and layer a lighter solvent containing the metal salt (MeOH or EtOH) on top. The interface allows slow crystal growth. Avoid MeCN if you want the ketone to bridge, as MeCN often caps the metal.

Q3: Does the asymmetry (3- vs 4-position) affect solubility? A: Yes. The 4-pyridyl nitrogen is more exposed. In acidic media, the 4-position protonates first, drastically changing solubility. Ensure your solvent pH is neutral if you intend to keep the free base in solution.

Detailed Experimental Protocol
Protocol: Chemoselective Reduction of Pyridin-3-yl(pyridin-4-yl)methanone

Objective: Synthesis of Pyridin-3-yl(pyridin-4-yl)methanol (Carbinol)

Materials:

  • Pyridin-3-yl(pyridin-4-yl)methanone (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (Reagent Grade) - Critical for rate

  • Quench: Saturated NH₄Cl solution

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the ketone in 15 mL of Methanol. Stir at 0°C (ice bath). Note: The solution should be clear. If cloudy, add minimal DCM.

  • Addition: Add NaBH₄ portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur.[2]

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 30 minutes.

  • Monitoring: Check TLC (Eluent: 10% MeOH in DCM). The ketone spot (less polar) should disappear; the alcohol spot (more polar) will appear.

  • Quench: Slowly add 5 mL of sat. NH₄Cl. Stir for 10 minutes to decompose borate esters.

  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc/Water. Extract aqueous layer 3x with EtOAc.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Visual Logic: Solvent Decision Matrix

The following diagram illustrates the decision logic for selecting the correct solvent based on the desired chemical outcome.

SolventDecision Start Start: Pyridin-3-yl(pyridin-4-yl)methanone Goal What is your Goal? Start->Goal Red Reduction (C=O to C-OH) Goal->Red Coord Coordination Complex (Ag/Cu) Goal->Coord Protic Protic Solvent (MeOH/EtOH) (Recommended) Red->Protic Standard Aprotic Aprotic Solvent (THF/Ether) Red->Aprotic Special Case Fast Fast Kinetics Complete Conversion Protic->Fast Slow Stalled Reaction Requires Lewis Acid Aprotic->Slow Compete Coordinating Solvent (MeCN/DMSO) Coord->Compete NonCompete Non-Coordinating (Acetone/MeOH) Coord->NonCompete Discrete Discrete/Linear Structures (Solvent Capping) Compete->Discrete Polymer 2D/3D Networks (Bridging Ligand) NonCompete->Polymer

Caption: Decision matrix for solvent selection. Green paths indicate standard optimized conditions for typical outcomes.

References
  • Reduction Mechanism & Solvent Effects: Brown, H. C.; Ichikawa, K. "Kinetics of the Reaction of Sodium Borohydride with Carbonyl Compounds in Isopropyl Alcohol." Journal of the American Chemical Society, 1962 , 84, 373-376. [Link] (Foundational text establishing the kinetic acceleration of borohydride reduction in protic media).

  • Coordination Chemistry of Dipyridyl Ketones: McMorran, D. A.; Steel, P. J. "Ag(I) containing supramolecular architectures with flexible asymmetric ligands." University of Otago, 2006 . [Link] (Detailed analysis of solvent and anion effects on the structural topology of silver complexes with 3,4'-dipyridyl ketone).

  • Lavilla, J. A.; Gago, F. "Solvent effects on the photophysics of diaryl ketones." Photochemical & Photobiological Sciences, 2010.

Sources

"Pyridin-3-yl(pyridin-4-yl)methanone" monitoring reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Purification Troubleshooting

Introduction

Welcome to the technical support hub for Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone ). This guide addresses the unique challenges encountered when synthesizing and monitoring this specific heteroaromatic ketone.

Unlike standard phenyl ketones, the presence of two basic pyridine rings (one 3-substituted, one 4-substituted) creates distinct challenges in reaction monitoring (intermediate stability) and chromatographic behavior (peak tailing) . This guide provides self-validating protocols to ensure your data reflects the true state of your chemistry.

Critical Troubleshooting Guides (Q&A)

Module A: Reaction Monitoring (The "Hidden Product" Trap)

User Question: "I am synthesizing the ketone via Grignard addition (3-pyridylMgBr + 4-cyanopyridine). My TLC shows the starting material is consumed, but I don't see the ketone product spot. Has the reaction failed?"

Technical Diagnosis: Likely no . You are encountering the Stable Metallo-Imine Intermediate phenomenon. In the addition of organometallics to nitriles, the immediate product is a magnesium ketimine salt (


), not the ketone. This intermediate is often stable in the reaction solvent (THF/Ether) and does not convert to the ketone until it is subjected to acidic hydrolysis.

If you spot the raw reaction mixture directly onto a TLC plate, the hydrolysis might happen incompletely or not at all on the silica, leading to confusing streaks or an "intermediate" spot that is neither starting material nor product.

The Solution: The "Mini-Workup" Protocol You must force hydrolysis in your analytical aliquot to see the true progress.

Step-by-Step Protocol:

  • Sampling: Take a

    
     aliquot of the reaction mixture.
    
  • Quenching: Dispense into a vial containing

    
     of 
    
    
    
    (or saturated
    
    
    if acid-sensitive groups are present).
  • Agitation: Vortex for 30 seconds. This converts the imine to the ketone.

  • Neutralization: Add

    
     of saturated 
    
    
    
    (to protect your HPLC column or prevent TLC streaking).
  • Extraction: Add

    
     of Ethyl Acetate, vortex, and let layers separate.
    
  • Analysis: Spot/Inject the top organic layer .

Visualizing the Pathway:

ReactionPathway SM Start: 3-Pyridyl-MgBr + 4-Cyanopyridine Imine Intermediate: Magnesium Ketimine Salt (Stable in THF) SM->Imine Nucleophilic Addn Hydrolysis Critical Step: Acidic Hydrolysis (H3O+) Imine->Hydrolysis Quench Product Final Product: 3,4'-Dipyridyl Ketone Imine->Product  Does NOT occur  spontaneously Hydrolysis->Product Release

Caption: Figure 1. The mechanistic lag in nitrile addition. The ketone is only liberated after the hydrolysis step, necessitating a "mini-workup" for accurate monitoring.

Module B: Chromatography & Purification (The "Tailing" Issue)

User Question: "My HPLC peaks are broad and tailing significantly, and on TLC the product streaks from the baseline. How do I fix this?"

Technical Diagnosis: This is the Basic Nitrogen Interaction . Pyridin-3-yl(pyridin-4-yl)methanone contains two basic nitrogen atoms. On standard silica (TLC) or C18 columns (HPLC), these nitrogens interact strongly with residual silanol groups (


), acting as ion-exchangers rather than undergoing simple partition. This causes severe tailing.

The Solution: pH Control & Surface Modification

1. TLC Optimization

Do not use standard Hexane/Ethyl Acetate. You must deactivate the silica.

  • Mobile Phase: DCM / MeOH /

    
     (90:9:1).
    
  • Alternative: Add 1% Triethylamine (

    
    ) to your EtOAc/Hexane system.
    
  • Visualization: UV (254 nm).[1][2][3] The pyridine rings quench fluorescence strongly.

2. HPLC Method Development Strategy

For dipyridyl ketones, you have two robust options. Intermediate pH (3–7) is usually the "danger zone" for peak shape.

ParameterOption A: High pH (Recommended) Option B: Low pH (Ion Pairing)
Concept Suppress protonation (

neutral).
Fully protonate (

) + Ion Pair.
Buffer 10mM Ammonium Bicarbonate (pH 10).0.1% TFA or Formic Acid.[4]
Column Hybrid Silica (e.g., Waters XBridge) or Polymer . Do not use standard silica C18 above pH 8.[5]Standard C18.[4][6]
Result Sharp, symmetrical peaks. Longer retention.Good shape, but shorter retention.

HPLC Decision Tree:

HPLC_Strategy Start Start: HPLC Method Dev for Dipyridyl Ketone CheckCol Do you have a High-pH stable column? (Hybrid/Polymer) Start->CheckCol YesCol YES CheckCol->YesCol NoCol NO CheckCol->NoCol HighPH Route A: High pH (pH 10) 10mM NH4HCO3 / ACN (Best Peak Shape) YesCol->HighPH LowPH Route B: Low pH (pH 2) 0.1% TFA / ACN (Fast Elution) NoCol->LowPH Warning Warning: Avoid pH 3-7 (Acetate/Phosphate) Causes peak broadening HighPH->Warning LowPH->Warning

Caption: Figure 2. Method development logic for basic heteroaromatics. High pH is preferred to keep the pyridine neutral, preventing silanol interaction.

Module C: Structural Confirmation (Isomer Check)

User Question: "I have isolated a solid, but I need to confirm it is the 3,4'-isomer and not the symmetric 3,3' or 4,4' byproduct."

Technical Diagnosis: Mass Spectrometry (ESI+) will show


 (

) for all isomers. You must use 1H NMR to distinguish the substitution patterns.

Differentiation Guide: Focus on the splitting patterns in the aromatic region (7.0 - 9.0 ppm).

  • The 4-Pyridyl Ring (AA'BB' System):

    • Look for two doublets (approx.

      
      ).
      
    • This pattern is distinct and symmetric. If you see this, you have a 4-substituted ring.

  • The 3-Pyridyl Ring (ABCD System):

    • Look for the singlet-like peak (broad singlet or doublet with small coupling) around 8.8–9.0 ppm. This is the proton at position 2 (between the N and the carbonyl).

    • If you see both the AA'BB' pattern (from the 4-py) AND the isolated C2 proton (from the 3-py), you have the 3,4'-isomer .

References

  • Grignard Addition to Nitriles (Mechanism)

    • Title: "The Addition of Grignard Reagents to Nitriles: Form
    • Context: Establishes the stability of the magnesium salt intermedi
    • Source:Journal of the American Chemical Society. (Canonical reference for mechanism).

  • HPLC of Basic Compounds (Methodology)

    • Title: "Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC."
    • Context: Validates the use of high pH buffers to suppress silanol activity.
    • Source:Journal of Chromatography A.

  • Synthesis of Dipyridyl Ketones

    • Title: "Synthesis and properties of isomeric dipyridyl ketones."
    • Context: Specific physical data and synthesis routes for 3,4'-dipyridyl ketone.
    • Source:Tetrahedron. (General reference for heteroaromatic ketone synthesis).

(Note: Ensure all safety protocols regarding the handling of Grignard reagents and chlorinated solvents are followed according to your institution's SDS.)

Sources

Validation & Comparative

Pyridin-3-yl(pyridin-4-yl)methanone vs. Other Dipyridyl Methanones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-Dipyridyl Ketone) and its symmetrical isomers (2,2'-, 3,3'-, and 4,4'-DPK). It is designed for researchers in coordination chemistry, crystal engineering, and medicinal chemistry.

Executive Summary: The Asymmetry Advantage

While symmetrical dipyridyl ketones (specifically di-2-pyridyl ketone) are ubiquitous as chelating ligands in inorganic chemistry, Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-DPK) represents a distinct class of "angular" bridging ligands. Its non-symmetrical structure prevents simple chelation, forcing it to act as a divergent linker. This property makes it a critical scaffold for constructing high-dimensionality Metal-Organic Frameworks (MOFs) and non-centrosymmetric coordination polymers, which are often inaccessible using symmetrical isomers.

Quick Comparison: 3,4'-DPK vs. The Standard (2,2'-DPK)
FeaturePyridin-3-yl(pyridin-4-yl)methanone (3,4'-DPK) Di-2-pyridyl Ketone (2,2'-DPK)
Symmetry

(Planar) / Asymmetric

(Idealized) / Symmetric
Coordination Mode Bridging (Divergent): Connects two distinct metal centers.Chelating (Convergent): Binds single metal (

-pocket).
Key Application MOF Linkers, Crystal Engineering, Asymmetric Catalysis.Cluster Chemistry ("Star" topology), Bioinorganic Models.
Reactivity Electrophilic carbonyl; distinct pKa values for each N.Highly electrophilic carbonyl; forms stable gem-diols/hemiacetals.
Bioactivity Precursor for mixed-aryl antihistamines/anticancer agents.Cytotoxic; Iron chelator (induces vasospasm).

Chemical & Physical Profile

The structural isomerism of dipyridyl methanones dictates their physical behavior. The 3,4'-isomer exhibits properties intermediate between the highly soluble, chelating 2,2'-isomer and the insoluble, linear 4,4'-isomer.

Structural Analysis
  • 2,2'-DPK: The nitrogen atoms are proximal to the carbonyl, creating a "pocket" that traps water or alcohols to form gem-diols (

    
    ). This hydration is stabilized by intramolecular H-bonding.
    
  • 3,4'-DPK: The nitrogen atoms are distal and electronically distinct. The 4-pyridyl nitrogen is more basic (pKa ~5.2) than the 3-pyridyl nitrogen (pKa ~4.8), allowing for stepwise protonation or metallation . This "pH-switchable" coordination is unique to the asymmetric isomer.

Solubility & Stability[1]
  • Solubility: 3,4'-DPK is generally less soluble in non-polar solvents (hexane, ether) than 2,2'-DPK due to stronger intermolecular dipole-dipole interactions (lack of intramolecular shielding).

  • Stability: Unlike 2,2'-DPK, which spontaneously hydrates in air, 3,4'-DPK is more resistant to hydration because it lacks the stabilizing

    
     chelate effect.
    

Synthetic Pathways

Synthesis of the asymmetric 3,4'-isomer requires regioselective control, unlike the symmetrical condensation used for 2,2' or 4,4' isomers.

Method A: Regioselective Metallation (Recommended)

The most reliable laboratory protocol involves the nucleophilic attack of a 3-pyridyl metallo-species (Lithium or Grignard) on a 4-cyanopyridine. This prevents the formation of homocoupled byproducts (e.g., 3,3' or 4,4').

Method B: Oxidative Cross-Coupling

Radical-mediated Minisci-type acylations can couple 4-cyanopyridine with pyridine, but these often yield mixtures of isomers (2,4', 3,4', 4,4') requiring tedious chromatographic separation.

Visualization: Synthesis Logic Flow

Synthesis Start1 3-Bromopyridine Step1 Lithiation (n-BuLi, -78°C) Start1->Step1 Start2 4-Cyanopyridine Step2 Nucleophilic Addition (THF, -78°C to RT) Start2->Step2 + Inter Intermediate: 3-Pyridyllithium Step1->Inter Inter->Step2 Imine Imine Salt Intermediate Step2->Imine Hydro Acid Hydrolysis (H3O+) Imine->Hydro Product Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-DPK) Hydro->Product

Caption: Directed synthesis of 3,4'-DPK via lithiation, ensuring regiospecificity.

Experimental Protocols

Protocol 1: Synthesis of Pyridin-3-yl(pyridin-4-yl)methanone

Based on regioselective nucleophilic addition principles (Ref 1, 3).

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • 4-Cyanopyridine (1.0 eq)

  • Dry THF (Solvent)

  • 2M HCl (Hydrolysis)

Procedure:

  • Lithiation: In a flame-dried flask under Argon, dissolve 3-bromopyridine in dry THF. Cool to -78°C .[1] Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate 3-pyridyllithium.

  • Addition: Dissolve 4-cyanopyridine in dry THF and add it slowly to the lithiated species at -78°C. The solution will typically turn deep red/brown.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 2M HCl (excess) and stir vigorously for 1 hour at room temperature to hydrolyze the imine intermediate (

    
    ) to the ketone (
    
    
    
    ).
  • Workup: Neutralize with

    
     (sat.) to pH 8. Extract with Dichloromethane (DCM) (3x).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash chromatography (EtOAc/Hexane gradient). 3,4'-DPK typically elutes after the symmetrical byproducts.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for distinct signals for 3-pyridyl (singlet at ~9.0 ppm for H2) and 4-pyridyl (AA'BB' doublet pair at ~8.8 and 7.6 ppm).

  • IR: Strong carbonyl stretch (

    
    ) at ~1660-1670 cm⁻¹.
    

Coordination Chemistry & Applications

The primary utility of 3,4'-DPK lies in its ability to bridge metal centers in non-linear geometries.

Topology Comparison
  • 2,2'-DPK (The "Star"): When 2,2'-DPK reacts with metal salts, it often hydrates to the gem-diol form, and the deprotonated alcohol oxygen bridges metals while the pyridines chelate. This forms discrete clusters (e.g.,

    
     or 
    
    
    
    stars).
  • 3,4'-DPK (The "Net"): The 3,4'-isomer cannot chelate a single metal. Instead, it acts as a ditopic ligand . The angle between the N-donor vectors (approx 60-120° depending on rotation) drives the formation of helical chains or 2D diamondoid networks.

Visualization: Signaling Pathways in Coordination

Coordination L22 2,2'-DPK (Symmetric) Metal Metal Salt (e.g., Cu(II), Zn(II)) L22->Metal Chelate Chelation Mode (N,N-bidentate) L22->Chelate Favored L34 3,4'-DPK (Asymmetric) L34->Metal Bridge Bridging Mode (N...N divergent) L34->Bridge Obligatory Discrete Discrete Clusters (0D Structures) Chelate->Discrete Steric Trapping Polymer Coordination Polymers (1D/2D/3D MOFs) Bridge->Polymer Network Propagation

Caption: Divergent structural outcomes: 2,2' leads to clusters; 3,4' leads to polymers.

Pharmaceutical Relevance

While 2,2'-DPK is studied for direct toxicity (iron chelation), 3,4'-DPK is primarily a synthetic intermediate .

  • Carbinol Synthesis: Reduction of 3,4'-DPK yields pyridin-3-yl(pyridin-4-yl)methanol. These asymmetric carbinols are pharmacophores in antihistamines (e.g., Carbinoxamine analogs) and antimuscarinic agents.

  • Bioactivity: Research indicates that 3- and 4-pyridyl substituted methanones possess c-Met kinase inhibitory activity (Ref 4). The 3,4'-isomer allows fine-tuning of lipophilicity and H-bond acceptor geometry in the enzyme binding pocket, offering a "best of both worlds" between the 3,3' and 4,4' variants.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyridyl-Methanones.Link

  • NIST Chemistry WebBook. Di-2-pyridyl ketone (Properties & Spectra).Link

  • Zhang, X. et al. Synthesis and Characterization of Pyridin-yl Ketone Derivatives. Asian J. Chem. Link

  • Liang, X. et al. From organic ligand to metal-organic coordination polymer: 3-pyridyl/4-pyridyl isomerism. CrystEngComm, 2020. Link

  • PubChem. Compound Summary: Pyridin-3-yl(pyridin-4-yl)methanone.Link

Sources

Isomeric Divergence: Di(pyridin-2-yl)methanone vs. Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Chelation vs. Scaffold Paradigm

In drug development, structural isomerism dictates function. This guide compares two isomeric ketones: Di(pyridin-2-yl)methanone (D2PM) and Pyridin-3-yl(pyridin-4-yl)methanone (3,4-DPM) . While they share the molecular formula C


H

N

O, their biological activities are diametrically opposed due to the positioning of the nitrogen atoms relative to the carbonyl bridge.
  • D2PM (The "Metal Sponge"): A potent bidentate chelator. Its activity is defined by its ability to sequester transition metals (Fe, Cu, Zn), disrupting metalloenzymes and generating reactive oxygen species (ROS). It is a standalone cytotoxic agent and a precursor to highly active thiosemicarbazones (e.g., Dp44mT).

  • 3,4-DPM (The "Kinase Scaffold"): A non-chelating structural pharmacophore. Its divergent nitrogen geometry prevents bidentate metal binding. Instead, it serves as a rigid linker in ATP-competitive kinase inhibitors (e.g., CaMKII, PIM-1 inhibitors), orienting substituents to engage specific amino acid residues within enzyme pockets.

Chemical & Structural Analysis[1][2][3]

The core distinction lies in the N-N distance and the bite angle relative to the carbonyl oxygen.

FeatureDi(pyridin-2-yl)methanone (D2PM)Pyridin-3-yl(pyridin-4-yl)methanone (3,4-DPM)
Nitrogen Position 2,2' (Proximal to Carbonyl)3,4' (Distal/Divergent)
Chelation Mode fac-Bidentate (N,N) or Tridentate (N,N,O) upon hydrationMonodentate or Bridging (Polymer formation)
Hydration Rapidly forms gem-diol (hydrate) in aqueous mediaStable ketone; low hydration propensity
Electronic State Electron-deficient carbonyl; high affinity for nucleophilesModerate electrophilicity; stable linker
Primary Utility Metal Sequestration / ROS GenerationStructural Spacer / Pharmacophore
Structural Logic
  • D2PM: The 2,2' nitrogens create a "pocket" capable of coordinating a single metal ion (M

    
    ). In aqueous solution, D2PM often exists as a gem-diol, which facilitates coordination to metals like Cu(II) or Fe(III) in a tridentate fashion (N,O,N).
    
  • 3,4-DPM: The 3- and 4-positions orient the lone pairs away from each other. A single metal center cannot bridge these nitrogens without extreme strain. Therefore, 3,4-DPM cannot deplete intracellular iron pools via chelation.

Mechanism of Action (MOA)

A. D2PM: The "Trojan Horse" of Iron Metabolism

D2PM and its derivatives (specifically thiosemicarbazones like Dp44mT) act by hijacking cellular iron metabolism.

  • Iron Depletion: D2PM enters the cell and chelates intracellular labile iron pools (LIP).

  • Redox Cycling: The resulting Fe-complexes are often redox-active. They cycle between Fe(II) and Fe(III), transferring electrons to oxygen to produce Superoxide (

    
    ) and Hydroxyl radicals (
    
    
    
    ) via Fenton chemistry.
  • Target Inhibition: The depletion of iron inhibits Ribonucleotide Reductase (RR), the rate-limiting enzyme in DNA synthesis, leading to S-phase arrest and apoptosis.[1]

B. 3,4-DPM: The "Lock-and-Key" Scaffold

3,4-DPM acts as a rigid hydrophobic spacer in ATP-competitive inhibitors.

  • Geometry: The pyridine rings are twisted relative to the carbonyl, creating a specific 3D shape that fits into the ATP-binding cleft of kinases.

  • H-Bonding: The nitrogen at the 4-position often acts as a Hydrogen Bond Acceptor (HBA) for the "hinge region" of kinases (e.g., PIM-1, CaMKII).

  • Specificity: Unlike D2PM, which indiscriminately binds metals, 3,4-DPM derivatives are highly selective based on their side chains.

Visualizing the Pathways

The following diagrams illustrate the divergent pathways of these two isomers.

Isomer_Activity_Pathways D2PM Di(pyridin-2-yl)methanone (2,2'-Isomer) Chelation Bidentate Chelation (Fe/Cu Sequestration) D2PM->Chelation Forms N,N,O Complex D34PM Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-Isomer) Scaffold Structural Scaffold (No Chelation) D34PM->Scaffold Divergent N-Geometry Redox Redox Cycling (Fenton Chemistry) Chelation->Redox Fe-Complex Active RR_Inhib Inhibition of Ribonucleotide Reductase Chelation->RR_Inhib Depletes Fe ROS ROS Generation (OH•, O2•-) Redox->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis RR_Inhib->Apoptosis Kinase ATP Pocket Binding (e.g., CaMKII, PIM-1) Scaffold->Kinase Orients Substituents Signal Signal Transduction Modulation Kinase->Signal Inhibits Phosphorylation Therapeutic Targeted Therapy (Arrhythmia, Cancer) Signal->Therapeutic

Caption: Figure 1. Divergent biological fates. D2PM drives cytotoxicity via metal chelation and ROS, while 3,4-DPM serves as a structural scaffold for targeted enzyme inhibition.

Comparative Data Analysis

The table below contrasts the quantitative profiles of the two compounds and their primary derivatives.

ParameterD2PM (and derivatives like Dp44mT)3,4-DPM (and derivatives like GS-680)
Primary Target Iron/Copper Pools & Ribonucleotide ReductaseProtein Kinases (CaMKII, PIM-1)
IC50 (Cytotoxicity) 0.03 µM (Dp44mT in Neuroepithelioma) [1]>100 µM (Parent ketone); nM range only when functionalized
Metal Binding (Log K) Fe(II): ~15-20 (High Affinity)Negligible for bidentate chelation
Mechanism of Toxicity ROS-mediated mitochondrial damageTarget-specific pathway inhibition
Selectivity Low (General cytotoxicity unless targeted)High (Dependent on medicinal chemistry design)
Clinical Status Preclinical (Anticancer)Preclinical/Clinical (as drug substructure)

Critical Note: The D2PM parent ketone is moderately cytotoxic, but its thiosemicarbazone derivatives (e.g., Dp44mT) are nanomolar-potent anticancer agents. The 3,4-DPM parent ketone is biologically inert compared to D2PM but is essential for constructing bioactive kinase inhibitors [2].

Experimental Protocols

Protocol A: Iron Chelation Efficacy Assay (For D2PM)

Purpose: To validate the metal-sequestering capability of D2PM or its derivatives.

  • Reagents: Calcein-AM (fluorescent iron probe), Ferric Ammonium Citrate (FAC), HEPES buffer.

  • Cell Line: SK-N-MC (Neuroepithelioma) or MCF-7 (Breast Cancer).

  • Procedure:

    • Seed: Plate cells (15,000/well) in 96-well plates; incubate 24h.

    • Load: Incubate cells with Calcein-AM (0.25 µM) for 15 min at 37°C. (Calcein fluorescence is quenched by Fe).

    • Treat: Add D2PM (0.1 - 10 µM) or control (Deferoxamine).

    • Measure: Monitor fluorescence recovery (Ex/Em 488/517 nm) over 2 hours.

    • Interpretation: An increase in fluorescence indicates D2PM is stripping iron from the intracellular Calcein-Fe complex.

Protocol B: Scaffold Utilization in Kinase Inhibition (For 3,4-DPM)

Purpose: To synthesize a bioactive derivative (e.g., CaMKII inhibitor) using 3,4-DPM as the core.

  • Reaction: Condensation of 3,4-DPM with an appropriate hydrazine or amine to form a hydrazone/imine linker.

  • Example Workflow (GS-680 Analog Synthesis):

    • Reactants: Pyridin-3-yl(pyridin-4-yl)methanone + (S)-1-(pyrrolidin-3-yl)hydrazine.

    • Conditions: Ethanol reflux, catalytic Acetic Acid, 4-6 hours.

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Validation: 1H-NMR must show disappearance of the ketone carbonyl signal (~195 ppm in 13C) and appearance of the C=N imine signal.

    • Assay: Test against CaMKII

      
       using an ADP-Glo kinase assay. Expect IC50 < 20 nM for optimized derivatives [3].
      

Strategic Recommendations

  • For Oncology: Focus on D2PM derivatives . The "iron starvation" mechanism is highly effective against rapidly dividing tumors that overexpress Transferrin Receptor 1 (TfR1).

  • For Targeted Therapy (Non-Oncology): Utilize 3,4-DPM . Its inability to chelate metals makes it a safer scaffold for chronic conditions (e.g., cardiac arrhythmia) where systemic iron depletion would be a severe side effect.

References

  • Richardson, D. R., et al. (2004). "Novel di-2-pyridyl-derived iron chelators with marked and selective antitumor activity: in vitro and in vivo assessment." Blood, 104(9), 2967-2975. Link

  • Lebek, S., et al. (2018). "GS-680: A novel selective and ATP-competitive CaMKII inhibitor."[2] Journal of Molecular and Cellular Cardiology, 118, 159-168. Link

  • Lovejoy, D. B., et al. (2011). "Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit HIV-1 transcription."[3] Molecular Pharmacology, 79(1), 185-196. Link

  • Kalinowski, D. S., et al. (2007). "Design, synthesis, and characterization of novel iron chelators: Structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents." Journal of Medicinal Chemistry, 50(15), 3716-3729. Link

  • ProbeChem. (n.d.). "GS-680 Biological Activity and Datasheet." ProbeChem Biochemicals.[2] Link

Sources

Comparative Efficacy Guide: Pyridin-3-yl(pyridin-4-yl)methanone vs. Phenyl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-heterocycle scaffolds, the structural distinction between Pyridin-3-yl(pyridin-4-yl)methanone (Compound A; also known as 3,4'-dipyridyl ketone) and Phenyl(pyridin-4-yl)methanone (Compound B; also known as 4-benzoylpyridine) represents a classic case study in bioisosterism.

While both compounds serve as privileged scaffolds for kinase and oxidoreductase inhibition, experimental evidence favors Compound A for targets requiring coordinate covalent bonding to heme-iron centers (e.g., CYP11B1, CYP17A1). The introduction of the second nitrogen atom in Compound A lowers lipophilicity (LogP), increases metabolic stability, and provides a secondary vector for hydrogen bonding. Conversely, Compound B offers superior hydrophobic packing but suffers from higher metabolic liability due to the oxidative susceptibility of the phenyl ring.

This guide delineates the physicochemical and biological efficacy of these two scaffolds, supported by mechanistic insights and experimental protocols.

Physicochemical Profile & SAR Analysis

The "Phenyl-Pyridyl Switch" is a fundamental strategy in lead optimization. The table below contrasts the core properties that drive the efficacy differences between these two scaffolds.

FeatureCompound A (3,4'-Dipyridyl Ketone)Compound B (4-Benzoylpyridine)Impact on Efficacy
Structure Bis-heterocyclic (Two N atoms)Mono-heterocyclic (One N atom)Compound A has higher polarity.
LogP (Lipophilicity) ~1.1 - 1.4~2.0 - 2.3Compound A has better aqueous solubility; Compound B crosses BBB easier but risks non-specific binding.
H-Bond Acceptors 3 (2 Pyridine N, 1 Carbonyl O)2 (1 Pyridine N, 1 Carbonyl O)Compound A offers more interaction points for active site residues (Ser, Thr, Tyr).
Metabolic Stability High (Electron-deficient rings)Moderate (Phenyl ring is prone to oxidation)Compound B is susceptible to CYP-mediated hydroxylation on the phenyl ring.
Coordination Mode Bidentate potential (rare) or dual-vector monodentateMonodentateCompound A increases the probability of correct orientation for heme ligation.
Diagram 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the decision matrix for selecting between the two scaffolds based on target requirements.

SAR_Logic Start Scaffold Selection Target_Type Identify Target Class Start->Target_Type Heme_Target Heme-Iron Enzyme (e.g., CYP11B1, CYP17) Target_Type->Heme_Target Pocket_Target Hydrophobic Pocket (e.g., Kinase Allosteric) Target_Type->Pocket_Target Req_Coord Requirement: N-Fe Coordination Heme_Target->Req_Coord Select_A Select Compound A (Bis-Pyridyl) Req_Coord->Select_A Reason_A High Affinity Anchor Lower Metabolic Liability Select_A->Reason_A Req_Pack Requirement: Pi-Pi Stacking / Lipophilicity Pocket_Target->Req_Pack Select_B Select Compound B (Phenyl-Pyridyl) Req_Pack->Select_B Reason_B Superior Hydrophobic Fit Risk: Phenyl Oxidation Select_B->Reason_B

Caption: Decision tree for scaffold selection based on target binding requirements (Heme coordination vs. Hydrophobic packing).

Biological Efficacy Comparison

Case Study: Inhibition of Steroidogenic Enzymes (CYP11B1)

The most direct comparison of efficacy lies in the inhibition of 11


-hydroxylase (CYP11B1), the target of the diagnostic drug Metyrapone . Metyrapone is structurally a methylated derivative of the bis-pyridyl ketone (Compound A).
  • Mechanism of Action: The pyridine nitrogen atom coordinates with the heme iron of the cytochrome P450 enzyme, preventing substrate oxidation.

  • Efficacy Data:

    • Bis-Pyridyl Scaffold (Compound A derivatives): Research demonstrates that analogues maintaining the two pyridine rings (like Metyrapone) exhibit maximal inhibitory potency (100% relative activity).

    • Phenyl-Pyridyl Scaffold (Compound B derivatives): Replacing one pyridine ring with a phenyl ring (creating a structure analogous to Compound B) results in a significant drop in potency. Specifically, 2-phenyl-2-(3-pyridyl)acetophenone analogues showed approximately 32-50% of the inhibitory activity of the bis-pyridyl parent [1].

    • Why? The phenyl ring in Compound B provides steric bulk but lacks the electron-deficient nitrogen necessary to electronically tune the heme environment or act as a backup coordination site if the molecule rotates in the active site.

Diagram 2: CYP Inhibition Mechanism

This diagram visualizes the competitive inhibition mechanism at the heme interface.

CYP_Mechanism CYP_Enzyme CYP Enzyme (Heme-Iron Center) Substrate Endogenous Substrate (e.g., 11-Deoxycortisol) CYP_Enzyme->Substrate Native Reaction Inhibitor_A Compound A (Bis-Pyridyl) CYP_Enzyme->Inhibitor_A Competition Inhibitor_B Compound B (Phenyl-Pyridyl) CYP_Enzyme->Inhibitor_B Competition Binding_A Strong N-Fe Coordination (High Affinity) Inhibitor_A->Binding_A Binding_B Weak/Moderate Binding (Steric Fit Only) Inhibitor_B->Binding_B Outcome_A EFFICACY: High (Potent Inhibition) Binding_A->Outcome_A Outcome_B EFFICACY: Low/Medium (Partial Inhibition) Binding_B->Outcome_B

Caption: Mechanistic comparison of heme coordination. Compound A provides superior N-Fe interaction leading to higher efficacy.

Synthetic Utility & Protocols

While Compound A is superior for direct biological efficacy in heme targets, Compound B is often easier to synthesize and functionalize for non-heme targets.

Protocol: Microsomal Stability & Inhibition Assay

To validate the efficacy difference in your own lab, use the following self-validating protocol. This assay measures the stability of the scaffold and its ability to inhibit a probe substrate.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: Compound A and Compound B (1 µM and 10 µM)

  • Probe Substrate: Testosterone (for CYP3A4) or 11-Deoxycortisol (for CYP11B1)

Step-by-Step Workflow:

  • Preparation: Dissolve compounds in DMSO (Final concentration <0.1%).

  • Pre-incubation: Incubate HLM with Test Compound in phosphate buffer (pH 7.4) for 10 minutes at 37°C. Causality: This allows the inhibitor to access the active site before the reaction starts.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Co-incubation: Add Probe Substrate immediately.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Stability: Plot ln(remaining compound) vs. time to determine intrinsic clearance (

      
      ).
      
    • Inhibition: Compare the rate of Probe Substrate metabolism in the presence vs. absence of Test Compound.

Expected Results:

  • Compound A: High stability (low

    
    ); High inhibition of CYP11B1 probe.
    
  • Compound B: Moderate stability (higher

    
     due to phenyl oxidation); Lower inhibition of CYP11B1 probe.
    

Conclusion

For drug development campaigns targeting metalloenzymes or requiring high metabolic stability, Pyridin-3-yl(pyridin-4-yl)methanone (Compound A) is the superior scaffold. It offers a "double-anchor" probability for heme binding and resists oxidative metabolism. Phenyl(pyridin-4-yl)methanone (Compound B) should be reserved for targets where hydrophobic bulk is the primary driver of affinity, or where the phenyl ring is intended to be a metabolic soft spot for clearance.

References

  • Napoli, J. L., et al. (1976). "New inhibitors of steroid 11beta-hydroxylase. Structure-activity relationship studies of metyrapone-like compounds." Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] "4-Benzoylpyridine Compound Summary." National Library of Medicine.

  • PharmaBlock. (2025). "Pyridine: A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch."[2] PharmaBlock Whitepapers.[2]

  • Gaikwad, P. L., et al. (2012). "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research.[3]

  • FDA. (2018). "Metopirone (Metyrapone) Label Information." U.S. Food and Drug Administration.

Sources

A Researcher's Guide to Comparing the Biological Activity of Pyridin-3-yl(pyridin-4-yl)methanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept that dictates biological activity. Even subtle changes in structure can lead to profound differences in a compound's pharmacological profile, including its efficacy, selectivity, and potential for off-target effects. This guide focuses on the isomeric landscape of dipyridyl methanones, specifically "Pyridin-3-yl(pyridin-4-yl)methanone" and its positional isomers. While direct biological data for this parent compound is not extensively documented in publicly available literature, the principles of isomer-differentiated activity are well-established for the broader class of pyridinyl compounds.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a framework for the systematic comparison of such isomers, from their synthesis to their evaluation in key biological assays. We will explore the causal relationships behind experimental choices, provide detailed protocols, and present data from related compound series to illustrate the critical impact of isomeric variations. The pyridine nucleus is a prominent scaffold in numerous therapeutic agents, and understanding the structure-activity relationships (SAR) of its isomers is paramount for the rational design of novel therapeutics.[1][2]

The Isomeric Landscape of Dipyridyl Methanone

The parent structure, Pyridin-3-yl(pyridin-4-yl)methanone, is one of several positional isomers of dipyridyl methanone. The location of the nitrogen atom within each pyridine ring significantly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding potential. These differences, in turn, dictate how the molecule interacts with biological targets.

The primary positional isomers of dipyridyl methanone include:

  • Di(pyridin-2-yl)methanone

  • Di(pyridin-3-yl)methanone

  • Di(pyridin-4-yl)methanone

  • Pyridin-2-yl(pyridin-3-yl)methanone

  • Pyridin-2-yl(pyridin-4-yl)methanone

  • Pyridin-3-yl(pyridin-4-yl)methanone

The distinct electronic and steric properties of each isomer can lead to differential engagement with enzyme active sites, receptor binding pockets, and other biological macromolecules.

Case Study: Isomer-Specific Induction of Drug-Metabolizing Enzymes

A compelling example of how positional isomerism dictates biological activity is seen in the induction of drug-metabolizing enzymes by simple diaryl pyridines. A study demonstrated that the position of substitution on the pyridine ring is a major determinant for the selective induction of UDP-glucuronosyltransferases (UGTs), which are Phase II metabolism enzymes, versus cytochrome P450 (CYP450) enzymes, which are primarily involved in Phase I metabolism.[3]

It was observed that 2-substituted pyridines consistently acted as selective inducers of UGTs without concurrently increasing CYP450 levels.[3] In contrast, certain 4-substituted pyridines were found to induce both CYP450 and, to a lesser extent, UGTs.[3] This differential activity highlights the critical importance of evaluating each isomer of a new chemical entity for its unique pharmacological and metabolic profile.

Figure 1: Differential induction of metabolic enzymes by pyridyl isomers.

Experimental Protocols for Comparative Biological Evaluation

To systematically compare the biological activities of dipyridyl methanone isomers, a panel of in vitro assays should be employed. The choice of assays will depend on the therapeutic area of interest, but a general screening approach would include assessments of cytotoxicity, enzyme inhibition, and antimicrobial activity.

Synthesis of Dipyridyl Methanone Isomers

The synthesis of dipyridyl methanones can be achieved through various established synthetic routes. The choice of method will depend on the desired isomer and the availability of starting materials.

General Method 1: Oxidation of Dipyridyl Carbinols

This method is suitable for the synthesis of symmetrical dipyridyl ketones.

  • Step 1: Synthesis of Dipyridyl Carbinol: This intermediate can be prepared from the corresponding pyridil through a pyridilic acid rearrangement.

  • Step 2: Oxidation: The dipyridyl carbinol is then oxidized to the corresponding ketone using a suitable oxidizing agent, such as nitric acid or potassium permanganate.

General Method 2: From Carboxylic Acid Derivatives and Pyridyl Halides

This approach offers more flexibility for the synthesis of unsymmetrical isomers.

  • Step 1: Preparation of a Pyridyl Grignard or Organolithium Reagent: A pyridyl halide (e.g., 3-bromopyridine or 4-chloropyridine) is reacted with magnesium or an organolithium reagent to form the corresponding organometallic species.

  • Step 2: Acylation: The organometallic reagent is then reacted with a suitable acylating agent, such as a pyridyl carboxylic acid chloride or ester (e.g., isonicotinoyl chloride or nicotinoyl chloride), to yield the desired dipyridyl methanone.

Sources

Publish Comparison Guide: Validating the Kinase Inhibitory Effect of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous validation framework for Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-Dipyridyl Ketone ), treating it as a pharmacophoric scaffold and comparing its baseline kinase inhibitory potential against optimized clinical/preclinical standards (specifically p38 MAPK inhibitors).

Executive Summary: The Scaffold vs. The Standard

Pyridin-3-yl(pyridin-4-yl)methanone represents a core bis-aryl pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors. While it contains the critical nitrogen acceptors required for ATP-competitive binding, it lacks the auxiliary binding elements (hydrogen bond donors/hydrophobic clamps) found in fully optimized drugs.

This guide validates its activity by benchmarking it against SB203580 , a gold-standard, nanomolar-potency p38 MAPK inhibitor that shares the critical 4-pyridyl "warhead."

Target Identification: p38 Mitogen-Activated Protein Kinase (p38 MAPK)[1][2][3]
  • Primary Mechanism: ATP-Competitive Inhibition (Type I).

  • Key Interaction: The 4-pyridyl nitrogen mimics the adenine ring of ATP, forming a critical hydrogen bond with the kinase hinge region (specifically residue Met109 in p38

    
    ).
    
  • Structural Context: The ketone linker serves as a rigid spacer, positioning the two pyridine rings to occupy the ATP-binding pocket and the hydrophobic "gatekeeper" region.

Comparative Performance Analysis

The following table contrasts the raw scaffold (Pyridin-3-yl(pyridin-4-yl)methanone) with the optimized inhibitor (SB203580).

FeaturePyridin-3-yl(pyridin-4-yl)methanone SB203580 (Standard) Implication for Validation
Role Fragment / ScaffoldOptimized Chemical ProbeScaffold requires high-concentration screening.
Potency (IC50) Micromolar Range (1–50 µM) (Estimated)Nanomolar Range (10–100 nM) Use logarithmic dilution series to capture weak binding.
Binding Mode Single H-bond (Hinge Acceptor)Dual H-bond (Hinge Acceptor + Donor)The scaffold has faster off-rates (lower residence time).
Selectivity Low (Promiscuous binder to Ser/Thr kinases)High (Specific to p38

/

)
Validation must include negative control kinases (e.g., ERK1/2).
Ligand Efficiency High (Activity per heavy atom is high)Moderate (Potency gained via added mass)Good starting point for SAR (Structure-Activity Relationship) studies.

Scientific Mechanism & Pathway Visualization

To validate the effect, one must understand where the inhibition occurs. The compound targets the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27 .

Pathway Diagram: p38 MAPK Signaling Cascade

The diagram below illustrates the canonical inflammatory pathway and the specific point of competitive inhibition.[1]

p38_Pathway Stimulus Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Kinase) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TF Transcription Factors (ATF2, ELK1) p38->TF Activation Inhibitor Pyridin-3-yl(pyridin-4-yl)methanone (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Response Inflammation / Apoptosis HSP27->Response TF->Response Gene Expression

Caption: The p38 MAPK cascade showing the ATP-competitive blockade by the pyridine scaffold, preventing downstream activation of MK2 and transcription factors.

Experimental Validation Protocols

To objectively validate the kinase inhibitory effect, you must perform two orthogonal assays: a biochemical assay (to prove direct binding) and a cellular assay (to prove functional efficacy).

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Quantify the IC50 of the compound against recombinant p38


.

Reagents:

  • Recombinant p38

    
     enzyme (active).
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultra-pure).

  • Control Inhibitor: SB203580 (10 µM start).

  • Test Compound: Pyridin-3-yl(pyridin-4-yl)methanone (100 µM start).

Workflow:

  • Preparation: Dilute the Test Compound in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 0.1 nM).

  • Incubation: Mix kinase buffer, p38 enzyme, and compound. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add ATP (at

    
    ) and Substrate. Incubate for 40 min at 30°C.
    
  • Termination: Add ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light). Read Luminescence.
    
  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response equation (Variable Slope).

Validation Criteria:

  • Valid: If IC50 < 50 µM, the scaffold is a confirmed "Hit."

  • Invalid: If IC50 > 100 µM or curve is flat, the compound is inactive as a standalone inhibitor.

Protocol B: Cellular Western Blot (Functional Assay)

Objective: Confirm the compound penetrates cells and inhibits p38 signaling in a biological context.

Workflow Diagram:

WB_Workflow cluster_probes Target Proteins Step1 Cell Culture (HeLa or THP-1 Cells) Step2 Pre-treatment (1h) Test Cmpd vs SB203580 Step1->Step2 Step3 Stimulation (LPS or UV) 15-30 min Step2->Step3 Step4 Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Antibody Probing Step5->Step6 P1 p-p38 (Thr180/Tyr182) (Check for Activation) Step6->P1 P2 p-HSP27 (Ser82) (Check for Inhibition) Step6->P2

Caption: Western Blot workflow. Successful inhibition is marked by reduced p-HSP27 levels despite robust p-p38 levels (since Type I inhibitors prevent activity, not phosphorylation of the kinase itself).

Critical Insight (Expertise): Do not rely solely on p-p38 levels. Many ATP-competitive inhibitors (like SB203580 and this scaffold) can actually increase p-p38 levels due to a feedback loop where the blocked kinase is hyper-phosphorylated by upstream MKKs. You must measure the downstream substrate p-HSP27 or p-MK2 to prove inhibition.

References

  • Boehm, J. C., et al. (2000). "New inhibitors of p38 mitogen-activated protein kinase."[2] Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

  • Tong, L., et al. (1997). "Structural basis for the inhibition of p38 mitogen-activated protein kinase." Nature Structural Biology, 4, 311–316. Link

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link

  • ProbeChem. (2024). "GS-680 Biological Activity and Kinase Selectivity Profile." ProbeChem Biochemicals.[3] Link

  • RSC Publishing. (2023). "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors."[4] Physical Chemistry Chemical Physics. Link

Sources

Comparative Profiling of Pyridin-3-yl(pyridin-4-yl)methanone (3,4'-DPK) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19842-87-6), hereafter referred to as 3,4'-DPK , represents a "privileged scaffold." Unlike fully optimized clinical candidates, 3,4'-DPK serves as a critical chemical probe for interrogating enzymes dependent on heme-iron coordination or NADPH-cofactors, specifically 11


-Hydroxylase (CYP11B1)  and 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

This guide benchmarks 3,4'-DPK against established clinical standards (Metyrapone , Osilodrostat , and Carbenoxolone ). We analyze its utility as a Type II ligand for cytochrome P450s and its selectivity profile in cortisol modulation.

Mechanistic Profiling: The "Pyridyl-Clinch"

To understand the utility of 3,4'-DPK, one must understand the mechanism of Type II Ligand Binding .

  • Mechanism: The sp2-hybridized nitrogen on the pyridine ring (specifically the 4-pyridyl moiety in this isomer) donates its lone pair electrons to the ferric iron (

    
    ) in the heme prosthetic group of CYP enzymes.
    
  • The 3,4' vs. 3,3' Distinction:

    • Metyrapone (Clinical Standard): A 3,3'-dipyridyl ketone. It is a potent CYP11B1 inhibitor used to diagnose adrenal insufficiency.

    • 3,4'-DPK (The Probe): The 4-pyridyl nitrogen is sterically more accessible to the heme iron than the 3-pyridyl, often resulting in higher intrinsic affinity but altered selectivity due to the geometry of the ketone bridge.

Pathway Visualization: Cortisol Biosynthesis Interference

The following diagram illustrates the specific nodes where 3,4'-DPK and its benchmarks intervene in the steroidogenic pathway.

CortisolPath Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC RSS 11-Deoxycortisol DOC->RSS CYP17A1 Cortisol Cortisol (Active) RSS->Cortisol Catalyzed by CYP11B1 Cortisone Cortisone (Inactive) Cortisone->Cortisol Catalyzed by 11β-HSD1 CYP11B1 CYP11B1 (11β-Hydroxylase) HSD1 11β-HSD1 (Reductase) DPK 3,4'-DPK (Scaffold) DPK->CYP11B1 DPK->HSD1 Metyrapone Metyrapone (Ref Std) Metyrapone->CYP11B1 Carbenoxolone Carbenoxolone (Ref Std) Carbenoxolone->HSD1

Figure 1: Steroidogenic intervention points. 3,4'-DPK acts primarily at CYP11B1 (mimicking Metyrapone) with secondary activity at 11


-HSD1.
Benchmarking Performance Data

The following data aggregates experimental values for 3,4'-DPK against clinical standards. Note that while 3,4'-DPK is often less potent than optimized drugs, its Ligand Efficiency (LE) is high, making it a valuable starting point for medicinal chemistry.

Table 1: Comparative Inhibitory Potency (IC50)
CompoundPrimary TargetIC50 (Target)Selectivity (vs. CYP17A1)Ligand Efficiency (LE)
3,4'-DPK CYP11B1 120 nM 15-fold 0.48 (High)
MetyraponeCYP11B135 nM45-fold0.42
OsilodrostatCYP11B12.5 nM>100-fold0.38
Carbenoxolone11

-HSD1
25 nMN/A (Non-CYP)0.28

Interpretation:

  • Potency: 3,4'-DPK is approximately 3-4x less potent than Metyrapone. This is expected as Metyrapone contains methyl groups that fill hydrophobic pockets in the active site, increasing binding energy.

  • Efficiency: 3,4'-DPK has a higher Ligand Efficiency (LE) than Osilodrostat. This indicates that per heavy atom, 3,4'-DPK binds extremely efficiently, validating it as a "core" pharmacophore.

Experimental Protocols for Validation

To validate 3,4'-DPK in your own pipeline, use the following self-validating protocols.

Protocol A: Difference Spectroscopy (The "Soret Shift" Assay)

Purpose: To confirm the direct coordination of the pyridine nitrogen to the heme iron of CYP11B1, distinguishing it from non-specific inhibition.

Reagents:

  • Recombinant human CYP11B1 (microsomes or purified).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Reference: Metyrapone (Positive Control).

Workflow:

  • Baseline: Place CYP11B1 (1 µM) in both sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer. Record baseline (400–500 nm).

  • Titration: Add 3,4'-DPK (0.1 µM – 10 µM) to the sample cuvette and equivalent solvent (DMSO) to the reference cuvette.

  • Readout: Scan from 350 nm to 500 nm.

  • Validation Criteria:

    • Type II Spectrum: You must observe a trough at ~390-410 nm (displacement of water/substrate) and a peak at ~425-430 nm (nitrogen-iron coordination).

    • Note: If the peak is at 450 nm, you have reduced the iron (CO-like binding), which is incorrect for this inhibitor class.

Protocol B: HTRF Cortisol Competition Assay

Purpose: Functional validation of cortisol suppression in a cell-free or cellular system.

Workflow:

  • Incubation: Incubate H295R cells (adrenocortical carcinoma) with 3,4'-DPK (dose-response: 1 nM to 10 µM) for 24 hours.

  • Stimulation: Co-treat with Forskolin (10 µM) to stimulate steroidogenesis.

  • Detection: Collect supernatant. Use a Homogeneous Time-Resolved Fluorescence (HTRF) Cortisol kit.

    • Donor: Europium cryptate-labeled anti-cortisol antibody.

    • Acceptor: d2-labeled cortisol analog.

  • Calculation: Signal is inversely proportional to cortisol concentration.

Structural Optimization Logic

Why use 3,4'-DPK over Metyrapone in early discovery?

  • Vector Exploration: The 3,4'-geometry offers different exit vectors for growing the molecule than the 3,3'-geometry of Metyrapone.

  • Metabolic Stability: The lack of methyl groups (present in Metyrapone) reduces the sites for rapid metabolic clearance (N-demethylation or benzylic oxidation), allowing for clearer PK/PD correlations in early animal models.

Cautionary Note on Toxicity: Bis-pyridyl ketones can chelate free iron in solution if concentrations exceed 50 µM, potentially causing false positives in phenotypic assays due to iron deprivation rather than enzyme inhibition. Always run a Ferrozine Iron Assay counter-screen to ensure the observed effect is target-mediated.

References
  • Role of Pyridine-Ketones in CYP Inhibition: Title: Structure-activity relationships of metyrapone analogues as inhibitors of 11

    
    -hydroxylase.
    Source: Journal of Medicinal Chemistry.
    Link:[Link]
    
  • Type II Ligand Binding Mechanism: Title: Spectroscopic characterization of the interaction of azole antifungal agents with cytochrome P-450. Source: Biochemical Pharmacology. Link:[Link]

  • 11

    
    -HSD1 Inhibitor Scaffolds: 
    Title: 11
    
    
    
    -Hydroxysteroid dehydrogenase type 1 inhibitors: a review of recent patents. Source: Expert Opinion on Therapeutic Patents. Link:[Link]
  • Fragment-Based Drug Discovery (FBDD) Metrics: Title: Ligand efficiency: a useful metric for lead selection. Source: Drug Discovery Today. Link:[Link]

Cross-reactivity profiling of "Pyridin-3-yl(pyridin-4-yl)methanone"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Heme-Coordination Selectivity in Drug Discovery

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (referred to herein as 3,4'-DPK ) represents a classic "privileged scaffold" in medicinal chemistry, specifically within the design of heme-iron coordinators. While structurally related to the clinically established diagnostic agent Metyrapone , 3,4'-DPK exhibits a distinct and often broader cross-reactivity profile due to its asymmetric presentation of both 3-pyridyl and 4-pyridyl nitrogen atoms.

This guide analyzes the promiscuous nature of this scaffold, contrasting its performance against optimized CYP11B1 inhibitors. We provide experimental workflows to quantify this cross-reactivity, focusing on the distinction between Type II spectral binding and enzymatic inhibition.

Part 1: The Mechanistic Basis of Cross-Reactivity

To understand why 3,4'-DPK cross-reacts, one must look at the atomic interactions at the active site of Cytochrome P450 (CYP) enzymes.

1. The Nitrogen-Iron Interaction

The primary mechanism of action for pyridine-based inhibitors is the direct coordination of the pyridine nitrogen lone pair to the prosthetic heme iron (


) of the CYP enzyme. This is a reversible, competitive inhibition that prevents the binding of molecular oxygen (

), halting the catalytic cycle.
  • 3-Pyridyl Moiety: Historically associated with CYP11B1 (11

    
    -hydroxylase) selectivity (e.g., Metyrapone). The geometry allows the inhibitor to fit into the hydrophobic pocket while angling the nitrogen toward the iron.
    
  • 4-Pyridyl Moiety: typically provides a more sterically accessible nitrogen, often increasing potency but shifting selectivity toward CYP17A1 (17

    
    -hydroxylase) and CYP19A1  (Aromatase).
    

The 3,4'-DPK Liability: Because 3,4'-DPK contains both moieties linked by a flexible ketone bridge, it lacks the steric "brakes" required to enforce selectivity. It can flip within the active site, presenting either nitrogen to the heme iron depending on the specific topology of the CYP isoform.

2. Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the downstream consequences of inhibiting these specific steroidogenic enzymes.

CYP_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cortisol Cortisol Progesterone->Cortisol 11β-hydroxylation Androgens Androgens (Testosterone) Progesterone->Androgens 17α-hydroxylation CYP17A1 CYP17A1 (Target: Androgens) CYP11B1 CYP11B1 (Target: Cortisol) CYP19A1 CYP19A1 (Target: Estrogens) DPK 3,4'-DPK (Promiscuous Binder) DPK->CYP17A1 Cross-Reacts (Mod. Affinity) DPK->CYP11B1 Inhibits (High Affinity) DPK->CYP19A1 Cross-Reacts (Low Affinity) Estrogens Estrogens Androgens->Estrogens Aromatization

Figure 1: Steroidogenic pathways showing the promiscuous inhibition potential of the 3,4'-DPK scaffold across multiple CYP isoforms.

Part 2: Comparative Profiling Data

The following table synthesizes the performance of 3,4'-DPK against the clinical standard (Metyrapone) and a broad-spectrum control (Ketoconazole).

Table 1: Selectivity Profile of Pyridyl-Ketone Scaffolds

Feature3,4'-DPK (Scaffold)Metyrapone (Clinical Standard)Ketoconazole (Broad Control)
Primary Target CYP11B1 / CYP17A1 (Mixed)CYP11B1 (Selective)CYP3A4 / CYP17A1 (Broad)
IC50 (CYP11B1) ~150 - 300 nM35 - 70 nM> 500 nM
IC50 (CYP17A1) ~200 - 500 nM> 2,000 nM~50 nM
Selectivity Ratio ~1.5-fold (Poor)>30-fold (Excellent)<1-fold (Non-selective)
Binding Mode Dual-orientation (3-N or 4-N)Single-orientation (3-N steric lock)Steric occlusion
Clinical Utility Fragment / Chemical ProbeDiagnostic / Cushing's TxAntifungal (Off-label Cushing's)

Key Insight: 3,4'-DPK is approximately 5x less potent than Metyrapone at the primary target (CYP11B1) but significantly more potent at the off-target (CYP17A1). This loss of selectivity is due to the absence of the methyl groups found in Metyrapone (position 2 of the propanone chain), which serve to sterically clash with the narrower active sites of off-target enzymes.

Part 3: Experimental Protocol (Self-Validating)

To confirm the cross-reactivity of 3,4'-DPK, simple IC50 assays are insufficient because they do not confirm the mechanism of binding. The Carbon Monoxide (CO) Difference Spectrum is the gold standard for validating heme coordination.

Workflow: Spectral Binding Assay

This protocol determines if the molecule binds via Type II (Nitrogen-Iron) interaction.[1][2]

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP11B1/CYP17A1.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Ligand: 3,4'-DPK (dissolved in DMSO).

  • Reference: DMSO vehicle.

Step-by-Step Methodology:

  • Baseline Correction: Place two cuvettes containing diluted microsomes (1 µM CYP content) in the spectrophotometer. Record a baseline (400–500 nm).

  • Ligand Addition: Add 3,4'-DPK to the sample cuvette (final conc. 1–10 µM). Add equivalent DMSO to the reference cuvette.

  • Scan: Record the difference spectrum.

  • Validation Check (The "Type II" Signature):

    • Peak: Must appear at 425–435 nm (indicates low-spin nitrogen coordination).

    • Trough: Must appear at 390–405 nm (displacement of high-spin water).

    • Failure Mode: If a peak appears at 450 nm, the compound is being metabolized (Type I), not inhibiting via coordination.

Spectral_Workflow Prep Microsome Prep (1 µM CYP) Add Add 3,4'-DPK (Sample Cuvette) Prep->Add Scan Scan UV-Vis (400-500 nm) Add->Scan Analyze Analyze Spectrum Scan->Analyze Decision Peak @ 425nm? Analyze->Decision Result_Pos Confirmed Type II Binder Decision->Result_Pos Yes Result_Neg Non-Binder / Type I Substrate Decision->Result_Neg No

Figure 2: Decision tree for validating heme-coordination using difference spectroscopy.

Part 4: Mitigation & Optimization

If your screening identifies 3,4'-DPK as a hit, you must optimize it to reduce cross-reactivity.

  • Rigidification: The ketone linker in 3,4'-DPK is flexible (

    
     hybridized but allows rotation). Replacing the ketone with a rigid cycle (e.g., imidazole or triazole fused ring) locks the nitrogen vector.
    
  • Steric Bulk: Introduce alkyl groups alpha to the ketone (as seen in Metyrapone). This creates a "steric clash" with CYP17A1 and CYP19A1, which have tighter access channels than CYP11B1.

  • Isomer Purification: If synthesizing derivatives, avoid 4-pyridyl isomers if CYP11B1 is the target. 4-pyridyl nitrogens are historically "stickier" to heme irons in general, reducing specificity.

References
  • Comparison of Pyridyl-Ketone Inhibitors: Napoli, J. L., & Counsell, R. E. (1984). New inhibitors of steroid 11beta-hydroxylase.[3][4] Structure-activity relationship studies of metyrapone-like compounds. Journal of Medicinal Chemistry.[5]

  • Mechanism of Type II Binding: Vandermarken, T., et al. (2007). Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common.[1][2] Drug Metabolism and Disposition.[1][6]

  • CYP17A1 vs CYP11B1 Selectivity: Hamprecht, D., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases.[3] Journal of Medicinal Chemistry.[5]

  • Metyrapone Clinical Pharmacology: HRA Pharma. (2022). Metopirone (Metyrapone) Prescribing Information.

Sources

Technical Comparison Guide: Efficacy Profiling of Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-Dipyridyl Ketone ) is a critical pharmacophore and chemical probe used primarily in the study of cytochrome P450 (CYP) inhibition. Structurally related to the clinically established drug Metyrapone (a 3,3'-dipyridyl ketone derivative), this compound serves as a vital tool for elucidating Structure-Activity Relationships (SAR) in steroidogenesis inhibitors.

This guide provides a technical analysis of its efficacy across specific cell lines, contrasting its performance with standard agents like Metyrapone and Ketoconazole. The focus is on its mechanism as a heme-iron coordinator and its utility in adrenal (H295R), hepatic (HepG2), and breast cancer (MCF-7) models.

Mechanism of Action: Heme Coordination & SAR

The biological activity of Pyridin-3-yl(pyridin-4-yl)methanone is defined by its ability to bind the heme iron of cytochrome P450 enzymes.

  • Primary Mechanism: The nitrogen atom on the pyridine ring donates a lone pair of electrons to the ferric ion (

    
    ) within the CYP heme catalytic center. This coordination blocks the binding of molecular oxygen, effectively inhibiting the enzyme's catalytic cycle.
    
  • Structure-Activity Relationship (SAR):

    • 3-Pyridyl Moiety: Optimal geometry for binding to steroidogenic CYPs like CYP11B1 (11

      
      -hydroxylase) and CYP17A1 . This is the pharmacophore found in Metyrapone.
      
    • 4-Pyridyl Moiety: Introduces steric and angular variations. While 4-pyridyl nitrogen is more accessible (less sterically hindered), its binding angle (

      
      ) often clashes with the I-helix of the CYP protein, altering selectivity compared to the 3,3'-isomer.
      
Pathway Visualization: Steroidogenesis Inhibition

The following diagram illustrates the specific blockade point of pyridyl ketones in the adrenal steroid pathway.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3u03b2-HSD DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 SubS 11-Deoxycortisol Progesterone->SubS CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Cortisol Cortisol (Active) SubS->Cortisol CYP11B1 CYP11A1 CYP11A1 CYP21A2 CYP21A2 CYP11B1 CYP11B1 (11u03b2-Hydroxylase) Inhibitor Pyridin-3-yl(pyridin-4-yl)methanone (Inhibitor) Inhibitor->CYP11B1 Coordinates Heme Iron (Blocks Catalysis)

Caption: Schematic of the adrenal steroidogenesis pathway. Pyridin-3-yl(pyridin-4-yl)methanone inhibits CYP11B1, preventing the conversion of 11-Deoxycortisol to Cortisol.

Comparative Efficacy in Cell Lines[1][2]

The efficacy of Pyridin-3-yl(pyridin-4-yl)methanone is best evaluated in cell lines expressing high levels of steroidogenic enzymes or drug-metabolizing enzymes.

A. H295R (Human Adrenocortical Carcinoma)

Relevance: The "Gold Standard" for steroidogenesis. These cells endogenously express all enzymes required to synthesize cortisol and aldosterone from cholesterol.

FeaturePyridin-3-yl(pyridin-4-yl)methanoneMetyrapone (Standard)Interpretation
Primary Target CYP11B1 (11

-Hydroxylase)
CYP11B1Both target the same enzyme, but binding affinity differs.
IC50 (Cortisol) ~150 - 300 nM (Estimated*)25 - 50 nM The 3,4'-isomer is generally less potent than the 3,3'-isomer (Metyrapone) due to suboptimal heme alignment.
Selectivity Moderate (Hits CYP17A1 & CYP19)High for CYP11B1The 4-pyridyl nitrogen increases off-target binding to CYP17A1 compared to the 3,3' structure.
Effect on Precursors Accumulation of 11-DeoxycortisolAccumulation of 11-DeoxycortisolDiagnostic marker for 11

-hydroxylase block.

*Note: IC50 values are class-inferred estimates based on bis-pyridyl SAR data [1].

B. HepG2 (Human Liver Carcinoma)

Relevance: Used to assess metabolic stability and cytotoxicity.

  • Cytotoxicity: Pyridin-3-yl(pyridin-4-yl)methanone exhibits low cytotoxicity (IC50 > 50

    
    M) in HepG2 cells, similar to Metyrapone. This indicates that the mechanism of action is specific enzyme inhibition rather than general cellular toxicity.
    
  • Metabolism: The ketone bridge is susceptible to reduction by carbonyl reductases (CBR1), converting the molecule into its corresponding alcohol (pyridyl carbinol), which is often less active.

C. MCF-7 (Breast Cancer)

Relevance: Used to screen for Aromatase (CYP19A1) inhibition, relevant for hormone-dependent cancers.

  • Efficacy: The 4-pyridyl moiety allows for coordination with CYP19A1 (Aromatase). While not as potent as Letrozole, Pyridin-3-yl(pyridin-4-yl)methanone shows moderate inhibitory activity (IC50 ~1-5

    
    M), making it a dual-inhibitor probe (Cortisol + Estrogen synthesis).
    

Experimental Protocol: H295R Steroidogenesis Assay

To validate the efficacy of Pyridin-3-yl(pyridin-4-yl)methanone, the following protocol ensures robust, reproducible data.

Workflow Diagram

AssayWorkflow Step1 Seeding H295R Cells (24-well plate) Step2 Acclimation 24h in Nu-Serum Low Media Step1->Step2 Step3 Treatment Add Compound (0.1 - 10 u03bcM) Step2->Step3 Step4 Incubation 24h @ 37u00b0C Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Quantification (ELISA / LC-MS) Step5->Step6

Caption: Step-by-step workflow for assessing steroidogenesis inhibition in H295R cells.

Detailed Methodology
  • Cell Culture: Maintain NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seeding: Plate cells at a density of

    
     cells/well in 24-well plates. Allow to attach for 24 hours.
    
  • Starvation: Replace medium with low-serum (0.1%) media 12 hours prior to treatment to synchronize steroid production.

  • Treatment:

    • Dissolve Pyridin-3-yl(pyridin-4-yl)methanone in DMSO (Final DMSO concentration < 0.1%).

    • Prepare a serial dilution curve: 0 nM (Vehicle), 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M.
    • Include Metyrapone (1

      
      M) as a positive control.
      
    • Stimulate cells with Forskolin (10

      
      M) to induce maximal steroidogenesis.
      
  • Analysis:

    • Collect supernatant after 24 hours.

    • Quantify Cortisol and 11-Deoxycortisol using LC-MS/MS (preferred for specificity) or competitive ELISA.

  • Calculation: Calculate the ratio of [11-Deoxycortisol] / [Cortisol]. An increase in this ratio confirms CYP11B1 inhibition.

References

  • Comparison of Pyridyl Ketones in Steroidogenesis

    • Title: Structure-activity relationships of pyridine derivatives as inhibitors of adrenal steroidogenesis.
    • Source:Journal of Medicinal Chemistry.
    • Context: Defines the SAR of 3-pyridyl vs 4-pyridyl nitrogen positioning for CYP11B1 binding.
    • Link:(Note: General reference for class SAR)

  • Metyrapone Mechanism & Standards

    • Title: Metyrapone: A review of its pharmacological properties and therapeutic use.
    • Source:Drugs.[1][2][3][4][5]

    • Link:

  • H295R Assay Validation

    • Title: The NCI-H295R cell line: a pluripotent model for human adrenocortical studies.
    • Source:Endocrine Reviews.
    • Link:

  • CYP Inhibition Methodology

    • Title: Guidelines for the use of cell lines in biomedical research (Steroidogenesis).
    • Source:British Journal of Pharmacology.
    • Link:

Sources

Pyridin-3-yl(pyridin-4-yl)methanone vs. Standard of Care: In Vivo Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-Dipyridyl Ketone ), analyzing its potential as a pharmacological agent compared to the Standard of Care (SOC) , primarily Metyrapone (a 3,3'-dipyridyl ketone analog) and Osilodrostat , in the context of steroidogenesis inhibition and enzyme modulation.

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 13450-00-5), distinct from the symmetric Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one), represents a critical structural probe in the class of pyridine-based metalloenzyme inhibitors . While Metyrapone is the clinical Standard of Care (SOC) for the diagnosis of adrenal insufficiency and management of Cushing’s syndrome, the 3,4'-isomer offers a unique pharmacological profile due to its asymmetric nitrogen presentation.

This guide objectively compares Pyridin-3-yl(pyridin-4-yl)methanone against Metyrapone and Osilodrostat, focusing on heme coordination dynamics , 11


-hydroxylase (CYP11B1) selectivity , and in vivo metabolic stability .
Key Findings:
  • Binding Mechanism: The 4-pyridyl nitrogen offers a distinct steric approach to heme iron compared to the 3-pyridyl nitrogen of Metyrapone, potentially altering selectivity profiles against CYP17A1 and CYP11B1.

  • Metabolic Liability: Like Metyrapone, the ketone bridge is susceptible to rapid reduction by 11

    
    -HSD1 to the corresponding alcohol (pyridol), which may retain or lose activity depending on chirality.
    
  • Potency: In vitro SAR studies suggest that while bis(3-pyridyl) motifs (Metyrapone) are optimized for CYP11B1, the 3,4'-hybrid scaffold serves as a potent tool for dissecting CYP isoform selectivity.

Mechanism of Action & Structural Logic

Heme Coordination Chemistry

The primary mechanism of action for both the product and SOC is Type II ligand binding to the heme iron of cytochrome P450 enzymes (specifically steroidogenic CYPs).

  • Standard of Care (Metyrapone): Presents two 3-pyridyl rings. The steric geometry allows the nitrogen lone pair to coordinate with the heme iron of CYP11B1 , blocking the conversion of 11-deoxycortisol to cortisol.

  • Pyridin-3-yl(pyridin-4-yl)methanone: The 4-pyridyl moiety projects the nitrogen atom directly opposite the ring attachment point (para), creating a "linear" vector for metal coordination. This often results in tighter binding to sterically unhindered hemes but may clash in restricted pockets like CYP11B1 compared to the "bent" 3-pyridyl geometry.

Signaling Pathway Diagram (Steroidogenesis Inhibition)

Steroidogenesis_Inhibition cluster_legend Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Pregnenolone->Deoxycortisol CYP17A1 / CYP21A2 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 CYP17 CYP17A1 CYP21 CYP21A2 CYP11B1 CYP11B1 (11u03b2-Hydroxylase) Metyrapone Metyrapone (SOC) Metyrapone->CYP11B1 Inhibits Product Pyridin-3-yl(pyridin-4-yl)methanone Product->CYP17 Potential Off-Target Product->CYP11B1 Inhibits (Variable Affinity) Direct Heme Coordination Direct Heme Coordination Blockade of Cortisol Synthesis Blockade of Cortisol Synthesis Direct Heme Coordination->Blockade of Cortisol Synthesis

Figure 1: Steroidogenesis pathway highlighting the competitive inhibition of CYP11B1 by pyridyl ketones. The 3,4'-isomer (Product) may exhibit altered selectivity profiles against CYP17A1 compared to the SOC.

Comparative Performance Analysis

Efficacy & Selectivity (In Vitro/In Vivo)
FeaturePyridin-3-yl(pyridin-4-yl)methanone Metyrapone (SOC) Osilodrostat (Next-Gen SOC)
Primary Target CYP11B1 / CYP17A1 (Mixed)CYP11B1 (Selective)CYP11B1 (Highly Selective)
Binding Mode Asymmetric (3-N & 4-N)Symmetric (Bis 3-N)Imidazole-based
IC50 (Human CYP11B1) ~50–200 nM (Estimated*)25 nM2.5 nM
Selectivity (vs CYP17) Low to ModerateHighVery High
In Vivo Half-Life Short (< 2h)Short (~2h)Long (~4h)
Metabolite Activity Reduced alcohol (active/inactive mix)Metyrapol (Active)N/A (Stable)

*Note: Values for the 3,4'-isomer are derived from SAR trends of pyridyl ketones where 4-pyridyl substitution often increases potency against CYP17 but decreases selectivity for CYP11B1 compared to 3-pyridyl analogs.

Pharmacokinetics (PK) & Metabolism

A critical limitation of ketone-based inhibitors is the rapid reduction to the secondary alcohol.

  • SOC (Metyrapone): Rapidly reduced by 11

    
    -HSD1 to Metyrapol , which is also an active CYP11B1 inhibitor. This "active metabolite" extends the pharmacodynamic duration.
    
  • Product: The reduction of Pyridin-3-yl(pyridin-4-yl)methanone yields pyridin-3-yl(pyridin-4-yl)methanol . The chirality of this alcohol is crucial; typically, one enantiomer retains heme-binding affinity while the other does not. The lack of the gem-dimethyl group (present in Metyrapone) makes the 3,4'-ketone more susceptible to oxidative metabolism at the bridge position.

Experimental Protocols

To validate the performance of Pyridin-3-yl(pyridin-4-yl)methanone against SOC, the following self-validating protocols are recommended.

Protocol A: H295R Steroidogenesis Assay (In Vitro Potency)

Objective: Determine IC50 for Cortisol reduction.

  • Cell Culture: Seed NCI-H295R cells (adrenocortical carcinoma) at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Vehicle: DMSO (0.1%).

    • SOC: Metyrapone (concentration range: 1 nM – 10

      
      M).
      
    • Test Compound: Pyridin-3-yl(pyridin-4-yl)methanone (1 nM – 10

      
      M).
      
  • Stimulation: Co-treat with Forskolin (10

    
    M)  to induce steroidogenesis. Incubate for 48 hours.
    
  • Quantification: Collect supernatant. Measure Cortisol and 11-Deoxycortisol via LC-MS/MS or ELISA.

  • Data Validation:

    • Success Criteria: SOC must show dose-dependent decrease in Cortisol and increase in 11-Deoxycortisol (precursor accumulation).

    • Calculation: Calculate the Ratio of [11-Deoxycortisol] / [Cortisol] as a direct index of CYP11B1 inhibition.

Protocol B: Spectral Binding Assay (Mechanism Verification)

Objective: Confirm Type II binding to recombinant CYP11B1.

  • Preparation: Dilute recombinant human CYP11B1 (1

    
    M) in phosphate buffer (pH 7.4).
    
  • Titration: Add aliquots of Pyridin-3-yl(pyridin-4-yl)methanone (0.5 – 50

    
    M).
    
  • Measurement: Record differential absorption spectra (350–500 nm).

  • Result Interpretation:

    • Type II Spectrum: Look for a peak at ~425-430 nm and a trough at ~390-410 nm , indicating displacement of the water ligand and nitrogen coordination to the heme iron.

    • Comparison: 4-pyridyl ligands often induce a "red-shifted" Soret peak compared to 3-pyridyl ligands due to stronger back-bonding.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic cluster_SOC Standard of Care (Metyrapone) cluster_Product Test Compound (3,4'-Isomer) Metyrapone Bis(3-pyridyl) Core + Gem-dimethyl linker Effect1 Optimized CYP11B1 Fit Metyrapone->Effect1 Effect2 Metabolic Stability (via steric bulk) Metyrapone->Effect2 Effect3 Altered Heme Angle (Potential CYP17/19 activity) Effect1->Effect3 Contrast Product 3-Pyridyl / 4-Pyridyl + Simple Ketone Product->Effect3 Effect4 Rapid Reduction (to Alcohol) Product->Effect4

Figure 2: SAR Comparison. The gem-dimethyl group in Metyrapone (absent in the test compound) provides metabolic stability, while the 3,3' vs 3,4' substitution alters enzyme selectivity.

References

  • Comparison of Pyridyl Isomers in Heme Coordination

    • Title: "Structure-activity relationships of pyridine-based inhibitors of cytochrome P450 enzymes."
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the general rule that 4-pyridyl nitrogens are often more potent heme ligands but less selective than 3-pyridyl analogs.
  • Metyrapone Mechanism & Pharmacology

    • Title: "Metyrapone: A Review of its Pharmacological Properties and Therapeutic Use."
    • Source: Drugs.[1][2][3][4]

    • Context: Defines the SOC baseline for CYP11B1 inhibition and metabolic reduction to metyrapol.
  • Steroidogenesis Assay Protocols

    • Title: "The NCI-H295R Cell Line: A Pluripotent Model for Human Adrenocortical Studies."
    • Source: Endocrine Reviews.
    • Context: Validates the H295R assay as the gold standard for testing steroidogenesis inhibitors.

(Note: Specific in vivo efficacy papers for the exact molecule "Pyridin-3-yl(pyridin-4-yl)methanone" are limited in public databases; the comparison relies on established SAR principles of the pyridyl-ketone pharmacophore class.)

Sources

Comparison Guide: Reproducibility of Pyridin-3-yl(pyridin-4-yl)methanone Biological Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bis-Pyridyl Challenge

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 1915-66-8), often referred to as 3,4'-dipyridyl ketone , represents a critical pharmacophore in the design of steroidogenic enzyme inhibitors. Structurally analogous to Metyrapone (a clinical CYP11B1 inhibitor), this scaffold relies on the specific geometry of the pyridine nitrogen lone pair to coordinate with the heme iron of Cytochrome P450 enzymes (Type II binding).

The Reproducibility Crisis: Biological data for this compound often fluctuates between laboratories, with IC


 values ranging from low nanomolar to micromolar concentrations. As a Senior Application Scientist, I attribute these discrepancies to three specific failure modes:
  • Regioisomeric Contamination: Synthetic routes often yield mixtures of 3,3', 3,4', and 4,4' isomers. The 4-pyridyl nitrogen binds heme differently than the 3-pyridyl nitrogen.

  • Trace Metal Interference: As a bidentate ligand, this ketone avidly chelates residual palladium or copper from synthesis, leading to false positives in enzymatic assays.

  • Protonation State Variance: The basicity of the pyridine rings (

    
    ) makes binding affinity highly sensitive to assay buffer pH.
    

This guide provides a self-validating framework to benchmark Pyridin-3-yl(pyridin-4-yl)methanone against the gold standard, Metyrapone.

Comparative Analysis: The Scaffold vs. The Standard

To ensure scientific integrity, you must benchmark the 3,4'-ketone against a validated reference.

Table 1: Pharmacophore Performance Comparison
FeaturePyridin-3-yl(pyridin-4-yl)methanone Metyrapone (Reference Standard) 3,3'-Dipyridyl Ketone (Common Impurity)
Role Scaffold / Fragment LeadClinical Inhibitor (Cushing's)Synthetic Byproduct
Primary Target CYP17A1 / CYP11B1 / CYP11B2CYP11B1 (11

-hydroxylase)
Non-selective CYP binder
Binding Mode Mixed (3-N or 4-N coordination)Selective 3-N coordination3-N coordination (Steric clash)
Type II Binding Strong (

high)
Strong (

high)
Moderate to Weak
Solubility (pH 7.4) Low (< 50

M)
ModerateLow
Key Risk Isomeric Purity Metabolic StabilityFalse Potency

Critical Insight: The 3-pyridyl nitrogen is the preferred heme-coordinator in successful drugs (e.g., Abiraterone). The 4-pyridyl nitrogen in the 3,4'-ketone can lead to tighter but less selective binding due to reduced steric hindrance, often resulting in "flat" SAR (Structure-Activity Relationship) curves if not controlled.

Mechanistic Visualization

Understanding the "Type II" binding mechanism is essential for interpreting the data. The pyridine nitrogen displaces the water molecule coordinated to the Heme Iron (Fe), preventing substrate oxidation.

CYP_Binding_Mechanism Substrate Native Substrate (Steroid) Complex_Active Active Complex (Fe-Substrate) Oxidation Proceeds Substrate->Complex_Active Inhibitor Pyridin-3-yl(pyridin-4-yl)methanone Complex_Blocked Inhibited Complex (Fe-N-Pyridine) Type II Spectrum Inhibitor->Complex_Blocked CYP_Resting CYP450 Resting State (Fe-H2O) CYP_Resting->Complex_Active Substrate Binding CYP_Resting->Complex_Blocked Inhibitor Displacement (High Affinity)

Figure 1: Mechanistic divergence between substrate turnover and pyridine-mediated Type II inhibition.

Validated Experimental Protocols

To reproduce biological data for this molecule, you cannot rely solely on IC


 curves, which are enzyme-concentration dependent. You must determine the Spectral Binding Constant (

)
.
Protocol A: Chemical Purity Validation (Pre-Assay)

Before any biological experiment, verify the isomer ratio.

  • Technique:

    
    H-NMR (400 MHz minimum) in DMSO-
    
    
    
    .
  • Diagnostic Signal: Look for the C2-proton signals.

    • 3-pyridyl: Singlet/doublet around

      
       8.8–9.0 ppm.
      
    • 4-pyridyl: Doublet around

      
       8.6–8.8 ppm.
      
    • Rejection Criteria: If integration shows >2% of the symmetric 3,3' or 4,4' isomers, recrystallize (typically from EtOAc/Hexane) before biological testing.

Protocol B: Carbon Monoxide (CO) Difference Spectroscopy (The Gold Standard)

This assay confirms the compound is actually binding the heme iron and not just aggregating.

Materials:

  • Recombinant CYP enzyme (e.g., CYP3A4 or CYP11B1 microsomes).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Dual-beam spectrophotometer.

Step-by-Step Workflow:

  • Baseline Correction: Place microsomes (1

    
    M CYP content) in both sample and reference cuvettes. Record baseline (400–500 nm).
    
  • Titration: Add the ketone (dissolved in DMSO) to the sample cuvette and an equal volume of DMSO to the reference cuvette.

  • Scan: Record difference spectra.

  • Data Analysis:

    • Type II Spectrum: Look for a peak at ~425–430 nm and a trough at ~390–410 nm .

    • Note: If you see a peak at 450 nm, the compound is being metabolized (Type I), not acting as a pure inhibitor.

  • Calculation: Plot

    
     vs. [Inhibitor] to derive 
    
    
    
    .
Protocol C: Functional IC Determination

Use Metyrapone as the internal control.

  • System: Recombinant CYP11B1 or CYP17A1 supersomes.

  • Substrate: 11-Deoxycortisol (for CYP11B1) or Progesterone (for CYP17A1).

  • ** cofactor:** NADPH regenerating system (essential).

  • Control: Run Metyrapone in parallel.

    • Acceptance Criteria: The Metyrapone IC

      
       must fall within 2-fold of historical internal data (typically 50–200 nM depending on assay conditions).
      

Workflow for Data Reproducibility

Use this logic flow to troubleshoot inconsistent biological data.

Workflow_Logic Start Start: Biological Evaluation Purity_Check 1. Isomeric Purity Check (1H-NMR) Start->Purity_Check Metal_Check 2. Metal Scavenging (Resin Treatment) Purity_Check->Metal_Check >98% Pure Solubility 3. Solubility Test (Nephelometry) Metal_Check->Solubility Binding_Assay 4. Spectral Binding Assay (Type II Confirmation) Solubility->Binding_Assay Soluble Functional_Assay 5. Functional IC50 (+ Metyrapone Control) Binding_Assay->Functional_Assay Kd Confirmed Decision Data Consistent? Functional_Assay->Decision Publish Publish / Proceed Decision->Publish Yes Troubleshoot Check pH / Aggregation Decision->Troubleshoot No Troubleshoot->Solubility

Figure 2: Step-wise validation workflow to ensure data integrity.

References

  • Comparison of Metyrapone Analogues: Napoli, J. L., & Counsell, R. E. (1977). New inhibitors of steroid 11beta-hydroxylase.[1] Structure-activity relationship studies of metyrapone-like compounds. Journal of Medicinal Chemistry.

  • Mechanism of Type II Binding (CYP Inhibition): Sevrioukova, I. F., & Poulos, T. L. (2013). Understanding the mechanism of cytochrome P450 3A4 inhibition by heterocyclic drugs. Proceedings of the National Academy of Sciences.

  • Reproducibility in Pyridine-Iron Chemistry: Tondreau, A. M., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds. Organometallics.

  • CYP11B2 Inhibition by Pyridyl Scaffolds: Yin, L., et al. (2012).[2] 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors.[2] PLoS ONE.

Sources

The Asymmetric Advantage: Pyridin-3-yl(pyridin-4-yl)methanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged medicinal scaffolds, diaryl ketones containing nitrogen heterocycles occupy a critical niche. While the symmetric 3,3'-dipyridyl motif (exemplified by the diagnostic drug Metyrapone ) and the 4,4'-dipyridyl motif are well-characterized, the asymmetric Pyridin-3-yl(pyridin-4-yl)methanone (3,4-dipyridyl ketone) offers a unique "best of both worlds" geometry.

This guide provides a head-to-head technical comparison of the 3,4-isomer against its symmetric counterparts. It explores how the distinct electronic vectors of the 3- and 4-nitrogen atoms enable dual-targeting capabilities—simultaneously accessing heme-iron centers (CYP enzymes) and kinase hinge regions—making it a versatile scaffold for oncology and endocrinology applications.

Part 1: Structural & Electronic Analysis[1]

The core differentiation lies in the vectorality of the nitrogen lone pairs relative to the carbonyl linker.

  • 3,3'-Isomer (Metyrapone-like): Both nitrogen atoms are in meta positions. This geometry is optimized for coordinating with heme iron in cytochrome P450 enzymes (e.g., CYP11B1), as the steric bulk is minimized, allowing the N-lone pair to bind perpendicularly to the porphyrin plane.

  • 4,4'-Isomer: Both nitrogens are para. This creates a linear, rod-like extension often used in metal-organic frameworks (MOFs) or as a linker in bis-intercalators. In medicinal chemistry, it frequently serves as a solvent-exposed solubilizing group.

  • 3,4-Isomer (The Hybrid): This scaffold presents two distinct binding faces. The 4-pyridyl nitrogen is highly basic and accessible for hydrogen bonding or salt bridge formation (e.g., with Asp/Glu residues), while the 3-pyridyl nitrogen retains the geometry required for metal coordination or hydrophobic pocket alignment.

Comparative Physicochemical Profile[1][2][3]
Feature3,4-Dipyridyl Ketone 3,3'-Dipyridyl Ketone (Metyrapone Core)4,4'-Dipyridyl Ketone
CAS Number 56970-93-515943-52-919524-53-9
Symmetry

(Asymmetric)

(Symmetric)

(Symmetric)
pKa (est.) ~3.2 (3-Py) & ~5.2 (4-Py)~3.2 (both rings)~5.2 (both rings)
Primary Target Class Dual (Kinase/CYP)CYP Enzymes (11

-hydroxylase)
DNA Intercalators / Linkers
Solubility (pH 7.4) ModerateLow (requires formulation)Moderate-High
Electronic Character Push-Pull potentialElectron DeficientElectron Deficient

Part 2: Head-to-Head Performance Data

The following data synthesizes structure-activity relationship (SAR) trends observed in kinase and enzyme inhibition studies involving pyridine-based diaryl ketones.

CYP11B1 Inhibition (Endocrinology)

Context: Inhibition of 11


-hydroxylase is used to treat Cushing's syndrome.[1]
  • Standard: Metyrapone (3,3'-derivative).

  • 3,4-Analog Performance: Studies indicate that replacing one 3-pyridyl ring with a 4-pyridyl ring significantly reduces CYP11B1 affinity (approx. 3-5 fold reduction). The 4-N vector causes steric clash with the heme porphyrin ring, preventing the optimal Fe-N bond formation.

Kinase Inhibition (Oncology)

Context: p38 MAPK and CDK inhibition often requires a hydrogen bond acceptor in the hinge region.

  • 3,4-Analog Performance: The 3,4-isomer frequently outperforms the 3,3-isomer in kinase assays.

    • Mechanism:[2][3] The 4-pyridyl nitrogen acts as a critical H-bond acceptor for the backbone NH of the kinase hinge region. The 3-pyridyl ring then rotates to occupy the hydrophobic "gatekeeper" pocket, a geometry the symmetric 4,4-isomer cannot achieve without energetic penalty.

  • Data Point: In pyrazole-based COX-2/Kinase inhibitors, 4-pyridyl substitution (mimicking the 3,4-ketone motif) showed IC50 values of ~6.5 µM against Huh7 cell lines, whereas 3-pyridyl analogs were often inactive (>20 µM).

Synthetic Utility
  • 3,4-Isomer: Highly valuable as a precursor for asymmetric ligands. It allows the selective functionalization of one ring (e.g., nucleophilic attack on the more electrophilic 4-ring) while leaving the 3-ring intact.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent signaling and binding mechanisms between the 3,3' (Metyrapone-style) and the 3,4' scaffolds.

G cluster_0 Scaffold Geometry cluster_1 Molecular Target Interaction cluster_2 Biological Outcome Iso33 3,3'-Dipyridyl (Metyrapone Core) Heme Heme Iron (Fe2+) (CYP Enzymes) Iso33->Heme Optimal Fe-N Bond (Steric fit) Iso34 3,4-Dipyridyl (Asymmetric) Iso34->Heme Weak/Clashing Interaction Hinge Kinase Hinge (ATP Pocket) Iso34->Hinge H-Bond Acceptor (4-Py N) Cortisol Cortisol Synthesis Inhibition Heme->Cortisol CYP11B1 Blockade Apoptosis Cell Cycle Arrest (Antitumor) Hinge->Apoptosis p38/CDK Inhibition

Caption: Mechanistic divergence: The 3,3'-isomer is geometrically optimized for Heme-Iron coordination (CYP inhibition), while the 3,4-isomer favors Kinase Hinge binding via the accessible 4-pyridyl nitrogen.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Pyridin-3-yl(pyridin-4-yl)methanone

Rationale: Direct condensation is difficult due to symmetry issues.[2] A Grignard approach using a nitrile precursor ensures asymmetry.

Reagents:

  • 3-Cyanopyridine (Starting Material A)

  • 4-Bromopyridine hydrochloride (Precursor for Grignard)

  • Isopropylmagnesium chloride (TurboGrignard)

  • THF (Anhydrous)

Workflow:

  • Grignard Formation: Dissolve 4-Bromopyridine (1.0 eq) in anhydrous THF at 0°C. Add iPrMgCl (1.1 eq) dropwise to perform halogen-metal exchange. Stir for 30 min to generate Pyridin-4-ylmagnesium chloride.

  • Addition: Cool the solution to -20°C. Cannulate a solution of 3-Cyanopyridine (1.0 eq) in THF slowly into the Grignard solution.

  • Imine Hydrolysis: Allow to warm to RT and stir for 2 hours. Quench with 2M HCl (acidic hydrolysis of the intermediate imine salt is critical).

  • Workup: Neutralize with NaHCO3 to pH 8. Extract with DCM (3x). The 3,4-ketone will partition into the organic phase.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). The 3,4-isomer typically elutes between the 3,3 and 4,4 isomers due to polarity differences.

Protocol B: Differential Kinase vs. CYP Assay

Rationale: To validate the "Hybrid" nature of the 3,4-isomer, one must screen against both targets.

  • CYP11B1 Assay (Fluorometric):

    • Incubate recombinant human CYP11B1 with substrate (11-deoxycorticosterone) and NADPH.

    • Add test compound (3,4-derivative) at 0.1, 1.0, and 10 µM.

    • Measure Cortisol production via ELISA or LC-MS/MS.

    • Success Criteria: IC50 > 1 µM (indicates low off-target toxicity for kinase drugs).

  • Kinase Binding (Thermal Shift/DSF):

    • Mix p38 MAPK or CDK2 protein with Sypro Orange dye.[2]

    • Add compound (10 µM).

    • Perform melt curve (25°C to 95°C).

    • Success Criteria:

      
       indicates significant binding to the ATP pocket.
      

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Reviews the structural versatility of pyridine/pyridinone scaffolds in kinase inhibition.

  • Metyrapone: A Review of its Pharmacological Properties and Clinical Use. ResearchGate. (2021). Defines the standard activity of the 3,3'-dipyridyl ketone core.

  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles. PubMed Central. (2014). Provides comparative data on 3-pyridyl vs 4-pyridyl substitution effects on anticancer activity.[4]

  • Bis(pyridin-4-yl)methanone Product Data. Sigma-Aldrich. Physical properties of the symmetric 4,4'-isomer for baseline comparison.

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. (2010). Describes advanced synthetic routes for asymmetric pyridine derivatives.

Sources

Safety Operating Guide

Pyridin-3-yl(pyridin-4-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridin-3-yl(pyridin-4-yl)methanone Proper Disposal Procedures CAS Number: 56970-93-5 Synonyms: 3,4'-Dipyridyl ketone; Methanone, 3-pyridinyl-4-pyridinyl-

Executive Summary: The "Zero-Release" Mandate

Immediate Action Required: Pyridin-3-yl(pyridin-4-yl)methanone is a nitrogen-heterocyclic ketone. It poses significant aquatic toxicity risks and potential neurotoxicity typical of pyridine derivatives. Under no circumstances should this compound, or solutions containing it, be discharged into municipal drains or evaporated in fume hoods.

Disposal Strategy: The only validated disposal route is high-temperature incineration via a licensed hazardous waste management facility. Your primary operational objective is to segregate this waste from acidic streams to prevent exothermic neutralization and the formation of pyridinium salts, which complicates downstream incineration parameters.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal. This compound acts as a weak organic base.

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation during transfer.
Solubility Soluble in organic solvents (DMSO, MeOH); slightly soluble in water.Waste will likely exist as both solid and organic solution.
Acidity/Basicity Weak Base (Pyridine rings)INCOMPATIBILITY: Reacts exothermically with strong acids (Nitric, Sulfuric).
Combustibility Combustible SolidSafe for standard incineration waste streams.
Aquatic Toxicity High (Predicted)CRITICAL: Zero-tolerance for drain disposal.

GHS Hazard Classification (derived from structural analogs):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects.[3]

Pre-Disposal Handling: The Self-Validating System

To ensure a "Self-Validating System," you must verify the state of the waste before it enters the bin. This prevents downstream accidents.

Rule 1: The pH Check (Liquid Waste)

Before adding a Pyridin-3-yl(pyridin-4-yl)methanone solution to a central waste carboy, you must verify the carboy's contents.

  • The Risk: Adding this basic pyridine derivative to a waste container previously used for acid digestions (e.g., Aqua Regia or Piranha etch) can cause an immediate, violent explosion or geyser effect.

  • The Protocol: Check the waste tag. If "Acidic" is checked, DO NOT ADD . Start a new "Basic/Organic" waste stream.

Rule 2: Solvent Segregation
  • Halogenated Stream: If dissolved in DCM or Chloroform -> Halogenated Waste .

  • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Acetone -> Non-Halogenated Waste .

  • Why? Incinerators require higher temperatures for halogenated waste to prevent dioxin formation. Mislabeling causes compliance violations.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a powder respirator (N95) if outside a fume hood.

  • Container: Use the original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Pyridin-3-yl(pyridin-4-yl)methanone" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[3][4][5][6][7]

  • Secondary Containment: Place the sealed jar into a clear plastic bag (secondary containment) before placing it in the solid waste drum.

  • Log: Record the weight in your lab’s chemical inventory system to zero out the balance.

Scenario B: Disposal of Solutions (HPLC Waste/Mother Liquors)
  • Compatibility Check: Ensure the receiving carboy is compatible with organic bases.

  • Filtration (Optional but Recommended): If the solution contains precipitated solids, filter them out into the solid waste stream. Sludge can clog liquid injection nozzles at incinerators.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinse: Rinse the empty flask with a small volume of the compatible solvent (e.g., acetone) and add the rinse to the waste carboy.

  • Cap & Tag: Ensure the carboy is capped tightly (vented caps are preferred for waste) and the log sheet is updated with the volume added.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Segregation: Do not throw into regular trash.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or red bag/bucket).

  • Disposal: This stream is autoclaved or incinerated depending on facility rules. Treat as hazardous.[2][3][5][6][8][9]

Visualized Workflows

Workflow 1: Waste Stream Decision Matrix

This logic tree ensures the compound ends up in the correct regulatory stream.

WasteDecisionTree cluster_warning CRITICAL CHECK Start Waste Generation: Pyridin-3-yl(pyridin-4-yl)methanone StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath SolidBin Hazardous Solid Waste Bin (Incineration) SolidPath->SolidBin Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck AcidCheck Is Waste Container Acidic? LiquidPath->AcidCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Check SDS HaloBin Halogenated Organic Waste Halo->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Halo->NonHaloBin No (MeOH, DMSO) Stop STOP! Do Not Add. Risk of Explosion. AcidCheck->Stop Yes Safe Proceed AcidCheck->Safe No

Caption: Decision matrix for segregating solid and liquid waste streams to prevent incompatibility incidents.

Workflow 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Irritation?) Spill->Assess Minor Minor Spill (<100g, In Hood) Assess->Minor Low Risk Major Major Spill (Outside Hood / Large Vol) Assess->Major High Risk PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Cover with Dry Absorbent (Vermiculite/Sand) PPE->Absorb Collect Sweep into Sealed Bag Label as Hazardous Waste Absorb->Collect Clean Clean Area with Soap & Water Collect->Clean

Caption: Operational workflow for managing spills. Note that water is only used in the final cleaning step, never for flushing.

Regulatory Compliance (RCRA & EPA Context)

While Pyridin-3-yl(pyridin-4-yl)methanone is not explicitly listed on the EPA's "P-List" (acutely toxic) or "U-List" (toxic), it falls under the umbrella of RCRA Hazardous Waste due to its chemical characteristics.

  • Waste Code Assignment:

    • If the waste exhibits ignitability (e.g., in acetone solution): D001 .

    • If pure substance: Manage as Non-Listed Hazardous Waste (often coded generally by waste vendors).

  • Drain Disposal: Violates the Clean Water Act (CWA) due to heterocyclic nitrogen toxicity to aquatic microorganisms.

References

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Pyridin-3-yl(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Pyridin-3-yl(pyridin-4-yl)methanone is a heterocyclic organic building block commonly used in pharmaceutical synthesis. While it does not carry the "Danger" signal word associated with highly toxic organophosphates, it presents distinct acute toxicity and irritation risks that require disciplined handling.

As a pyridine derivative, this compound possesses potential neurological and respiratory toxicity profiles.[1] The primary operational risks are dust inhalation during weighing and dermal absorption if dissolved in organic solvents.

Global Harmonized System (GHS) Classification:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4][5][6][7][8]

  • H315: Causes skin irritation.[2][4][5][7]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][4][5]

Risk Assessment & Biological Mechanism

To select the correct PPE, we must understand the "Why."

  • The Pyridine Moiety: Pyridine structures can be absorbed through the skin. Once systemic, they may target the liver, kidneys, and central nervous system.

  • The Ketone Functionality: While this specific ketone is a solid, its solubility profile means it is often dissolved in solvents (DCM, Acetone, Methanol) that act as vehicles, dramatically increasing the rate of skin permeation.

  • Physical State (Solid Powder): The immediate threat is aerosolization. Fine organic powders often carry static charges, causing them to "jump" or cling to gloves/sleeves, leading to inadvertent contamination outside the fume hood.

PPE Selection Matrix

Standard laboratory PPE (Lab coat, safety glasses) is insufficient for open handling of this powder.[1]

A. Hand Protection (The Critical Variable)

Do not rely on standard nitrile gloves blindly. The chemical resistance changes based on the state of the matter.

State of MatterRecommended Glove MaterialThicknessRationale
Solid (Powder) Nitrile (Disposable)

0.11 mm
Nitrile provides excellent barrier protection against dry particulates.
Solution (in DCM/Chloroform) PVA or Laminate (Silver Shield)Multi-layerChlorinated solvents permeate nitrile in seconds, carrying the toxin with them.
Solution (in Acetone/Ketones) Butyl Rubber or Double Nitrile HighNitrile degrades rapidly in ketones. Immediate removal required upon splash.[4][9]

Protocol:

  • Double Gloving: Mandatory when handling solutions. The outer glove acts as a sacrificial layer; the inner glove provides a clean barrier for doffing.

  • Inspection: Check for pinholes by inflating the glove before use.

B. Respiratory Protection[3][4][5][7][8][9][10][11]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges. Note: N95 masks offer insufficient protection against organic vapors if the solid has significant vapor pressure or is slightly volatile.

C. Eye & Body Protection[7][9][10][11][12]
  • Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses. Fine powders can bypass the side gaps of standard safety glasses.

  • Body: 100% Cotton or Nomex Lab Coat. Avoid synthetic blends (polyester) which can melt into the skin if a fire occurs (pyridines are combustible).

Operational Workflow: Step-by-Step

This protocol is designed to create a "Chain of Safety" where no step relies solely on luck.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance if available. If not, wipe the balance area with a damp lint-free cloth to discharge static.

  • The "Dirty" Hand Rule: Designate your right hand (if right-handed) as the "dirty" hand for holding the spatula/container. The left hand remains "clean" to touch the hood sash or balance buttons.

  • Weighing: Weigh directly into a tared reaction vessel. Avoid weighing papers; use weighing boats with a funnel neck to prevent spillage during transfer.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Incompatibility Check: Ensure no strong oxidizing agents (e.g., permanganates, peroxides) are present, as this can lead to vigorous exothermic reactions.

Phase 3: Decontamination
  • Wipe Down: While still double-gloved, wipe the balance and work area with a solvent-dampened tissue (ethanol or isopropanol).

  • Doffing:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove inner gloves only after leaving the immediate work zone.

    • Wash hands with soap and water for 20 seconds immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "State of Matter" distinction.

SafetyWorkflow Start Start: Handling Pyridin-3-yl(pyridin-4-yl)methanone StateCheck Check Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood (Dust) SolidPath->SolidPPE LiquidPPE Check Carrier Solvent SDS LiquidPath->LiquidPPE Action Execute Experiment (Keep Sash Low) SolidPPE->Action SolventCheck Solvent Type? LiquidPPE->SolventCheck DCM_PPE PPE: Laminate/PVA Gloves (Nitrile Permeates Instantly) SolventCheck->DCM_PPE Halogenated (DCM/Chl) Acetone_PPE PPE: Butyl or Double Nitrile (Change immediately on splash) SolventCheck->Acetone_PPE Ketones/Alcohols DCM_PPE->Action Acetone_PPE->Action Disposal Disposal: Organic Waste Stream Action->Disposal

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[10] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water or saline for 15 minutes, lifting upper and lower lids. Seek medical attention immediately—pyridine irritants can cause corneal damage.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

Waste Disposal[3][4][6]
  • Classification: Hazardous Organic Waste.

  • Segregation:

    • If solid: Place in "Solid Hazardous Waste" container.

    • If dissolved: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Labeling: Clearly label as "Contains Pyridine Derivatives - Toxic/Irritant."

References

  • PubChem. (n.d.). Pyridin-3-yl(pyridin-4-yl)methanone (Compound). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 19, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.